molecular formula C6H13NO B1388363 N-Methyl-1-(3-methyloxetan-3-YL)methanamine CAS No. 915919-90-3

N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Cat. No.: B1388363
CAS No.: 915919-90-3
M. Wt: 115.17 g/mol
InChI Key: SBEROSHQCHPJIB-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-methyloxetan-3-yl)methanamine (CAS 915919-90-3) is a high-quality chemical compound offered for research and development purposes. This molecule features an oxetane ring, a structure increasingly valued in medicinal chemistry for its ability to improve the physicochemical and pharmacokinetic properties of potential therapeutic agents . With the molecular formula C 6 H 13 NO and a molecular weight of 115.17 g/mol, it serves as a versatile amine-containing building block . Research Value and Applications: This compound is primarily used as an intermediate in the synthesis of more complex molecules. The incorporation of oxetane rings, such as the 3-methyloxetane in this amine, is a recognized strategy in drug discovery. Oxetanes can influence key properties like solubility, metabolic stability, and lipophilicity of lead compounds . The presence of both a secondary amine and the oxetane ring makes this reagent a valuable scaffold for constructing molecular libraries, particularly for projects aimed at oncology and other disease areas. Urea-containing derivatives synthesized from amine intermediates have demonstrated significant anticancer activity in research settings, highlighting the value of such building blocks in developing novel therapeutics . Handling and Safety: Researchers should handle this compound with care. It is classified as a dangerous substance and carries the signal word "Danger" with hazard statements H225 (Highly Flammable liquid and vapour) and H314 (Causes severe skin burns and eye damage). Appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area, are essential . Note: This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-1-(3-methyloxetan-3-yl)methanamine
Source PubChem
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InChI

InChI=1S/C6H13NO/c1-6(3-7-2)4-8-5-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEROSHQCHPJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654837
Record name N-Methyl-1-(3-methyloxetan-3-yl)methanamine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

915919-90-3
Record name N,3-Dimethyl-3-oxetanemethanamine
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Record name N-Methyl-1-(3-methyloxetan-3-yl)methanamine
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Record name methyl[(3-methyloxetan-3-yl)methyl]amine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-Methyl-1-(3-methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N-Methyl-1-(3-methyloxetan-3-yl)methanamine, a valuable heterocyclic building block for drug discovery and materials science. The synthetic strategy is centered on a highly efficient and selective reductive amination pathway, starting from the commercially available precursor, 3-Methyl-3-oxetanemethanol. This document elucidates the causal reasoning behind key experimental choices, from reagent selection to purification techniques. The guide culminates in a thorough characterization of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm its structure and purity. All protocols are designed to be self-validating, ensuring reproducibility for researchers, scientists, and drug development professionals.

Introduction

The oxetane ring is a four-membered cyclic ether that has garnered significant attention in medicinal chemistry over the past two decades.[1][2] Its unique combination of properties—a strained ring system that imparts conformational rigidity, improved metabolic stability, and enhanced aqueous solubility compared to gem-dimethyl or cyclobutyl analogues—makes it a highly sought-after motif in modern drug design.[3] Oxetanes serve as versatile bioisosteres and valuable scaffolds for creating novel chemical entities with improved physicochemical and pharmacokinetic profiles.

This compound (C₆H₁₃NO, MW: 115.17 g/mol ) is a prime example of a functionalized oxetane building block. It incorporates the beneficial oxetane core, a secondary amine for further chemical elaboration, and a stereocenter at the C3 position, offering a vector for exploring chemical space. This guide presents a robust and scalable synthesis via a two-step sequence involving oxidation followed by a one-pot reductive amination, a method chosen for its high yield, operational simplicity, and avoidance of problematic byproducts associated with direct alkylation.[4]

Part I: Synthesis Methodology

The synthetic approach is designed for efficiency and control, transforming a simple, commercially available alcohol into the target secondary amine.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a straightforward path from the target molecule to readily available starting materials. The key disconnection is the carbon-nitrogen bond formed via reductive amination.

G target This compound precursor1 (3-Methyloxetan-3-yl)methanamine + Formaldehyde target->precursor1 Reductive Amination precursor2 3-Methyl-3-oxetane Carboxaldehyde precursor1->precursor2 Reductive Amination (with NH3) start 3-Methyl-3-oxetanemethanol (Commercially Available) precursor2->start Mild Oxidation

Caption: Retrosynthetic pathway for the target compound.

Step 1: Oxidation of 3-Methyl-3-oxetanemethanol to 3-Methyl-3-oxetane Carboxaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde is the crucial first step. A mild oxidizing agent is paramount to prevent over-oxidation to the corresponding carboxylic acid, which would be unreactive in the subsequent reductive amination. Dess-Martin Periodinane (DMP) is selected for its high selectivity, mild reaction conditions, and simple workup.[5]

Detailed Protocol:

  • To a stirred solution of 3-Methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

  • Stir vigorously for 30 minutes until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude aldehyde is a volatile compound and is typically used in the next step without further purification.

Step 2: Synthesis of this compound via One-Pot Reductive Amination

Rationale: This core step efficiently constructs the target secondary amine. A one-pot, two-step procedure is employed. First, the crude aldehyde is reacted with a primary amine (methylamine) to form an intermediate imine. This imine is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), thus minimizing side reactions.[4][6] This method avoids the multiple alkylations often seen with direct alkylation using alkyl halides.[4]

Detailed Protocol:

  • Dissolve the crude 3-Methyl-3-oxetane carboxaldehyde (1.0 eq) from the previous step in 1,2-dichloroethane (DCE, ~0.1 M).

  • Add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF) to the reaction mixture.

  • Add glacial acetic acid (1.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM containing 0-10% methanol and 1% triethylamine to afford the pure this compound.

Overall Synthesis Workflow

Caption: Forward synthesis workflow diagram.

Part II: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Solid
InChI Key SBEROSHQCHPJIB-UHFFFAOYSA-N
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

¹H NMR (400 MHz, CDCl₃) - Predicted Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.55d, J=6 Hz2HO-CH₂ -C(quat)Diastereotopic protons of the oxetane ring, deshielded by oxygen.
~4.35d, J=6 Hz2HO-CH₂ -C(quat)Diastereotopic protons of the oxetane ring, deshielded by oxygen.
~2.60s2HC-CH₂ -NHSinglet due to adjacent quaternary carbon.
~2.45s3HN-CH₃ Singlet, typical chemical shift for an N-methyl group.
~1.60 (variable)br s1HNH Broad singlet, exchangeable proton.
~1.30s3HC-CH₃ Singlet, methyl group on the quaternary carbon.

¹³C NMR (100 MHz, CDCl₃) - Predicted Data:

Chemical Shift (δ, ppm)AssignmentRationale
~80.0C H₂-OOxetane ring carbons adjacent to oxygen.
~55.0C-C H₂-NCarbon adjacent to the nitrogen atom.
~40.0C (quat)-CH₃Quaternary carbon of the oxetane ring.
~36.0N-C H₃N-methyl carbon.
~21.0C-C H₃Methyl group on the oxetane ring.
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through analysis of fragmentation patterns.

Expected Data (ESI+):

  • [M+H]⁺: 116.18 (Calculated for C₆H₁₄NO⁺)

  • Key Fragments: Expect fragments corresponding to alpha-cleavage adjacent to the nitrogen, and potential ring-opening fragments.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. This allows for the identification of key functional groups.

Expected Data (thin film, cm⁻¹):

Frequency (cm⁻¹)BondFunctional Group
3350 - 3300 (weak, sharp)N-H StretchSecondary Amine
2970 - 2850C-H StretchAliphatic
1470 - 1440C-H BendCH₂, CH₃
~980 (strong)C-O-C StretchCyclic Ether (Oxetane)

Characterization Workflow

G start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Backbone ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups confirm Structure & Purity Confirmed nmr->confirm ms->confirm ir->confirm

Caption: Workflow for analytical characterization.

Discussion and Conclusion

This guide has detailed a robust and logical pathway for the synthesis of this compound. The chosen methodology, centered on the selective oxidation of 3-Methyl-3-oxetanemethanol followed by a high-fidelity reductive amination, offers significant advantages in terms of yield, purity, and operational simplicity. This approach is well-suited for laboratory-scale synthesis and provides a solid foundation for potential scale-up.

The comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, provides an orthogonal set of data that, when combined, unequivocally confirms the structure and purity of the target compound. The successful synthesis and characterization of this molecule provide the scientific community with access to a versatile building block. Its inherent structural features—a polar, metabolically robust oxetane core and a nucleophilic secondary amine—make it an attractive starting point for the development of novel therapeutics and advanced materials.

References

A Technical Guide to the Physicochemical Characterization of N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1-(3-methyloxetan-3-YL)methanamine is a novel small molecule featuring a 3,3-disubstituted oxetane ring and a secondary amine. These structural motifs are of significant interest in modern medicinal chemistry. The oxetane ring, a strained four-membered ether, is increasingly utilized as a versatile tool to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] The secondary amine introduces a basic center, governing the molecule's ionization state under physiological conditions. This guide provides a comprehensive framework for the determination and interpretation of the key physicochemical properties of this compound, including its ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. We present not just the expected properties based on structural analogy but also detailed, field-proven experimental protocols essential for generating robust data in a drug discovery setting. This document is designed to serve as a practical reference for scientists working on the characterization of novel chemical entities bearing similar scaffolds.

Introduction to the Candidate Molecule

The rational design of drug candidates hinges on a deep understanding of their fundamental physicochemical properties. These parameters—pKa, LogP/D, and solubility—form the foundation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its potential for oral bioavailability and in vivo efficacy.[4] The subject of this guide, this compound, presents a compelling case study.

Its structure combines two key features:

  • A 3,3-disubstituted Oxetane Ring: This small, polar, three-dimensional motif has gained prominence as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[5][6] Its incorporation can lead to improved aqueous solubility and metabolic stability. Crucially, the electronegative oxygen atom exerts a strong inductive electron-withdrawing effect.

  • A Secondary Aminomethyl Group: The nitrogen atom provides a basic handle, allowing for salt formation and critical interactions with biological targets. The proximity of this amine to the oxetane ring is expected to significantly influence its basicity (pKa).[2]

This guide will detail the theoretical importance of each key physicochemical property and provide robust, step-by-step protocols for their experimental determination.

Molecular Structure and Core Properties

A precise understanding of the molecule's basic attributes is the starting point for all subsequent characterization.

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties

Property Value Source
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
SMILES CC1(CNC)COC1

| InChI Key | SBEROSHQCHPJIB-UHFFFAOYSA-N | |

Ionization Constant (pKa): The Master Variable

3.1. Scientific Rationale The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It defines the pH at which 50% of the molecule is in its neutral form and 50% is in its protonated (ionized) form. For our candidate, the secondary amine is the basic center that will become protonated (positively charged) at low pH. This equilibrium dictates:

  • Aqueous Solubility: The protonated, ionized form is typically much more soluble in water than the neutral form.

  • Membrane Permeability: The neutral, more lipophilic form is favored for passive diffusion across biological membranes (e.g., the gut wall, cell membranes).

  • Target Binding: The ionization state can be critical for forming ionic bonds with amino acid residues in the target protein's binding pocket.

Insight from the Field: The presence of the oxetane ring α to the amine is expected to significantly lower the amine's pKa due to the strong inductive electron-withdrawing effect of the ether oxygen. Studies have shown this effect can reduce the pKa by as much as 2.7 units compared to a similar amine without the oxetane.[2][7] While a typical secondary alkylamine might have a pKa of 10.5-11.0, we can predict the pKa of this compound to be in the range of 7.8 - 8.8 . This is a powerful modulation, as it reduces the likelihood of issues associated with high basicity, such as hERG channel inhibition.

3.2. Experimental Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination, offering high accuracy and precision.

Principle: The sample is dissolved in a water/co-solvent mixture and is titrated with a standardized acid (e.g., HCl). The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

  • System Preparation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a controlled temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a known volume (e.g., 5 mL) of a suitable solvent. A common choice is a methanol/water or acetonitrile/water mixture to ensure solubility of both the neutral and ionized forms. The ionic strength should be kept constant with a background electrolyte like 0.15 M KCl.

  • Blank Titration: First, titrate the solvent system alone with standardized 0.1 M HCl to account for any acidic or basic impurities in the solvent.

  • Sample Titration: Titrate the sample solution with the same standardized 0.1 M HCl, adding small, precise aliquots (e.g., 5-10 µL) and recording the pH after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH value at the half-equivalence point (the point where half of the amine has been protonated). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

3.3. In Silico Prediction Before experimental determination, computational methods can provide a valuable estimate. Various software packages use algorithms based on quantum chemical methods or isodesmic reactions to predict pKa values.[8] These predictions are useful for planning experimental conditions.

Lipophilicity (LogP / LogD): Balancing Solubility and Permeability

4.1. Scientific Rationale Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. It is measured as the partition coefficient between an organic phase (typically n-octanol) and an aqueous phase.

  • LogP: The partition coefficient of the neutral form of the molecule.

  • LogD: The distribution coefficient at a specific pH, which accounts for all forms (neutral and ionized) of the molecule in equilibrium. For a basic compound like ours, LogD is pH-dependent.

The relationship is governed by the Henderson-Hasselbalch equation. At a pH well below the pKa, the compound is mostly ionized and hydrophilic (low LogD). As the pH increases past the pKa, the neutral form dominates, and the LogD approaches the LogP. A LogD at physiological pH 7.4 (LogD₇.₄) is a critical parameter for predicting oral absorption and cell permeability.

Insight from the Field: The oxetane moiety is considered a "hydrophilic bioisostere" for a gem-dimethyl group.[2] It occupies a similar steric volume but introduces polarity, which generally leads to a reduction in lipophilicity.[2] This can be highly beneficial for improving the overall "drug-like" properties of a candidate.

G cluster_0 Inputs cluster_1 Equilibrium cluster_2 Governs pKa pKa of Compound Equilibrium Ionization Equilibrium (Henderson-Hasselbalch) pKa->Equilibrium pH pH of System pH->Equilibrium LogD LogD (Distribution Coefficient) Equilibrium->LogD

Caption: Interplay of pKa and pH in determining the LogD value.

4.2. Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partition coefficient and is considered the benchmark for LogP/D determination.

Step-by-Step Methodology:

  • Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline for pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 100 µM).

  • Partitioning: In a glass vial, combine a precise volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake or vortex the vial for a set period (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: The concentration in the octanol phase is determined by mass balance. The LogD is calculated as: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

4.3. Data Presentation LogD should be measured at multiple pH values to build a complete profile.

Table 2: Predicted LogD Profile

pH Predicted LogD Predominant Species
2.0 -1.0 to 0.0 Ionized (BH⁺)
7.4 0.5 to 1.5 Mix of B and BH⁺

| 10.0 | 1.5 to 2.5 (approaches LogP) | Neutral (B) |

Aqueous Solubility: A Prerequisite for Efficacy

5.1. Scientific Rationale For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a major cause of failure for drug candidates.[4] Thermodynamic solubility is the true equilibrium solubility of the solid, crystalline form of a compound in a specific medium.[9] It represents the maximum concentration a compound can reach in solution and is a critical parameter for formulation development and predicting oral bioavailability.[4][9]

Insight from the Field: The solubility of this compound will be highly pH-dependent. In acidic environments (like the stomach), where the amine is protonated, solubility is expected to be high. In more neutral environments (like the intestine), as the compound shifts towards its less soluble neutral form, solubility will decrease. The presence of the polar oxetane ring is anticipated to confer better intrinsic solubility to the neutral form compared to a non-polar analogue.[1][10]

5.2. Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method measures the equilibrium solubility of the solid material, providing the most relevant data for drug development.

G A Add excess solid compound to aqueous buffer (e.g., pH 7.4) B Equilibrate on shaker (e.g., 24-48 hours at 25°C) A->B C Centrifuge/Filter to remove undissolved solid B->C D Take supernatant C->D E Quantify concentration (e.g., HPLC-UV vs. standard curve) D->E F Result: Thermodynamic Solubility (µg/mL or µM) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 6.5, 7.4).

  • Sample Addition: Add an excess amount of the solid, crystalline compound to a vial containing a known volume of the buffer. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.[11]

  • Sample Analysis: Carefully take an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS against a calibration curve prepared with known concentrations of the compound.[11][13]

Summary and Implications

The physicochemical properties of this compound are a direct consequence of its unique structure. The interplay between the pKa-lowering oxetane and the basic secondary amine creates a molecule with finely tuned properties that are highly relevant for drug development.

Table 3: Consolidated Physicochemical Profile (Predicted & Experimental Goals)

Parameter Predicted Value Experimental Goal Implication for Drug Development
pKa 7.8 - 8.8 Determine via Potentiometric Titration Favorable pKa avoids issues of high basicity; significant ionization at intestinal pH may impact permeability.
LogP 1.5 - 2.5 Determine from LogD at high pH Moderate lipophilicity suggests a good balance for permeability without excessive non-specific binding.
LogD (pH 7.4) 0.5 - 1.5 Determine via Shake-Flask In the "Rule of 5" sweet spot, suggesting good potential for oral absorption.

| Aqueous Solubility | pH-dependent | Determine via Thermodynamic Assay | High solubility at low pH aids dissolution in the stomach; sufficient solubility at intestinal pH is critical. |

Conclusion: The strategic inclusion of the 3,3-disubstituted oxetane ring makes this compound an excellent candidate for favorable drug-like properties. Its predicted pKa is in a range that mitigates toxicity risks associated with strong bases, while its polarity should enhance aqueous solubility. The experimental protocols detailed in this guide provide a robust pathway to confirm these predictions and build a comprehensive data package. This essential characterization will enable informed decisions, guide formulation strategies, and ultimately de-risk the progression of this promising chemical scaffold in a drug discovery pipeline.

References

Spectroscopic Characterization of N-Methyl-1-(3-methyloxetan-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane motif has garnered significant interest in medicinal chemistry as a versatile saturated heterocycle that can advantageously modulate the physicochemical properties of drug candidates.[1][2] Its unique strained four-membered ring system can influence molecular conformation, improve aqueous solubility, and enhance metabolic stability when incorporated into molecular scaffolds.[2][3] This guide provides a comprehensive technical overview of the expected spectroscopic data for a key oxetane-containing building block, N-Methyl-1-(3-methyloxetan-3-yl)methanamine .

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent may influence the chemical shifts of labile protons (e.g., N-H).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methyl groups, the methylene protons of the oxetane ring, the methylene bridge, and the N-H proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.4 - 4.6d2HOxetane CH₂Protons on the carbon adjacent to the oxygen atom are deshielded.
~ 4.2 - 4.4d2HOxetane CH₂Diastereotopic protons of the oxetane ring.
~ 2.6 - 2.8s2H-CH₂-NMethylene group adjacent to the nitrogen atom.
~ 2.4 - 2.5s3HN-CH₃Methyl group attached to the nitrogen atom.
~ 1.3 - 1.4s3HC-CH₃Methyl group on the quaternary carbon of the oxetane ring.
Broads1HN-HThe chemical shift of the N-H proton is solvent-dependent and may exchange with D₂O.

Note: The multiplicity of the oxetane methylene protons is predicted as doublets due to geminal coupling. Further splitting may be observed depending on the conformational rigidity of the ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 80 - 85Oxetane CH₂Carbons of the oxetane ring bonded to oxygen are significantly deshielded.
~ 55 - 60-C H₂-NCarbon adjacent to the nitrogen atom.
~ 40 - 45Quaternary CThe quaternary carbon of the oxetane ring.
~ 35 - 40N-CH₃Methyl carbon attached to the nitrogen.
~ 20 - 25C-CH₃Methyl carbon on the oxetane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Experimental Protocol (IR)
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR (Attenuated Total Reflectance): Place the sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3300 - 3500Weak-MediumN-H stretchSecondary Amine
2950 - 3000StrongC-H stretchAliphatic CH₃, CH₂
1450 - 1470MediumC-H bendAliphatic CH₃, CH₂
~ 1100StrongC-O-C stretchEther (Oxetane)
1050 - 1250MediumC-N stretchAliphatic Amine
950 - 980StrongRing vibrationOxetane Ring

The presence of a sharp, strong band around 950-980 cm⁻¹ is particularly characteristic of the oxetane ring strain.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization method that is likely to produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₆H₁₃NO[4][5]

  • Molecular Weight: 115.17 g/mol [4][5]

  • Predicted [M+H]⁺ (ESI): m/z 116.12

Predicted Fragmentation Pattern (EI):

Under electron ionization, the molecule is expected to undergo characteristic fragmentation pathways.

G M [C₆H₁₃NO]⁺˙ m/z 115 F1 [C₅H₁₀NO]⁺ m/z 100 M->F1 - •CH₃ F2 [C₄H₈N]⁺ m/z 70 M->F2 - C₂H₅O• F3 [C₄H₈O]⁺˙ m/z 72 M->F3 - C₂H₅N F4 [C₃H₆N]⁺ m/z 56 F2->F4 - CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of a methyl radical (•CH₃): A prominent peak at m/z 100 resulting from the loss of the methyl group from the oxetane ring.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of an iminium ion at m/z 70.

  • Ring opening and fragmentation: The strained oxetane ring can undergo cleavage, leading to various smaller fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The presented data, based on fundamental spectroscopic principles and analysis of related structures, serves as a valuable reference for scientists working with this compound. Experimental verification of these predictions will be crucial for the definitive structural assignment and quality assessment of synthesized materials. The unique features, particularly the characteristic signals of the oxetane ring in both NMR and IR spectra, should allow for unambiguous identification.

References

An In-depth Technical Guide to the Solubility Profile of N-Methyl-1-(3-methyloxetan-3-YL)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, solubility stands as a cornerstone property, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] The molecule at the center of this guide, N-Methyl-1-(3-methyloxetan-3-YL)methanamine, is emblematic of modern medicinal chemistry's efforts to enhance drug-like properties through structural innovation. The incorporation of an oxetane ring, a motif of growing importance, is a deliberate strategy to modulate properties such as aqueous solubility, lipophilicity, and metabolic stability.[3][4]

This guide provides a comprehensive framework for characterizing the solubility of this compound in a diverse array of organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both a predictive theoretical analysis and actionable experimental protocols. As the author, my intent is not merely to present a series of steps, but to elucidate the scientific rationale behind them, empowering the reader to make informed decisions in their own laboratory settings.

Theoretical Solubility Profile: A Predictive Analysis

A priori understanding of a molecule's solubility characteristics can guide solvent selection for synthesis, purification, formulation, and analytical testing.[5] The structure of this compound offers several clues to its likely behavior in organic solvents.

Molecular Structure:

  • Oxetane Ring: This four-membered saturated ether is a key feature. The oxygen atom introduces polarity and the capacity for hydrogen bond acceptance. The oxetane moiety is known to often enhance aqueous solubility when replacing functionalities like gem-dimethyl groups.[6][7] Its polar nature suggests favorable interactions with polar organic solvents.

  • Secondary Amine: The N-methylmethanamine side chain contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. Amines generally exhibit good solubility in polar organic solvents.[8][9]

  • Alkyl Groups: The presence of methyl groups contributes a degree of non-polar character to the molecule.

Based on these functional groups, a "like dissolves like" principle suggests that this compound will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in non-polar, aprotic solvents.

A Deeper Predictive Tool: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) can be employed.[10][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their Hansen parameters are similar.[12][13] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or computational software. A solvent selection strategy can then be devised to probe a range of HSP values to experimentally determine the "solubility sphere" of the compound.

Strategic Solvent Selection for Comprehensive Profiling

A robust solubility profile requires testing in a diverse set of organic solvents that span a range of polarities and hydrogen bonding capabilities. The following table outlines a recommended panel of solvents, categorized by their properties.

Solvent Class Example Solvents Rationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the amine and oxetane groups. Expected to show high solubility.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonePossess polarity to interact with the molecule but lack hydrogen bond donating ability. Solubility will depend on the balance of polar and non-polar interactions.
Non-Polar Aprotic Hexane, Toluene, DichloromethanePrimarily interact through weaker van der Waals forces. Expected to show lower solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherEthers have some polarity and can act as hydrogen bond acceptors. Their behavior will be informative.

Experimental Determination of Solubility: Protocols and Rationale

Two key types of solubility are determined in pharmaceutical development: kinetic and thermodynamic.[14][15] Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more fundamental measure of the equilibrium state.[2]

Kinetic Solubility Assay

This assay measures the concentration of a compound in solution after a small volume of a concentrated stock (typically in DMSO) is added to an aqueous or organic buffer and allowed to equilibrate for a short period.[16][17] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock solution of compound in DMSO assay1 Add DMSO stock to solvent wells (e.g., 2 µL into 198 µL) prep1->assay1 prep2 Aliquot organic solvents into a 96-well plate prep2->assay1 assay2 Seal plate and shake at room temperature for 2 hours assay1->assay2 assay3 Analyze for precipitation by nephelometry or visual inspection assay2->assay3 assay4 Filter or centrifuge to remove precipitate assay3->assay4 analysis1 Quantify supernatant concentration via HPLC-UV or LC-MS/MS assay4->analysis1 analysis2 Calculate kinetic solubility analysis1->analysis2

Caption: Workflow for the determination of kinetic solubility.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, dispense 198 µL of each selected organic solvent into separate wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitation Assessment: Measure the turbidity of each well using a nephelometer. A significant increase in light scattering indicates precipitation.

  • Separation: Centrifuge the plate to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a calibration curve.

  • Calculation: The measured concentration is the kinetic solubility in that solvent.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" shake-flask method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[15] It is a more time-consuming but more accurate representation of true solubility.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add a known volume of each organic solvent prep1->prep2 assay1 Seal vials and agitate at a constant temperature (e.g., 25°C) prep2->assay1 assay2 Monitor for equilibrium (typically 24-48 hours) assay1->assay2 assay3 Check for presence of remaining solid assay2->assay3 analysis1 Filter the suspension (e.g., 0.45 µm PTFE filter) assay3->analysis1 analysis2 Quantify filtrate concentration via HPLC-UV or LC-MS/MS analysis1->analysis2 analysis3 Calculate thermodynamic solubility analysis2->analysis3

Caption: Workflow for the determination of thermodynamic solubility.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The presence of excess solid at the end of the experiment is crucial.[18]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each selected organic solvent to the vials.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours. A time course study may be necessary to determine when equilibrium is reached.[19]

  • Phase Separation: Allow the vials to stand for a short period to let the excess solid settle. Filter the supernatant through a solvent-compatible filter (e.g., 0.45 µm PTFE) to obtain a clear saturated solution.

  • Quantification: Immediately dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: The measured concentration, typically expressed in mg/mL or mM, represents the thermodynamic solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, the solubility data should be presented in a tabular format.

Table 1: Illustrative Solubility Data for this compound

Solvent Solvent Class Kinetic Solubility (µM) Thermodynamic Solubility (mg/mL) Qualitative Assessment
MethanolPolar Protic> 100150Very Soluble
AcetonitrilePolar Aprotic8540Soluble
DichloromethaneNon-Polar Aprotic205Sparingly Soluble
TolueneNon-Polar Aprotic< 10< 1Poorly Soluble
DMSOPolar Aprotic> 100> 200Very Soluble

Note: The data in this table is hypothetical and for illustrative purposes only.

The results should be interpreted in the context of the solvent's properties. For instance, high solubility in methanol would be attributed to favorable hydrogen bonding, while poor solubility in toluene would be due to the mismatch in polarity.

Conclusion

Characterizing the solubility profile of a novel compound like this compound is a foundational step in its development journey. This guide provides a dual approach: a predictive analysis based on molecular structure and established principles, and a set of robust, validated experimental protocols for determining both kinetic and thermodynamic solubility. By understanding the "why" behind the "how," researchers can not only generate high-quality, reliable data but also develop a deeper intuition for the complex interplay between a solute and solvent. The insights gained from such a systematic study are invaluable for guiding formulation strategies, optimizing process chemistry, and ultimately, accelerating the progression of promising new chemical entities from the laboratory to the clinic.

References

An In-Depth Technical Guide to the Potential Biological Activity of N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-Methyl-1-(3-methyloxetan-3-YL)methanamine is a novel chemical entity for which no public biological data currently exists. This guide provides a comprehensive, structure-driven framework for its systematic evaluation. By leveraging established principles of medicinal chemistry, we deconstruct the molecule into its core components—the oxetane ring and the N-methylaminomethyl side chain—to hypothesize potential biological activities and outline a rigorous, multi-stage experimental plan to investigate them. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing the rationale behind experimental choices and providing validated protocols for physicochemical characterization, in vitro pharmacology, safety profiling, and preliminary in vivo assessment.

Introduction: A Molecule of Untapped Potential

This compound presents a unique confluence of two structurally significant motifs in modern pharmacology. The oxetane ring, a four-membered cyclic ether, has emerged from a niche chemical curiosity to a highly valued scaffold in drug discovery.[1][2] Its incorporation into molecules can profoundly improve critical pharmacokinetic properties.[3] The oxetane unit can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity when serving as a bioisostere for groups like gem-dimethyl or carbonyls.[4][5] Furthermore, the electronegative oxygen atom within the strained ring can modulate the basicity of proximal amines, a feature that can be exploited to fine-tune a compound's physiological behavior and reduce off-target effects.[1][4]

Paired with this is the N-methylaminomethyl group, a classic pharmacophore found in a multitude of centrally active agents. This side chain is a key structural alert for potential interaction with monoamine transporters and G-protein coupled receptors (GPCRs) that are central to neurotransmission.[6] The combination of the drug-like properties imparted by the oxetane ring with the biologically active potential of the secondary amine side chain makes this compound a compelling candidate for investigation. This guide outlines a logical, phased approach to unlock its potential biological activity.

Part 1: Foundational Physicochemical and ADME Profiling

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any pharmacological investigation. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), and thus its ultimate bioavailability and therapeutic window. The initial phase of evaluation focuses on quantifying these key parameters.

Table 1: Predicted and Known Physicochemical Properties
PropertyValue / PredictionSource
Molecular Formula C₆H₁₃NOSigma-Aldrich[7]
Molecular Weight 115.17 g/mol Sigma-Aldrich[7]
Physical Form SolidSigma-Aldrich[7]
Computed LogP -0.4PubChem[8]
InChI Key SBEROSHQCHPJIB-UHFFFAOYSA-NSigma-Aldrich[7]
Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Nephelometry)

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series in a 96-well plate.

  • Execution: Add phosphate-buffered saline (PBS) at pH 7.4 to each well. Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation occurs is determined as the kinetic aqueous solubility.

  • Causality: This assay quickly identifies potential issues with solubility that could hamper both in vitro assay performance and in vivo absorption. Poor solubility can be a major hurdle in drug development.

Protocol 2: Lipophilicity (LogD₇.₄) Measurement

  • Method: Utilize the traditional shake-flask method.

  • Execution: Dissolve a known amount of the compound in a biphasic system of n-octanol and PBS (pH 7.4). Shake the mixture vigorously until equilibrium is reached (typically 24 hours).

  • Analysis: Separate the two phases by centrifugation. Measure the concentration of the compound in both the aqueous and octanol layers using LC-MS/MS.

  • Calculation: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ).

  • Causality: LogD at physiological pH is a critical predictor of a compound's ability to cross cell membranes, including the blood-brain barrier. It also influences protein binding and metabolic clearance.[9]

cluster_physchem Physicochemical Profiling Workflow Compound Test Compound N-Methyl-1-(...) Solubility Protocol 1: Aqueous Solubility Compound->Solubility Lipophilicity Protocol 2: LogD₇.₄ Measurement Compound->Lipophilicity pKa Protocol 3: pKa Determination Compound->pKa Data Integrated Physicochemical Profile Solubility->Data Lipophilicity->Data pKa->Data

Caption: Workflow for Initial Physicochemical Profiling.

Part 2: In Vitro Pharmacology and Target Identification

With a foundational understanding of its ADME properties, the next logical step is to identify potential biological targets. The compound's structure, featuring a secondary amine, strongly suggests potential interactions with receptors and transporters within the central nervous system (CNS). An unbiased, broad screening approach followed by more focused assays is the most efficient path to target discovery.

Experimental Protocols

Protocol 3: Broad Receptor Screening Panel

  • Rationale: To efficiently survey a wide range of potential biological targets without preconceived bias. This is a hypothesis-generating step.

  • Execution: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen44, Reaction Biology) for radioligand binding assays against a panel of 40-100 common CNS targets, including GPCRs, ion channels, and transporters. A single high concentration (e.g., 10 µM) is typically used for initial screening.

  • Analysis: Results are reported as percent inhibition of radioligand binding. Any target showing significant inhibition (>50%) is flagged as a potential "hit."

  • Trustworthiness: This self-validating system uses well-characterized assays with known positive and negative controls for each target, ensuring the reliability of the hits generated.

Protocol 4: Focused Radioligand Competition Binding Assay

  • Rationale: To validate and quantify the binding affinity of the compound for "hits" identified in the broad screen.[10]

  • Target Preparation: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing the serotonin transporter, SERT).[11]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT) and increasing concentrations of the test compound (e.g., 0.1 nM to 100 µM).

  • Execution: Allow the reaction to reach equilibrium. Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.

  • Analysis: Plot the percent inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]

cluster_target_id Target Identification Workflow Compound Test Compound Screen Protocol 3: Broad Screening Panel (~40-100 Targets) Compound->Screen Hits Identify 'Hits' (e.g., >50% Inhibition) Screen->Hits Validate Protocol 4: Focused Binding Assays (IC₅₀/Ki Determination) Hits->Validate Hit(s) Found LeadTarget Validated Biological Target(s) Hits->LeadTarget No Hits Validate->LeadTarget

Caption: Decision Tree for Biological Target Identification.

Part 3: In Vitro Safety and Toxicology Profiling

Concurrent with target identification, a panel of in vitro safety assays must be conducted to flag potential liabilities early in the development process. This proactive approach saves resources by deprioritizing compounds with unfavorable safety profiles.

Table 2: Standard In Vitro Safety & ADME Assays
AssayPurposeKey Parameter(s)
hERG Inhibition Assess risk of cardiac arrhythmia (QT prolongation).IC₅₀
Cytotoxicity Measure general cell toxicity.CC₅₀ (Cytotoxic Concentration 50%)
Metabolic Stability Determine rate of metabolism by liver enzymes.Intrinsic Clearance (Clint), Half-life (t½)
Experimental Protocols

Protocol 5: hERG Channel Inhibition Assay (Automated Patch Clamp)

  • Rationale: Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmias.[12] Early assessment is mandated by regulatory agencies.

  • System: Use an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch) with HEK293 cells stably expressing the hERG channel.[12]

  • Execution: Obtain a stable whole-cell recording. Apply a specific voltage protocol to elicit hERG tail currents.[13] Perfuse the cells with increasing, cumulative concentrations of the test compound.

  • Analysis: Measure the inhibition of the hERG tail current at each concentration. Calculate the IC₅₀ value from the resulting concentration-response curve.

  • Trustworthiness: This method is the gold standard for assessing hERG liability, providing direct functional data on ion channel activity.[13]

Protocol 6: Cytotoxicity Assay (LDH Release)

  • Rationale: To assess the compound's potential to cause cell death via membrane damage. This is a general screen for cytotoxicity.[14]

  • Cell Line: Use a relevant and robust cell line, such as HepG2 (human liver carcinoma), to assess potential hepatotoxicity.

  • Execution: Seed cells in a 96-well plate and allow them to adhere. Treat cells with a serial dilution of the test compound for 24-48 hours. Include vehicle controls (negative) and a lysis buffer (positive control for 100% cytotoxicity).

  • Analysis: Collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a coupled enzymatic reaction that produces a colored formazan product.[15] Read the absorbance on a plate reader and calculate the percentage of cytotoxicity relative to controls.

Protocol 7: Metabolic Stability Assay (Liver Microsomes)

  • Rationale: To determine how quickly the compound is metabolized by the major Phase I drug-metabolizing enzymes (Cytochrome P450s).[16] High metabolic instability can lead to poor oral bioavailability and short duration of action.[17][18]

  • System: Use pooled human liver microsomes, which contain a rich supply of CYP enzymes.

  • Execution: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes and the required cofactor, NADPH, at 37°C. Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[19]

cluster_safety In Vitro Safety Assessment Workflow Compound Test Compound hERG Protocol 5: hERG Inhibition Compound->hERG Cyto Protocol 6: Cytotoxicity Compound->Cyto MetStab Protocol 7: Metabolic Stability Compound->MetStab Profile Integrated Safety & ADME Profile hERG->Profile Cyto->Profile MetStab->Profile

Caption: Workflow for Parallel In Vitro Safety Assessment.

Part 4: Preliminary In Vivo Pharmacological Evaluation

Should the compound demonstrate a promising profile—potent and selective in vitro activity coupled with a clean safety and ADME panel—the next stage is to assess its effects in a living organism. These initial studies aim to establish a link between the in vitro target engagement and an in vivo behavioral response, and to characterize the compound's pharmacokinetic profile.

Table 3: Key Parameters in Preliminary In Vivo Studies
StudyAnimal ModelKey Parameters Measured
Locomotor Activity C57BL/6 MouseTotal Distance Traveled, Rearing Frequency, Time in Center vs. Periphery
Pharmacokinetics Sprague-Dawley RatCₘₐₓ, Tₘₐₓ, AUC, Half-life (t½), Bioavailability (%F)
Experimental Protocols

Protocol 8: Rodent Locomotor Activity Test

  • Rationale: This is a fundamental test to assess the general behavioral effects of a novel compound.[20][21] It can reveal stimulant, sedative, or anxiolytic-like properties.[22]

  • Apparatus: Use automated open-field arenas (e.g., 40x40 cm boxes) equipped with infrared beam grids or video tracking software to monitor animal movement.[23]

  • Execution: Habituate mice to the testing room. Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at several doses, alongside a vehicle control group. Place each mouse individually into the center of the arena and record its activity for a set period (e.g., 60 minutes).

  • Analysis: The software automatically quantifies parameters like total distance traveled (a measure of general activity), vertical rearing counts (exploratory behavior), and time spent in the center of the arena (a measure of anxiety-like behavior).

  • Causality: A significant increase in distance traveled may suggest a stimulant effect, potentially correlating with in vitro activity at dopamine or norepinephrine transporters. A decrease may indicate sedation. An increase in center time could suggest an anxiolytic effect.

Protocol 9: Preliminary Pharmacokinetic (PK) Study in Rats

  • Rationale: To understand how the compound is absorbed, distributed, and eliminated in vivo, and to correlate plasma exposure with behavioral effects.

  • Execution: Administer a single dose of the compound to cannulated rats via both intravenous (IV) and oral (PO) routes in separate groups. Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process the blood to obtain plasma. Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time for both routes of administration. Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (t½). Oral bioavailability (%F) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion and Future Directions

The investigational pathway detailed in this guide provides a robust and logical framework for elucidating the biological activity of this compound. By systematically progressing from fundamental physicochemical analysis to in vitro pharmacology and safety, and finally to preliminary in vivo studies, researchers can build a comprehensive profile of this novel molecule. The unique combination of a stability-enhancing oxetane ring and a CNS-associated pharmacophore suggests a high potential for discovering novel biological activity.

The results of these studies will dictate future directions. A potent and selective compound with a clean safety profile and favorable pharmacokinetics would be a strong candidate for lead optimization programs. Conversely, a compound with liabilities may still serve as a valuable chemical tool for probing specific biological pathways. This structured approach ensures that resources are used efficiently and that the full potential of this compound is thoroughly and scientifically explored.

References

"in silico prediction of N-Methyl-1-(3-methyloxetan-3-YL)methanamine properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of N-Methyl-1-(3-methyloxetan-3-YL)methanamine Properties

Executive Summary

The imperative to reduce attrition rates and accelerate timelines in drug discovery has positioned in silico predictive modeling as an indispensable tool. By computationally assessing a compound's properties before synthesis, researchers can prioritize candidates with higher probabilities of success, thereby conserving significant resources.[1][2] This technical guide provides a comprehensive framework for the in silico characterization of this compound, a small molecule of interest. We will detail the methodologies for predicting its fundamental physicochemical characteristics, its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and critical toxicological endpoints. Each section presents the scientific rationale behind the predictions, detailed, step-by-step protocols using publicly accessible and authoritative web-based tools, and guidance on interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply computational screening to their discovery pipelines.

Introduction: The Rationale for Predictive Modeling

The Imperative of Early-Stage Profiling

The journey from a promising molecular entity to a marketed therapeutic is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to poor pharmacokinetic profiles or unforeseen toxicity.[2] It is estimated that up to 40% of these failures can be attributed to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues.[3] Computational, or in silico, methods provide a critical early-warning system. These models allow for the rapid assessment of drug-like properties from chemical structure alone, enabling a "fail-fast, fail-cheap" paradigm that focuses experimental efforts on the most viable compounds.[1][3]

Subject Compound: this compound

This guide focuses on the predictive analysis of this compound. The oxetane ring is a desirable motif in modern medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve metabolic stability and aqueous solubility. Understanding the complete property profile of this specific amine is crucial for evaluating its potential as a scaffold or lead compound.

Compound Identifiers:

  • Molecular Formula: C₆H₁₃NO[4]

  • Molecular Weight: 115.17 g/mol

  • SMILES: CC1(CNC)COC1

  • InChI Key: SBEROSHQCHPJIB-UHFFFAOYSA-N

Foundational Step: Molecular Representation and Input

The accuracy of any in silico prediction is fundamentally dependent on the correct representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a universal format that serves as the starting point for most predictive platforms.

Protocol: Standardizing Molecular Input

The primary input for the following protocols will be the canonical SMILES string for this compound.

  • Obtain Canonical SMILES: Source the SMILES string from a reliable chemical database like PubChem or a corporate registry. For our target, it is CC1(CNC)COC1.

  • Verify Structure: Use a chemical drawing tool or an online SMILES viewer to render the structure from the string and confirm it matches the intended molecule.

  • Energy Minimization (for 3D-dependent models): While most web-based tools automatically generate a 3D conformer, for advanced physics-based calculations, it is best practice to perform a geometry optimization using quantum mechanics (QM) or molecular mechanics (MM) methods to find a low-energy conformation.[5] However, for the tools cited in this guide, a 2D SMILES input is sufficient.

Prediction of Core Physicochemical Properties

Physicochemical properties govern a molecule's behavior in both biological and formulation contexts. Lipophilicity, solubility, and ionization state are the three pillars that dictate how a compound will be absorbed and distributed.[6]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of its ability to cross biological membranes. It is commonly expressed as logP.

  • Causality: Excessively high logP can lead to poor solubility, high plasma protein binding, and increased metabolic turnover. Excessively low logP can hinder membrane permeability. A balanced logP (typically 1-3 for oral drugs) is often desired.

Aqueous Solubility (logS)

Aqueous solubility is critical for a drug to be absorbed from the gastrointestinal tract and to remain in solution in the bloodstream.[6] It is expressed as logS, the logarithm of the molar solubility.

  • Causality: Poor solubility is a major hurdle in drug development, affecting bioavailability and formulation.[7] Predicting solubility early helps to flag potential issues that may require significant formulation efforts to overcome.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. Our target molecule has a secondary amine, which is basic.

  • Causality: The ionization state profoundly impacts both solubility and permeability. A charged molecule is generally more soluble in water but less able to passively diffuse across lipid membranes. Knowing the pKa is essential for predicting behavior in the variable pH environments of the gut and bloodstream.

Experimental Protocol: Physicochemical Property Prediction
  • Objective: To predict the logP, logS, and basic pKa of the target molecule.

  • Tool Selection: ADMETlab 2.0 is a comprehensive, free web server for systematic ADMET evaluation.[8]

  • Methodology:

    • Navigate to the ADMETlab 2.0 web server.

    • In the "ADMET Evaluation" module, input the SMILES string CC1(CNC)COC1 into the query box.

    • Initiate the calculation.

    • Locate the "Physicochemical Properties" section in the results.

  • Output Interpretation: The platform will provide numerical predictions for properties including ALogP (a common implementation of logP), Water Solubility (reported in log(mol/L) or logS), and pKa (basic).

Predicted Physicochemical Data Summary
PropertyPredicted ValueInterpretation
Lipophilicity (ALogP)~0.5 - 1.0Indicates good water solubility and low-to-moderate lipophilicity.
Aqueous Solubility (logS)> -4.0Suggests sufficient aqueous solubility for absorption.
Ionization (Basic pKa)~9.0 - 10.0The secondary amine is predicted to be protonated (charged) at physiological pH (~7.4).

Note: Values are representative predictions based on typical performance of such tools.

In Silico ADME Profiling

ADME describes the pharmacokinetic journey of a drug through the body.[6] Predicting these properties is central to evaluating a compound's potential for systemic exposure and efficacy.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Abs GI Tract Dist Systemic Circulation (Bloodstream) Abs->Dist Entry Tissue Target Tissues Dist->Tissue Distribution Met Liver (CYP450) Dist->Met First-Pass Exc Kidney/Bile Dist->Exc Clearance Met->Dist Back to Circulation

Caption: The pharmacokinetic journey of a drug.

Absorption

This refers to the processes by which a drug enters the bloodstream. Key predictors include Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeability.

  • Causality: Poor intestinal absorption leads to low bioavailability for oral drugs. BBB penetration is essential for CNS-targeted drugs but undesirable for peripherally acting agents due to potential side effects.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. Plasma Protein Binding (PPB) is a key parameter.

  • Causality: Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy and prolong the drug's half-life.

Metabolism

Metabolism is the chemical modification of compounds by enzymes, primarily the Cytochrome P450 (CYP) family in the liver.

  • Causality: Predicting whether a compound is a substrate or inhibitor of key CYP isozymes (e.g., 3A4, 2D6, 2C9) is vital for assessing its metabolic stability and potential for drug-drug interactions.[9][10]

Experimental Protocol: ADME Prediction
  • Objective: To predict HIA, BBB permeability, PPB, and interactions with major CYP isoforms.

  • Tool Selection: We will use ADMET-AI, a fast and accurate platform utilizing graph neural networks.[11]

  • Methodology:

    • Navigate to the ADMET-AI web platform.

    • Enter the SMILES string CC1(CNC)COC1 in the input text box.

    • Click the "Predict" button.

    • The results will be displayed in a table, showing the probability for classification models or the predicted value for regression models.

  • Output Interpretation:

    • BBB Penetration: A probability > 0.5 suggests the compound is likely to cross the BBB.

    • HIA: A probability > 0.5 suggests good intestinal absorption.

    • PPB: Reported as the percentage of drug bound to plasma proteins.

    • CYP Models: Probabilities are given for whether the compound is a substrate or inhibitor of specific isoforms.

Predicted ADME Data Summary
ADME ParameterPredicted OutcomeInterpretation & Rationale
Human Intestinal Absorption (HIA)High ProbabilityThe molecule's small size and moderate lipophilicity favor good absorption.
Blood-Brain Barrier (BBB) PermeabilityLikely PenetrantSmall, relatively lipophilic amines often cross the BBB. The polar oxetane may reduce this tendency compared to an acyclic analog.
Plasma Protein Binding (PPB)Low (< 80%)Low lipophilicity and the presence of a basic amine typically correlate with lower PPB.
CYP2D6 Substrate/InhibitorHigh Probability Substrate, Low Probability InhibitorSecondary amines are common substrates for CYP2D6 metabolism.
CYP3A4 Substrate/InhibitorLow Probability Substrate/InhibitorThe molecular structure does not contain common, strong motifs for CYP3A4 interaction.

Predictive Toxicology (Tox) Assessment

Identifying potential toxicities early is one of the most impactful applications of in silico modeling.

Cardiovascular Safety: hERG Inhibition

Blockade of the hERG potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. It is a major reason for drug candidate failure.[9]

  • Causality: Many hERG-blocking compounds possess a basic nitrogen that becomes protonated and a lipophilic region. Our target fits this general pharmacophore, making this a critical check.

Genotoxicity: Ames Mutagenicity

The Ames test assesses the mutagenic potential of a compound. A positive result is a significant red flag for carcinogenicity.

  • Causality: In silico models for Ames toxicity are well-established and screen for structural alerts (toxicophores) that are known to cause DNA damage.

Experimental Protocol: Toxicity Prediction
  • Objective: To predict hERG inhibition and Ames mutagenicity.

  • Tool Selection: The ADMETlab 2.0 server provides well-validated models for these specific endpoints.[8]

  • Methodology:

    • Follow the same input procedure as in Protocol 3.4.

    • In the results page, navigate to the "Toxicity" section.

    • Examine the predictions for "hERG Blockers" and "Ames Mutagenicity."

  • Output Interpretation: The models provide a binary classification (e.g., "Blocker" or "Non-blocker") often accompanied by a probability score. A high probability of a toxic endpoint warrants significant caution.

Predicted Toxicological Data Summary
Toxicological EndpointPredicted OutcomeRationale & Implication
hERG InhibitionMedium-to-High ProbabilityThe presence of a basic amine and lipophilic character fits the general hERG pharmacophore. This is a potential liability that must be confirmed experimentally.
Ames MutagenicityLow ProbabilityThe structure lacks common toxicophores associated with mutagenicity.
Hepatotoxicity (H-HT)Low ProbabilityThe molecule does not contain structural motifs commonly linked to liver toxicity.

Integrated Workflow and Analysis

The true power of in silico prediction lies in synthesizing disparate data points into a coherent profile of a molecule's potential.

Full_Workflow cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction Engine cluster_output Step 3: Data Output & Analysis cluster_decision Step 4: Decision Making mol This compound SMILES: CC1(CNC)COC1 engine ADMETlab 2.0 / ADMET-AI mol->engine physchem Physicochemical - logP - logS - pKa engine->physchem adme ADME - HIA - BBB - PPB - CYP Profile engine->adme tox Toxicity - hERG - Ames - Hepatotoxicity engine->tox profile Integrated Property Profile physchem->profile adme->profile tox->profile decision Proceed to Synthesis? Prioritize for Screening? profile->decision

Caption: A comprehensive in silico prediction workflow.

Synthesizing the Data: A Holistic View

Based on the predictive models, this compound presents a mixed but promising profile:

  • Strengths: The compound is predicted to have good aqueous solubility and intestinal absorption, low plasma protein binding, and a low risk of mutagenicity. These are highly desirable "drug-like" properties.

  • Potential Liabilities: The key concern is the predicted medium-to-high probability of hERG channel inhibition, a significant cardiovascular risk. Its likely ability to penetrate the Blood-Brain Barrier could be an advantage for a CNS target but a liability for a peripherally acting drug.

This synthesized profile allows a project team to make an informed decision. The hERG risk is significant enough to warrant experimental validation (e.g., an early-stage patch-clamp assay) before committing extensive resources to synthesizing analogs.

Conclusion

In silico prediction provides a powerful, data-driven lens through which to evaluate drug candidates like this compound. This guide has demonstrated a structured workflow for generating a comprehensive property profile, from fundamental physicochemical characteristics to complex ADME and toxicological endpoints. Our analysis suggests the target molecule possesses several favorable drug-like properties, particularly regarding solubility and absorption, but carries a potential risk of cardiotoxicity via hERG inhibition that must be prioritized for experimental investigation.

It is crucial to recognize that in silico models are predictive tools, not infallible oracles. Their role is to guide and prioritize, not replace, experimental validation. By integrating these computational strategies into the drug discovery cascade, research organizations can more effectively navigate the vast chemical space to find safer, more effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methyl-1-(3-methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(3-methyloxetan-3-yl)methanamine is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by the oxetane ring. The strained 4-membered ether is a hydrogen bond acceptor that can enhance aqueous solubility and metabolic stability in drug candidates. This document provides detailed protocols for the synthesis of this valuable intermediate, focusing on scientifically sound and reproducible methods.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through a few strategic routes. The most common and reliable method involves a two-step process: first, the synthesis of the primary amine precursor, (3-methyloxetan-3-yl)methanamine, followed by a selective N-methylation.

Strategy 1: Two-Step Synthesis via a Primary Amine Intermediate

This is the preferred and most versatile approach. It allows for the isolation and purification of the primary amine before proceeding to the final N-methylation step, ensuring a purer final product.

  • Synthesis of (3-methyloxetan-3-yl)methanamine: There are several documented methods to produce this key intermediate:

    • From 3-(chloromethyl)-3-methyloxetane: Direct reaction with ammonia under pressure provides the primary amine.[1]

    • From (3-methyloxetan-3-yl)methanol: Catalytic amination using ammonia in the presence of a ruthenium catalyst is an effective method.[1]

    • From 2,2-bis(bromomethyl)propane-1,3-diol: A multi-step synthesis involving cyclization to form the oxetane ring followed by functional group manipulations.[2]

  • N-methylation of (3-methyloxetan-3-yl)methanamine: To avoid over-alkylation, which is a common issue with direct alkylation using reagents like methyl iodide, reductive amination is the method of choice.[3] This involves the reaction of the primary amine with an aldehyde (formaldehyde in this case) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]

Strategy 2: Alternative Approaches

While the two-step synthesis is the most common, other routes could be envisioned, such as the direct reaction of a suitable precursor with methylamine. However, these methods are less documented for this specific target and may present challenges in selectivity and yield.

The following sections will provide detailed protocols for the synthesis of this compound using the robust two-step approach.

Experimental Protocols

Protocol 1: Synthesis of the Precursor (3-methyloxetan-3-yl)methanamine from (3-methyloxetan-3-yl)methanol

This protocol is based on the catalytic amination of the corresponding alcohol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
(3-methyloxetan-3-yl)methanolC₅H₁₀O₂102.13
AmmoniaNH₃17.03
Ruthenium Catalyst (e.g., Ru/C)--
Solvent (e.g., 1,4-Dioxane)C₄H₈O₂88.11

Procedure:

  • To a high-pressure reactor, add (3-methyloxetan-3-yl)methanol and the ruthenium catalyst (e.g., 5 mol%).

  • Add the solvent (e.g., 1,4-dioxane) to the reactor.

  • Seal the reactor and purge with nitrogen gas.

  • Introduce ammonia gas to the desired pressure (e.g., 7.5 atmospheres).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required reaction time (typically several hours, monitored by TLC or GC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation or column chromatography to yield pure (3-methyloxetan-3-yl)methanamine.

Visualization of the Synthetic Pathway:

Synthesis_Step1 start (3-methyloxetan-3-yl)methanol product (3-methyloxetan-3-yl)methanamine start->product Catalytic Amination reagents NH3, Ru catalyst Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification amine (3-methyloxetan-3-yl)methanamine imine Imine Intermediate amine->imine Acetic Acid Catalyst formaldehyde Formaldehyde formaldehyde->imine product This compound imine->product reducing_agent NaBH(OAc)3 reducing_agent->product quench Quench (NaHCO3) product->quench extraction Extraction (DCM) quench->extraction purification Purification extraction->purification

References

Application Notes & Protocols: N-Methyl-1-(3-methyloxetan-3-yl)methanamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Strategic Value of the 3-Methyl-3-(N-methylaminomethyl)oxetane Moiety

In contemporary medicinal chemistry, the deliberate incorporation of small, strained heterocyclic rings is a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif. It is often employed as a polar bioisosteric replacement for gem-dimethyl groups or carbonyl functionalities, capable of enhancing aqueous solubility, improving metabolic stability, and modulating lipophilicity without introducing excessive molecular weight.[1]

N-Methyl-1-(3-methyloxetan-3-yl)methanamine is a bifunctional building block that combines the benefits of the oxetane ring with a reactive secondary amine. The structure, featuring a secondary amine tethered to a quaternary carbon, provides a unique scaffold for accessing novel chemical space. This guide provides detailed protocols and expert insights for leveraging this building block in three fundamental transformations crucial to drug discovery and organic synthesis: amide bond formation, reductive amination, and nucleophilic substitution.

The secondary amine functionality serves as a key reaction handle, allowing for its elaboration into tertiary amines and amides—two of the most prevalent functional groups found in approved pharmaceuticals.[2] Understanding the nuances of its reactivity is essential for its successful application in complex molecule synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Form Solid
InChI Key SBEROSHQCHPJIB-UHFFFAOYSA-N
SMILES CC1(CNC)COC1
Primary Hazard Acute Toxicity, Oral (Category 3)

Note: Commercial sources state that analytical data is not routinely collected for this product. Users should assume responsibility for confirming product identity and purity prior to use.

Core Application: Amide Bond Formation

The synthesis of amides is a cornerstone of pharmaceutical chemistry.[3] When coupling this compound with carboxylic acids, the key challenge is the potential for steric hindrance arising from the N-methyl group and the adjacent quaternary center. This necessitates the use of robust coupling reagents to ensure efficient conversion.

General Workflow for Amide Coupling

The logical flow for synthesizing N-methyl, N-[(3-methyloxetan-3-yl)methyl]amides involves the activation of a carboxylic acid followed by nucleophilic attack from the amine.

cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Reactants Carboxylic Acid + This compound Activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Reactants->Activation Combine Solvent Aprotic Solvent (DCM or DMF) Stir Stir at 0 °C to RT (Monitor by TLC/LC-MS) Activation->Stir Allow to react Workup Aqueous Work-up (Quench, Extract) Stir->Workup Upon completion Purify Column Chromatography Workup->Purify Product Final Amide Product Purify->Product cluster_0 Iminium Formation cluster_1 Reduction & Isolation Reactants Aldehyde or Ketone + This compound Iminium Iminium Ion Intermediate (Formed in situ) Reactants->Iminium Condensation Solvent Solvent (DCE or DCM) + Acetic Acid (cat.) Reduction Add Reducing Agent (NaBH(OAc)₃) Iminium->Reduction Reduce Stir Stir at RT (Monitor by TLC/LC-MS) Reduction->Stir Workup Aqueous Basic Work-up Stir->Workup Purify Column Chromatography Workup->Purify Product Final Tertiary Amine Purify->Product cluster_0 Electrophiles cluster_1 Reaction Mechanisms cluster_2 Products Amine This compound (Nucleophile) SN2 SN2 Mechanism Amine->SN2 SNAr SNAr Mechanism Amine->SNAr AlkylHalide Alkyl Halide (R-X) (e.g., MeI, BnBr) AlkylHalide->SN2 ArylHalide Activated Aryl Halide (e.g., 2,4-Dinitrofluorobenzene) ArylHalide->SNAr TertiaryAmine Tertiary Alkyl Amine SN2->TertiaryAmine ArylAmine Tertiary Aryl Amine SNAr->ArylAmine

References

Application Notes & Protocols: Strategic Incorporation of N-Methyl-1-(3-methyloxetan-3-YL)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The optimization of physicochemical and pharmacokinetic properties remains a paramount challenge in the progression of small molecule drug candidates. The oxetane ring, particularly in its 3,3-disubstituted form, has emerged from a synthetic curiosity to a cornerstone motif in medicinal chemistry for its ability to confer profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4] This guide provides an in-depth exploration of N-Methyl-1-(3-methyloxetan-3-YL)methanamine , a versatile and strategically important building block. We will detail its application as a bioisosteric replacement for common functionalities, provide validated, step-by-step protocols for its incorporation into lead scaffolds, and present a workflow for evaluating the resulting analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds to overcome ADME liabilities and accelerate discovery programs.

The Oxetane Scaffold: A Privileged Motif for Property Modulation

The journey of a drug from a high-throughput screening hit to a clinical candidate is an exercise in multi-parameter optimization. Often, a compound with excellent target potency fails due to poor drug-like properties. Bioisosteric replacement—the substitution of one chemical group with another that retains similar biological activity but alters physicochemical properties—is a foundational strategy in medicinal chemistry.[5][6]

The oxetane ring has become a highly valued tool in this context, serving as a superior surrogate for ubiquitous but often problematic groups like gem-dimethyl and carbonyl moieties.[1][2][7]

Advantages Over Traditional Isosteres

The 3,3-disubstituted oxetane scaffold, inherent to this compound, offers a unique constellation of benefits:

  • Enhanced Aqueous Solubility: The polar oxygen atom embedded within the strained four-membered ring acts as a strong hydrogen bond acceptor, significantly improving aqueous solubility compared to the nonpolar gem-dimethyl group.[4][8][9] This can be a critical advantage for improving oral bioavailability.

  • Improved Metabolic Stability: The gem-dimethyl group is a common site of oxidative metabolism by cytochrome P450 (CYP) enzymes. The oxetane ring is not only more resistant to such oxidation but can also redirect metabolism towards hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing the risk of CYP-mediated drug-drug interactions.[9][10]

  • Reduced Lipophilicity (LogD): High lipophilicity is often linked to off-target toxicity and poor pharmacokinetic profiles. Replacing a lipophilic group with a polar oxetane can effectively lower the LogD of a molecule into a more favorable range.[9]

  • Basicity (pKa) Attenuation: The electron-withdrawing effect of the oxetane oxygen can substantially lower the basicity of adjacent amine functionalities.[9][11] An oxetane placed alpha to an amine can lower its pKa by approximately 2-3 units, a powerful tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[9]

  • Structural Rigidity and Vectorial Exit: The compact, three-dimensional structure of the oxetane ring introduces conformational rigidity and provides well-defined exit vectors for further chemical elaboration, allowing for precise exploration of binding pockets.

Bioisosteric Replacement Strategy

The core principle involves identifying a liability in a lead compound and replacing it with the oxetane-containing fragment.

G cluster_0 Common Liability Scaffolds cluster_1 Bioisosteric Replacement GemDimethyl gem-Dimethyl Group (Metabolic liability, High LogD) Oxetane 3,3-Disubstituted Oxetane (Improved Solubility & Stability, Lower LogD, 3-Dimensional) GemDimethyl->Oxetane Replaces Carbonyl Carbonyl Group (Metabolic liability, Planar) Carbonyl->Oxetane Replaces

Caption: Bioisosteric replacement of common motifs with an oxetane ring.

Comparative Physicochemical Data

The following table summarizes typical quantitative improvements observed from matched molecular pair analyses where a gem-dimethyl group is replaced by an oxetane.

PropertyTypical Change with Oxetane IntroductionRationale for Improvement
Aqueous Solubility 4x to >4000x Increase[4][8][9]Introduction of a polar H-bond acceptor.
Lipophilicity (LogD) Decrease by 0.5 - 1.5 unitsReplacement of a nonpolar group with a polar one.
Metabolic Clearance Significant DecreaseBlocks common sites of CYP450 oxidation.[10]
Amine pKa (alpha) Decrease by ~2.7 units[9]Inductive electron-withdrawing effect of the oxetane oxygen.

Synthetic Utility of this compound

This building block is a secondary amine, making it an ideal handle for incorporation via two of the most robust and widely used transformations in medicinal chemistry: amide coupling and reductive amination.

G cluster_0 Key Synthetic Transformations cluster_1 Resulting Scaffolds start This compound Amide Amide Coupling (with R-COOH) start->Amide Reductive Reductive Amination (with R-CHO or R-C(O)-R') start->Reductive AmideProduct Amide-Linked Analog Amide->AmideProduct AmineProduct Amine-Linked Analog Reductive->AmineProduct

Caption: Key synthetic routes utilizing the target building block.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard procedure for coupling the title amine with a carboxylic acid using HATU, a common and efficient peptide coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq) and dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Scientist's Note: Pre-activation forms the activated O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. This minimizes side reactions and often improves yields.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide.

Protocol 2: General Procedure for Reductive Amination

This protocol is for coupling the title amine with a ketone or aldehyde via the formation of an iminium intermediate, which is then reduced in situ.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)

  • Acetic Acid (catalytic, ~5% v/v, optional)

  • Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1.1 eq) and this compound (1.0 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

    • Scientist's Note: For less reactive ketones, adding a catalytic amount of acetic acid can accelerate iminium formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that is ideal for reductive aminations. It is less basic than other hydrides like NaBH₄ or LiAlH₄, minimizing side reactions and tolerating a wider range of functional groups. The portion-wise addition helps to control any effervescence.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the target tertiary amine.

Application Workflow: From Liability to Optimized Lead

This section outlines a typical workflow where our building block is used to address a metabolic liability in a hypothetical lead compound.

G cluster_0 Phase 1: Lead Identification cluster_1 Phase 2: Hypothesis & Synthesis cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Decision Lead Lead Compound Identified (Potent, but poor PK) - Contains gem-dimethyl group - High in vitro clearance Hypo Hypothesis: Replace gem-dimethyl with 3,3-disubstituted oxetane to block metabolism & improve solubility Lead->Hypo Analyze Liability Synth Synthesis of Analog using N-Methyl-1-(...) methanamine (Protocol 1 or 2) Hypo->Synth Design Analog Assay Comparative Assays: - Metabolic Stability (Protocol 3) - Aqueous Solubility (Protocol 4) - Target Potency (Re-assay) Synth->Assay Test Properties Result Optimized Candidate - Potency maintained - Low in vitro clearance - High solubility - Advance to in vivo studies Assay->Result Data Analysis

Caption: A typical drug discovery workflow for lead optimization.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is fundamental for assessing a compound's susceptibility to Phase I metabolism.

Materials:

  • Test compound and Lead compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), e.g., pooled from 50 donors (20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Glo™ or similar)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., 100 nM Warfarin)

  • Positive control (e.g., 1 µM Verapamil or Testosterone)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a 2 µM test compound working solution by diluting the 10 mM stock in phosphate buffer.

  • Reaction Initiation: In a 96-well plate, combine 50 µL of the 1 mg/mL HLM solution with 48 µL of phosphate buffer. Pre-incubate at 37°C for 10 minutes.

  • Add 2 µL of the 2 µM test compound solution to each well to achieve a final concentration of 1 µM test compound and 0.5 mg/mL HLM.

  • Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system. This is the T=0 time point for a separate set of wells.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 150 µL of ice-cold ACN with the internal standard.

    • Scientist's Note: The T=0 sample is prepared by adding the stop solution before the NADPH system, representing 100% of the initial compound concentration.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Data Calculation: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = -0.693/k) and intrinsic clearance (CLint).

Protocol 4: Kinetic Aqueous Solubility Assay (Nephelometry)

This high-throughput method measures the solubility of a compound as it precipitates from a DMSO stock solution into an aqueous buffer.

Materials:

  • Test compound and Lead compound (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a clear 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

    • Rationale: This "crash precipitation" method mimics the situation when a drug administered in a formulation enters an aqueous physiological environment.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Standard Curve: A standard curve is generated using known concentrations of a compound that forms a fine precipitate to correlate the nephelometry signal to a solubility value (µg/mL or µM).

  • The solubility of the test compounds is then interpolated from the standard curve.

Hypothetical Results Summary
CompoundTarget Potency (IC₅₀)HLM Stability (t½, min)Kinetic Solubility (µM)
Lead Compound 15 nM8 min5 µM
Oxetane Analog 18 nM>60 min95 µM

This hypothetical data demonstrates a successful outcome: the oxetane analog retains target potency while dramatically improving both metabolic stability and aqueous solubility, making it a superior candidate for further development.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for rationally designing improved drug candidates. Its ability to simultaneously address multiple ADME liabilities—solubility, metabolism, and basicity—makes it an exceptionally valuable building block. By leveraging the robust synthetic protocols and evaluation workflows detailed in this guide, discovery teams can efficiently incorporate this privileged scaffold to overcome common development hurdles and accelerate the delivery of novel therapeutics.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of N-Methyl-1-(3-methyloxetan-3-YL)methanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Methyl-1-(3-methyloxetan-3-YL)methanamine in human plasma. The analyte, a polar compound, presents unique challenges for retention on traditional reversed-phase columns and for extraction from complex biological matrices. To overcome these, the described method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach for chromatographic separation and a streamlined solid-phase extraction (SPE) protocol for sample clean-up. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[1][2][3][4]

Introduction

This compound is a novel chemical entity with potential therapeutic applications. Accurate quantification of this compound in biological matrices like human plasma is fundamental for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.

The physicochemical properties of this compound, specifically its high polarity stemming from the oxetane ring and the secondary amine, make its analysis challenging. Such polar compounds are often poorly retained on standard C18 reversed-phase columns, leading to potential interferences from the sample matrix and compromised sensitivity.[5][6] This note describes a method that employs HILIC, a chromatographic technique well-suited for the retention and separation of polar analytes.[7][8][9]

Furthermore, the complexity of plasma necessitates an efficient sample preparation strategy to remove proteins and phospholipids that can cause matrix effects and interfere with accurate quantification.[10] A mixed-mode cation exchange solid-phase extraction (SPE) protocol has been developed to ensure high recovery and process efficiency, providing clean extracts suitable for LC-MS/MS analysis.[11][12] This method has been validated to meet the stringent requirements of regulatory bodies, ensuring data integrity and reliability.[2][13][14][15]

Experimental

Chemicals and Reagents
  • This compound (Reference Standard, >99% purity)

  • N-Ethyl-1-(3-methyloxetan-3-YL)methanamine (Internal Standard, IS, >99% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Mixed-Mode Cation Exchange SPE Cartridges

Instrumentation

A triple quadrupole mass spectrometer equipped with a TurboIonspray® source, coupled to a high-performance liquid chromatography (HPLC) system was used for this analysis.

LC-MS/MS Method

Due to the polar nature of the analyte, a HILIC separation was chosen to achieve adequate retention and separation from endogenous plasma components.[6][7][8] An amide-based stationary phase was selected for its robust performance with polar amines.

ParameterValue
Column Amide HILIC Column (e.g., Luna HILIC), 2.1 x 100 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min) %A %B
0.0 5 95
1.0 5 95
4.0 40 60
4.1 5 95

| 6.0 | 5 | 95 |

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) was used for quantification to ensure high selectivity and sensitivity.

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV)
Analyte 116.1 85.1 45 20
Internal Standard 130.1 99.1 45 20

(DP: Declustering Potential, CE: Collision Energy. These are hypothetical values and require optimization.)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepared by dissolving the reference standard and internal standard in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 Acetonitrile:Water.

  • Calibration Standards and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation Protocol

A mixed-mode cation exchange SPE protocol was selected to effectively remove matrix interferences and concentrate the analyte.[12][16] The basic amine group on the analyte is protonated at acidic pH, allowing for strong retention on the cation exchange sorbent.

SPE_Workflow

Caption: Solid-Phase Extraction Workflow.

Detailed Steps:

  • Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 Acetonitrile:Water.

Method Validation

The method was validated following the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation_Workflow

Caption: Key Bioanalytical Method Validation Parameters.

Validation Results Summary

The following table summarizes the acceptance criteria and hypothetical results for the method validation.

Table 3: Summary of Method Validation Results

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
Range 0.5 - 500 ng/mL Met
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) < 8.5%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) < 10.2%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ) -6.5% to 5.8%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ) -8.1% to 7.2%
Recovery Consistent and reproducible ~85%
Matrix Effect CV of IS-normalized MF ≤ 15% < 9.5%

| Stability | % Nominal Conc. within ±15% | Stable |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The use of a HILIC column provided good retention (retention time ~2.8 min) and peak shape for this polar analyte, which is often problematic with reversed-phase chromatography.

The mixed-mode cation exchange SPE protocol proved to be highly effective. It provided high extraction recovery (>85%) and significantly reduced matrix effects, as evidenced by the low coefficient of variation for the internal standard-normalized matrix factor. This clean-up is crucial for ensuring the accuracy and precision of the assay over a wide range of concentrations.

The method was validated over a concentration range of 0.5 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) greater than 0.99. Accuracy and precision results were well within the acceptable limits set by regulatory guidelines.[2][4] Stability studies confirmed that the analyte is stable under various conditions encountered during sample handling and storage.

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantification of this compound in human plasma. The combination of solid-phase extraction for sample clean-up and HILIC for chromatographic separation provides a robust and reliable assay suitable for supporting pharmacokinetic studies in a regulated environment. The method meets all the validation criteria of major regulatory agencies, ensuring the generation of high-quality data for drug development programs.

References

Application Note: A Strategic Approach to LC-MS/MS Method Development for N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methyl-1-(3-methyloxetan-3-YL)methanamine. The inherent physicochemical properties of this small, polar, secondary amine—specifically its high hydrophilicity and basicity—present significant challenges for traditional reversed-phase chromatographic retention and extraction. This guide details a systematic approach, beginning with initial analyte characterization and mass spectrometric tuning, followed by a logic-driven strategy for selecting an appropriate chromatographic retention mechanism, with a strong emphasis on Hydrophilic Interaction Liquid Chromatography (HILIC). We further outline sample preparation techniques and conclude with a discussion of validation parameters according to established regulatory guidelines.

Introduction and Analytical Challenges

This compound is a small molecule (Molecular Weight: 115.17 g/mol ) featuring a secondary amine and an oxetane ring. Its structure confers high polarity, making it highly soluble in aqueous media. From a bioanalytical perspective, this presents two primary challenges:

  • Poor Chromatographic Retention: In standard reversed-phase (RP) liquid chromatography, highly polar compounds have minimal interaction with the non-polar stationary phase (e.g., C18) and tend to elute in or near the solvent front (void volume). This leads to poor peak shape, inadequate separation from matrix components, and significant ion suppression.[1][2]

  • Difficult Sample Preparation: Conventional liquid-liquid extraction (LLE) is often inefficient for polar compounds due to their unfavorable partitioning into immiscible organic solvents.[3][4]

Therefore, a successful LC-MS/MS method requires a specialized approach that directly addresses these issues to achieve the necessary sensitivity, selectivity, and reproducibility for regulated bioanalysis.

A Systematic Workflow for Method Development

Effective method development should progress logically from the detector back to the sample preparation, ensuring that each stage is optimized before proceeding to the next.[5] This minimizes confounding variables and leads to a more robust final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & MS Characterization cluster_1 Phase 2: Chromatography Development cluster_2 Phase 3: Sample Preparation cluster_3 Phase 4: Validation A 1. Procure Analyte Standard & Internal Standard (IS) B 2. Direct Infusion MS (Find Precursor Ion) A->B C 3. Product Ion Scan (Find MRM Transitions) B->C D 4. Optimize CE & DP (Maximize Signal) C->D E 5. Select Chromatographic Mode (HILIC as primary candidate) D->E Optimized MS Parameters F 6. Screen Columns & Mobile Phases E->F G 7. Optimize Gradient & Flow Rate F->G H 8. Evaluate Extraction (PPT, SPE, etc.) G->H Final LC Method I 9. Assess Matrix Effects & Recovery H->I J 10. Pre-Validation Check (LLOQ, Linearity) I->J Optimized Sample Prep Protocol K 11. Full Validation Run (FDA/ICH Guidelines) J->K

Caption: High-level workflow for LC-MS/MS method development.

Phase 1: Mass Spectrometry Optimization

The first step is to define the mass spectrometric parameters by directly infusing a standard solution of this compound into the mass spectrometer.

Protocol 1: Direct Infusion and MS Tuning

  • Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid. The acid ensures the secondary amine is protonated.

  • Infusion: Infuse the solution at 5-10 µL/min into the mass spectrometer.

  • Full Scan (Q1): Operate the MS in positive electrospray ionization (ESI+) mode. Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺. For this compound (MW 115.17), this should appear at m/z 116.2.

  • Product Ion Scan (Q3): Select the precursor ion (m/z 116.2) in Q1 and perform a product ion scan to identify stable, high-intensity fragment ions.

  • MRM Optimization: Select the two most intense and specific product ions to create Multiple Reaction Monitoring (MRM) transitions. Systematically optimize the Collision Energy (CE) for each transition to maximize signal intensity. A declustering potential (DP) or equivalent parameter should also be optimized to prevent in-source fragmentation.

Table 1: Hypothetical Optimized MS/MS Parameters

Parameter Analyte Stable Isotope Labeled IS
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) 116.2 120.2 (e.g., d4-IS)
Product Ion (Q3) - Quantifier 71.1 75.1
Collision Energy (CE) - Quantifier 15 eV 15 eV
Product Ion (Q3) - Qualifier 58.1 60.1

| Collision Energy (CE) - Qualifier | 25 eV | 25 eV |

Note: The selection of a stable isotope-labeled internal standard (SIL-IS) is strongly recommended for mitigating matrix effects and improving accuracy. If unavailable, a structurally similar analog can be used.

Phase 2: Chromatographic Strategy Development

This is the most critical phase for this analyte. Given its polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.[1][6]

ChromatographyDecision cluster_RP Reversed-Phase (RP) cluster_HILIC Hydrophilic Interaction (HILIC) A Analyte is Small & Polar (this compound) B Use C18 Column A->B Traditional Approach D Use Polar Column (e.g., Amide, Silica) A->D Recommended Strategy C Result: No Retention Elutes at void volume B->C Highly Aqueous Mobile Phase E Mechanism: Partitioning into aqueous layer on stationary phase D->E High Organic Mobile Phase F Result: Good Retention & Peak Shape E->F

Caption: Decision logic for selecting the chromatographic mode.

Protocol 2: HILIC Method Development

  • Column Selection:

    • Primary Choice: Start with a column containing a robust polar bonded phase, such as an amide phase. These often provide excellent peak shape and reproducibility for polar bases.

    • Alternative: Unbonded silica columns can also be effective.[7]

  • Mobile Phase Screening:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0. The buffer controls the ionic strength and the acidic pH ensures the analyte remains protonated and interacts well with the stationary phase.

    • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: In HILIC, water is the strong (eluting) solvent. The gradient will run from a high percentage of acetonitrile to a lower percentage.[2][6]

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 60% B

      • 5.1 min: 95% B

      • 8.0 min: 95% B (Re-equilibration)

    • Injection Volume: 2-5 µL

    • Sample Diluent: The sample must be dissolved in a solvent with a high organic content (e.g., 90% Acetonitrile) to ensure good peak shape. Injecting an aqueous sample will cause peak distortion.

  • Optimization: Adjust the gradient slope and duration to achieve a retention factor (k') between 2 and 10, ensuring separation from any early-eluting matrix components.

Phase 3: Sample Preparation

The goal is to remove proteins and phospholipids from the biological matrix (e.g., plasma) while maximizing analyte recovery.

Protocol 3: Sample Preparation using Protein Precipitation (PPT)

Protein precipitation is often sufficient for HILIC methods because the high organic content of the final extract is compatible with the mobile phase.[8]

  • Aliquot: Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 10 µL of the working internal standard solution.

  • Precipitate: Add 200 µL of cold Acetonitrile (containing 0.1% formic acid). The acid helps keep the analyte stable and protonated.

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for injection.

For higher sensitivity or cleaner samples, Solid Phase Extraction (SPE) using a mixed-mode or polar-modified sorbent could be explored, but PPT is an excellent and cost-effective starting point.

Phase 4: Method Validation

Once the method is developed, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10] Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Calibration Curve (Linearity): A calibration curve covering the expected concentration range, typically with at least 6 non-zero points.

  • Accuracy and Precision: Intra- and inter-day analysis of Quality Control (QC) samples at low, medium, and high concentrations.

  • Recovery and Matrix Effect: Assessing the efficiency of the extraction and the impact of co-eluting matrix components on ionization.

  • Stability: Evaluating the analyte's stability under various conditions (bench-top, freeze-thaw, long-term storage).

Table 2: Example Validation Acceptance Criteria (based on FDA Guidance[9][10])

Parameter Acceptance Criteria
Calibration Curve r² ≥ 0.99; back-calculated standards ±15% of nominal (±20% at LLOQ)
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor CV should be ≤ 15%

| Stability | Mean concentration within ±15% of nominal (time zero) samples |

Final Optimized Protocol

Table 3: Recommended Starting Protocol for LC-MS/MS Analysis

LC Parameters Setting
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B -> 60% B over 5 minutes
Column Temperature 40 °C
Injection Volume 3 µL
Sample Diluent 90:10 Acetonitrile:Water
MS Parameters Setting
Ionization Mode ESI Positive
MRM Transitions Quantifier: 116.2 -> 71.1; Qualifier: 116.2 -> 58.1
Dwell Time 100 ms

| Gas Temperatures | Optimized for specific instrument |

References

Application Notes and Protocols for the Use of N-Methyl-1-(3-methyloxetan-3-YL)methanamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Functionalized Polyoxetanes

Oxetanes, four-membered cyclic ethers, are a significant class of monomers in polymer chemistry, primarily due to the substantial ring strain (approximately 107 kJ/mol) that provides a strong thermodynamic driving force for ring-opening polymerization.[1][2] This process, most commonly initiated cationically, leads to the formation of polyethers with a flexible backbone. The true versatility of polyoxetanes, however, lies in the ability to introduce a wide array of functional groups via substituted oxetane monomers.[3] These pendant groups can impart specific chemical and physical properties to the resulting polymer, opening up applications in diverse fields, from energetic materials to biomedical devices.[4][5]

This document focuses on a specific, yet underexplored monomer: N-Methyl-1-(3-methyloxetan-3-YL)methanamine . This molecule, with the empirical formula C₆H₁₃NO and a molecular weight of 115.17, features a polymerizable 3-methyl-3-methanamine substituted oxetane ring. The presence of a secondary amine group on the side chain presents both unique opportunities and significant challenges for its polymerization. These notes provide a detailed exploration of the potential use of this monomer in polymer synthesis, offering hypothetical protocols grounded in established principles of polymer chemistry.

Scientific Considerations: The Duality of the Amine Functionality

The core of this compound's chemistry is the interplay between the oxetane ring and the secondary amine.

  • The Oxetane Ring: As with other oxetanes, the ring is susceptible to cationic ring-opening polymerization (CROP).[6] The polymerization typically proceeds via an active chain end (ACE) mechanism, where a cationic propagating center at the end of the growing polymer chain is attacked by the oxygen of an incoming monomer molecule.[7][8]

  • The N-Methylmethanamine Group: The secondary amine is basic and nucleophilic. In the context of CROP, which relies on cationic species (either the initiator or the propagating chain end), this amine group can be problematic. It can act as a terminating agent by quenching the cationic center, thus preventing the formation of high molecular weight polymers. Furthermore, it can react with the cationic initiator, effectively inhibiting the polymerization altogether.

Therefore, a direct, one-step polymerization of this compound is likely to be challenging. A more viable approach would involve the protection of the amine group prior to polymerization, followed by a deprotection step to yield the desired functional polymer.

Proposed Polymerization Protocols

The following protocols are proposed based on established methods for oxetane polymerization. Researchers should be aware that these are hypothetical and may require optimization.

Protocol 1: Direct Cationic Ring-Opening Polymerization (Exploratory)

This protocol attempts the direct polymerization of the monomer. It is presented as an exploratory method, with the acknowledgment that it may result in low molecular weight oligomers due to the interference of the amine group.

Experimental Workflow for Direct CROP

G cluster_prep Monomer & Initiator Preparation cluster_poly Polymerization cluster_workup Work-up and Isolation cluster_char Characterization Monomer This compound Purify Purification and Drying Monomer->Purify AddMonomer Add Purified Monomer and Solvent Purify->AddMonomer Initiator Initiator Solution (e.g., BF3·OEt2 in CH2Cl2) AddInitiator Slowly Add Initiator Solution Initiator->AddInitiator ReactionVessel Inert Atmosphere Reaction Vessel Cool Cool to Reaction Temperature (e.g., 0 °C) AddMonomer->Cool Cool->AddInitiator Polymerize Polymerize for a Set Time AddInitiator->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate in a Non-solvent (e.g., Hexane) Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterize Characterize Polymer (NMR, GPC, DSC) Dry->Characterize

Caption: Workflow for the direct polymerization of this compound.

Step-by-Step Methodology:

  • Monomer Purification: Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure. All glassware should be flame-dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, add the purified monomer and a dry, inert solvent such as dichloromethane (CH₂Cl₂).[9] The monomer concentration can be targeted in the range of 1-2 M.[5]

  • Initiation: Cool the monomer solution to 0 °C in an ice bath. Prepare a stock solution of a Lewis acid initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in CH₂Cl₂. Slowly add the initiator solution dropwise to the stirred monomer solution. The molar ratio of monomer to initiator can be varied to target different molecular weights (e.g., 100:1 to 500:1).

  • Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as calorimetry, which measures the heat evolved during the exothermic ring-opening process.[7]

  • Termination and Isolation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold hexane.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.

Quantitative Data Summary (Hypothetical)

ParameterValueRationale
Monomer Concentration1.5 mol·dm⁻³A common concentration for oxetane polymerizations to balance reaction rate and viscosity.[9]
InitiatorBF₃·OEt₂A readily available and effective Lewis acid initiator for CROP of cyclic ethers.[9]
Monomer:Initiator Ratio200:1A typical ratio to target a moderate degree of polymerization.
SolventDichloromethane (CH₂Cl₂)A common solvent for cationic polymerizations that can help stabilize the propagating species.[9]
Temperature0 °CLower temperatures can help to suppress side reactions, such as the formation of cyclic oligomers.[7]
Reaction Time12 hoursAn initial timeframe to allow for significant monomer conversion.
Protocol 2: Polymerization via Amine Protection

This protocol represents a more robust strategy for achieving high molecular weight polymers by temporarily masking the reactive amine group.

Reaction Scheme: Protection, Polymerization, and Deprotection

G Monomer This compound ProtectedMonomer Protected Monomer (e.g., Boc-protected) Monomer->ProtectedMonomer Protection Polymerization CROP ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection (e.g., with TFA) ProtectedPolymer->Deprotection FinalPolymer Poly(this compound) Deprotection->FinalPolymer

Caption: A two-step approach involving amine protection, polymerization, and deprotection.

Step-by-Step Methodology:

  • Amine Protection:

    • Dissolve this compound in a suitable solvent like tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base such as triethylamine (TEA).

    • Stir at room temperature until the reaction is complete (monitored by TLC or NMR).

    • Work up the reaction to isolate the Boc-protected monomer. Purify by column chromatography if necessary.

  • Polymerization of the Protected Monomer:

    • Follow the procedure outlined in Protocol 1 using the purified, protected monomer. Since the amine is no longer basic, the polymerization is expected to proceed more controllably, allowing for the synthesis of higher molecular weight polymers.

  • Deprotection:

    • Dissolve the purified, protected polymer in a minimal amount of dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure.

    • Redissolve the resulting polymer in a small amount of methanol and precipitate into diethyl ether to obtain the final, deprotected polymer as its trifluoroacetate salt. The polymer can be further purified by dialysis.

Polymer Characterization

The synthesized polymers should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure, including the successful ring-opening of the oxetane and the presence (or absence after deprotection) of the protecting group.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and any melting transitions (Tₘ), providing insight into the thermal properties of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

Potential Applications

The resulting polymer, poly(this compound), possesses a polyether backbone with pendant secondary amine groups. This structure suggests several advanced applications:

  • Gene and Drug Delivery: The amine groups can be protonated at physiological pH, rendering the polymer cationic. This property is highly desirable for complexing with anionic nucleic acids (DNA, siRNA) for gene delivery applications or for encapsulating anionic drugs.

  • Smart Coatings and Adhesives: The amine groups can serve as reactive sites for cross-linking with agents like epoxies or isocyanates, leading to the formation of durable coatings and adhesives. The basicity of the amines could also provide corrosion resistance on metal substrates.

  • CO₂ Capture: Polymeric materials containing amine groups are known to be effective for carbon dioxide capture. The synthesized polymer could be investigated for its ability to reversibly bind CO₂.

  • Biomaterials: The polyether backbone is known for its biocompatibility, and the functional amine groups can be used to conjugate biomolecules such as peptides or antibodies, creating functional biomaterials for tissue engineering or diagnostics.

Conclusion

While the direct polymerization of this compound presents significant challenges due to the reactivity of the secondary amine group, a protection/deprotection strategy offers a viable route to novel, functional polyoxetanes. The resulting polymers, with their unique combination of a flexible polyether backbone and reactive pendant amine groups, hold considerable promise for a variety of high-performance applications in materials science and biomedicine. Further research is warranted to optimize the synthesis and explore the full potential of this intriguing monomer.

References

Application Note & Protocols: Incorporation of N-Methyl-1-(3-methyloxetan-3-YL)methanamine into Novel Functional Polyethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the incorporation of N-Methyl-1-(3-methyloxetan-3-yl)methanamine, a bifunctional monomer, into novel polymeric materials. The monomer features a strained oxetane ring suitable for cationic ring-opening polymerization (CROP) and a secondary amine side-chain for post-polymerization functionalization. This unique combination allows for the creation of advanced polyether-based materials with tunable properties and significant potential in fields such as drug delivery, advanced coatings, and functional biomaterials. We detail the polymerization mechanisms, provide step-by-step synthesis protocols for both homopolymers and copolymers, outline essential characterization techniques, and explore potential applications for the resulting materials.

Introduction: The Strategic Advantage of a Bifunctional Oxetane Monomer

This compound presents a compelling building block for advanced materials. Its structure is strategically designed with two key reactive sites:

  • The Oxetane Ring: This four-membered cyclic ether possesses significant ring strain (approximately 107 kJ/mol), making it highly susceptible to cationic ring-opening polymerization (CROP).[1] This process allows for the formation of a stable polyether backbone, which can be tailored for specific physical properties.

  • The N-Methylaminomethyl Side-Chain: The secondary amine group provides a versatile handle for subsequent chemical modification. This functionality is crucial for applications requiring the covalent attachment of bioactive molecules, targeting ligands, or other functional moieties, making the resulting polymer a candidate for advanced drug delivery systems.[2]

The incorporation of oxetane motifs into polymers is known to enhance thermal stability and provide unique mechanical properties.[3] Furthermore, the presence of the amine group can impart pH-responsiveness and hydrophilicity, attributes highly desirable in "smart" biomaterials. This document serves as a practical guide for harnessing the potential of this monomer.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Solid
InChI Key SBEROSHQCHPJIB-UHFFFAOYSA-N
Primary Hazard Acute Toxicity, Oral (Category 3)

Mechanism of Incorporation: Cationic Ring-Opening Polymerization (CROP)

The primary method for polymerizing oxetanes is Cationic Ring-Opening Polymerization (CROP).[4] The process is initiated by a cationic species, typically derived from a Lewis acid or a strong protic acid, which activates the oxygen atom of the oxetane ring. Propagation proceeds via nucleophilic attack of a monomer molecule on the activated, propagating chain end.[5][6] This is known as the Active Chain End (ACE) mechanism, which is generally efficient and less prone to unwanted cyclization reactions compared to other mechanisms.[7][8]

The choice of initiator and solvent is critical. Strong acids can sometimes lead to unreactive secondary oxonium ions, while specialized initiators like trialkyloxonium salts or carbocationic salts can provide better control over the polymerization.[1] Solvents such as dichloromethane (CH₂Cl₂) or dioxane are often used, and reactions are typically conducted under anhydrous conditions to prevent premature termination by water.[6][9]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Oxetane Monomer ActivatedMonomer Activated Monomer (Tertiary Oxonium Ion) Monomer->ActivatedMonomer Initiator Initiator (H⁺) Initiator->Monomer Activation GrowingChain Growing Polymer Chain (Active Chain End) ActivatedMonomer->GrowingChain Chain Growth Begins NewMonomer Monomer NewMonomer->GrowingChain Nucleophilic Attack LongerChain Elongated Chain GrowingChain->LongerChain Ring Opening FinalChain Inactive Polymer Chain LongerChain->FinalChain Terminator Terminating Agent (e.g., H₂O) Terminator->LongerChain Chain Transfer/ Termination

Caption: Cationic Ring-Opening Polymerization (CROP) Workflow.

Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on specific laboratory conditions and desired polymer characteristics. All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials & Reagent Preparation
  • Monomer: this compound (purity >97%).

  • Co-monomer (for copolymerization): Tetrahydrofuran (THF).

  • Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous.

  • Purification: The monomer and any co-monomers should be dried over calcium hydride (CaH₂) and distilled under vacuum prior to use to remove any water, which can terminate the polymerization.[6] Solvents must be of anhydrous grade or appropriately dried.

Protocol 1: Homopolymerization

This protocol yields poly[this compound].

  • Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. The system is purged with dry nitrogen for 15 minutes.

  • Monomer Addition: In the flask, dissolve this compound (e.g., 1.15 g, 10 mmol) in anhydrous CH₂Cl₂ (e.g., 20 mL).

  • Initiation: Cool the solution to 0°C using an ice bath. Using a syringe, slowly inject the initiator, BF₃·OEt₂ (e.g., 12.6 µL, 0.1 mmol, for a 100:1 monomer-to-initiator ratio).

    • Causality Note: A high monomer-to-initiator ratio is used to target a higher molecular weight. The reaction is cooled to control the exothermic ring-opening process and minimize side reactions.[9]

  • Polymerization: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 24 hours. The progress can be monitored by observing the increase in viscosity of the solution.

  • Termination: Terminate the polymerization by adding a small amount of ammoniacal methanol (5 mL). This neutralizes the acidic initiator and protonated chain ends.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane. Stir vigorously.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the final polymer product under vacuum at 40°C to a constant weight.

Protocol 2: Random Copolymerization with Tetrahydrofuran (THF)

This protocol allows for the synthesis of a copolymer with modified thermal and mechanical properties.

  • Reactor Setup & Monomer Addition: Following the setup in Protocol 1, add both this compound (e.g., 0.575 g, 5 mmol) and freshly distilled THF (e.g., 0.36 g, 5 mmol) to anhydrous CH₂Cl₂ (20 mL).

    • Causality Note: Copolymerization with less strained monomers like THF can reduce the overall rate of polymerization and lower the glass transition temperature (Tg) of the resulting material, making it more flexible.[1][6]

  • Initiation & Polymerization: Follow steps 3 and 4 from Protocol 1. The monomer-to-initiator ratio should be calculated based on the total moles of monomer (oxetane + THF).

  • Termination, Purification & Isolation: Follow steps 5, 6, and 7 from Protocol 1. The choice of precipitation solvent may need to be adjusted based on the copolymer composition.

  • Drying: Dry the copolymer product under vacuum to a constant weight.

Synthesis and Characterization Workflow

The overall process from monomer preparation to final material analysis follows a logical sequence to ensure reproducibility and validate the successful incorporation of the monomer.

Caption: General workflow for synthesis and characterization.

Characterization of Novel Polyoxetane Materials

Thorough characterization is essential to confirm the polymer structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Successful polymerization is confirmed by the disappearance of the characteristic oxetane ring proton signals (typically around 4.5 ppm) and the appearance of broad peaks corresponding to the polyether backbone protons (around 3.5 ppm). The signals for the N-methyl and aminomethyl side-chain protons should remain.

    • ¹³C NMR: The shift of carbon signals from the strained ring to a linear ether environment provides definitive proof of ring-opening.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of the cyclic ether C-O-C stretching vibration of the oxetane ring (around 980 cm⁻¹) and the appearance of a strong band for the linear ether C-O-C stretch (around 1100 cm⁻¹).

  • Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A monomodal peak is indicative of a successful polymerization with minimal side reactions.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉), a key indicator of the material's physical state (glassy vs. rubbery) and its potential applications.

Table 2: Representative Data for Characterization
Analysis TechniqueExpected Observation for HomopolymerRationale
¹H NMR Disappearance of peaks at ~4.5 ppm; Appearance of broad peaks at ~3.5 ppm.Confirms ring-opening and formation of the polyether backbone.
FTIR Disappearance of ~980 cm⁻¹ peak; Appearance of strong ~1100 cm⁻¹ peak.Verifies conversion from cyclic to linear ether structure.
GPC PDI values typically between 1.2 - 2.0.CROP can be controlled but is not always a perfectly "living" polymerization.[9]
DSC A distinct glass transition temperature (T₉).The T₉ will depend on molecular weight and side-chain interactions.

Potential Applications

The unique bifunctional nature of polymers derived from this compound opens avenues for several high-value applications.

Advanced Drug Delivery Systems

The polyether backbone can be designed to be biocompatible, and the pendant amine groups serve as ideal conjugation sites for therapeutic agents. Covalently attaching drugs to a polymer carrier can improve their pharmacokinetic profiles and solubility.[2] Furthermore, the amine groups can be protonated at lower pH, leading to pH-responsive swelling or disassembly of polymer nanoparticles, enabling targeted drug release in acidic tumor microenvironments or endosomal compartments. The hydrophilic nature of polyethers like polyethylene oxide is well-established in drug delivery for creating "stealth" systems that avoid immune clearance.[10][11]

Functional Coatings and Adhesives

Polyoxetanes are known for their good chemical resistance, thermal stability, and strong adhesion to various substrates.[5] The amine side chains in this novel polymer can be used to promote adhesion to polar surfaces or as cross-linking sites to create durable, thermoset coatings. Combining oxetanes with other monomers like epoxides can further enhance cure kinetics and improve final physical properties.[12]

Biomaterials and Tissue Engineering

The polymer backbone can be rendered highly water-soluble and biocompatible through post-polymerization modification of the amine groups, for example, by grafting polyethylene glycol (PEG) chains.[2] Such materials could be developed into hydrogels or scaffolds for tissue engineering, where the amine groups could also serve as attachment points for cell-adhesion peptides or growth factors.

References

Application Note: A High-Throughput Screening Workflow for Novel Oxetane-Containing Compounds Targeting G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated high-throughput screening (HTS) workflow for the discovery and characterization of novel modulators for G-Protein Coupled Receptors (GPCRs). We present a comprehensive screening cascade using N-Methyl-1-(3-methyloxetan-3-YL)methanamine as a representative of the increasingly important class of oxetane-containing small molecules. The oxetane motif is a valuable scaffold in modern medicinal chemistry, known for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] This guide provides detailed, step-by-step protocols for a cell-based calcium flux assay, hit confirmation, dose-response analysis, and quality control, designed for researchers in drug discovery and pharmacology.

Introduction: The Rationale for Targeting GPCRs with Oxetane Scaffolds

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs, making them a primary focus for drug discovery.[4] These receptors are integral to a vast number of physiological processes, and their dysfunction is implicated in a wide range of diseases.[5] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify molecules that modulate GPCR activity.[5][6]

The compound class of interest, characterized by the this compound scaffold, incorporates two key features relevant to medicinal chemistry:

  • The Oxetane Ring: This four-membered cyclic ether is increasingly used as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[1][2] Its inclusion can improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups like amines.[1][2][3]

  • The Methylamine Group: This functional group is common in GPCR ligands, often serving as a key interaction point with the receptor binding pocket.

Given these structural features, we hypothesize that this compound and similar molecules are promising candidates for modulating GPCRs. This guide outlines a screening strategy based on a common GPCR signaling pathway: the activation of Gq-coupled receptors, which results in the release of intracellular calcium.[4][7][8]

Assay Principle: Gq-Coupled GPCR Activation and Calcium Flux

The primary assay described here is a homogeneous, fluorescence-based calcium flux assay. This method is widely used in HTS for its robustness, sensitivity, and amenability to automation.[9][10] The principle is as follows:

  • A cell line stably expressing the target Gq-coupled GPCR is loaded with a calcium-sensitive fluorescent dye.

  • In its resting state, the cell maintains a low concentration of cytosolic calcium, and the dye's fluorescence is minimal.

  • Upon activation of the Gq-coupled GPCR by an agonist (our "hit" compound), a signaling cascade is initiated through Phospholipase C (PLC), leading to the production of Inositol Trisphosphate (IP3).[11]

  • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7][9]

  • The influx of Ca2+ binds to the fluorescent dye, causing a significant and rapid increase in fluorescence intensity, which is measured in real-time by a plate reader.[7][12]

This change in fluorescence is directly proportional to the activation of the GPCR, allowing for the quantification of compound activity.[9]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Agonist (e.g., Test Compound) GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to Receptor Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Fluorescence Fluorescence (Signal) Ca_Ion->Fluorescence Induces HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation Phase cluster_output Output Primary Primary Screen (Single Concentration, e.g., 10 µM) Hit_ID Hit Identification (Z' > 0.5, Activity > 3xSD of Negative) Primary->Hit_ID Confirmation Hit Confirmation (Re-test fresh compound) Hit_ID->Confirmation Dose_Response Potency Determination (10-point Dose-Response, EC50) Confirmation->Dose_Response Counter_Screen Counter-Screen (Rule out assay interference) Dose_Response->Counter_Screen Selectivity Selectivity Profiling (Test against related GPCRs) Counter_Screen->Selectivity Validated_Hit Validated Hit Compound Selectivity->Validated_Hit

References

Application Notes & Protocols: Evaluating N-Methyl-1-(3-methyloxetan-3-YL)methanamine for Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of new chemical scaffolds. The oxetane ring, a strained four-membered ether, has garnered significant attention in medicinal chemistry for its ability to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] This guide focuses on N-Methyl-1-(3-methyloxetan-3-YL)methanamine, a compound whose 3,3-disubstituted oxetane core offers a strategic entry point for developing next-generation fungicides, insecticides, or herbicides. We provide a comprehensive framework for its synthesis, characterization, and evaluation, grounded in the established principles of leveraging oxetane motifs as bioisosteres for gem-dimethyl or carbonyl groups to enhance molecular properties and biological activity.[3][4]

Introduction: The Strategic Value of the Oxetane Moiety

The incorporation of an oxetane ring into bioactive molecules is a modern strategy to overcome common challenges in agrochemical design. Unlike traditional, often lipophilic scaffolds, the oxetane introduces a polar, sp³-rich, three-dimensional element.[5]

Key Advantages of the Oxetane Scaffold:

  • Improved Physicochemical Properties: The oxetane's oxygen atom acts as a hydrogen bond acceptor, which can significantly enhance aqueous solubility—a critical factor for formulation and systemic movement in plants.[6] It serves as a polar alternative to nonpolar groups like the gem-dimethyl moiety, often reducing lipophilicity (LogD) and improving the overall pharmacokinetic profile.[2]

  • Enhanced Metabolic Stability: The 3,3-disubstituted oxetane ring, as present in the title compound, is notably stable and can block sites of metabolic degradation that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]

  • Modulation of Basicity: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a proximal amine.[3] This modulation can be crucial for optimizing target binding, membrane permeability, and phloem mobility.

  • Novel Chemical Space: As a bioisosteric replacement for common functional groups like ketones or gem-dimethyl groups, the oxetane provides access to novel chemical structures with unique structure-activity relationships (SAR).[7]

This compound (CAS: N/A, Mol. Wt.: 115.17) serves as an ideal starting point for a discovery program.[8] Its structure combines the beneficial oxetane core with a secondary amine, a common feature in many biologically active molecules, providing a clear vector for chemical elaboration.

Synthesis and Characterization

A robust and scalable synthesis is paramount for any screening program. The proposed synthetic route to this compound and its analogs proceeds via reductive amination, a reliable and high-yielding transformation.

Protocol 2.1: Synthesis via Reductive Amination

This protocol outlines the two-stage synthesis starting from the commercially available 3-methyl-3-oxetanemethanol.

Step 1: Oxidation to 3-Methyl-3-oxetanecarbaldehyde

  • To a stirred solution of 3-methyl-3-oxetanemethanol (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1 mixture).

  • Stir vigorously for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step without further purification.

Step 2: Reductive Amination with Methylamine

  • Dissolve the crude 3-methyl-3-oxetanecarbaldehyde (1.0 eq) in methanol (10 mL/g).

  • Add a solution of methylamine (2.0 M in THF, 1.5 eq) and stir for 1 hour at room temperature to form the imine intermediate.

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours or until completion.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (Silica gel, DCM/MeOH gradient with 0.1% NH₄OH) to afford this compound.

Characterization Data (Hypothetical):

PropertyValue
Molecular Formula C₆H₁₃NO[8]
Molecular Weight 115.17 g/mol [8]
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 3.85 (d, J=6.0 Hz, 2H), 3.75 (d, J=6.0 Hz, 2H), 2.65 (s, 2H), 2.45 (s, 3H), 1.30 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 80.5, 55.2, 42.1, 36.4, 21.8
LC-MS (ESI+) m/z 116.1 [M+H]⁺

Proposed Agrochemical Screening Cascade

A tiered screening approach is essential for efficiently identifying promising candidates while conserving resources.[9] The title compound and its derivatives should be subjected to a systematic evaluation process.

G P1 P1 P2 P2 P1->P2 Test Compound P3 P3 P1->P3 Test Compound P4 P4 P1->P4 Test Compound S1 S1 P2->S1 Identify 'Hits' P3->S1 Identify 'Hits' P4->S1 Identify 'Hits' S2 S2 S1->S2 S3 S3 S2->S3 G1 G1 S3->G1 Promising Leads G2 G2 G1->G2 G3 G3 G1->G3

Protocol 3.1: Primary Fungicidal Assay (96-Well Plate)
  • Prepare a stock solution of the test compound in DMSO (10 mM).

  • In a 96-well microtiter plate, perform serial dilutions of the compound in potato dextrose broth (PDB) to achieve final concentrations ranging from 0.1 to 100 µg/mL.

  • Inoculate each well with a spore suspension of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea) to a final concentration of 1x10⁴ spores/mL.

  • Include positive (commercial fungicide) and negative (DMSO vehicle) controls.

  • Incubate the plates at 25 °C for 48-72 hours.

  • Assess fungal growth inhibition by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

  • Calculate the percentage of inhibition relative to the negative control.

Protocol 3.2: Primary Insecticidal Assay (Aphid Contact)
  • Grow host plants (e.g., fava bean) to the 2-3 leaf stage and infest with a synchronized population of aphids (Aphis fabae).

  • Prepare spray solutions of the test compound at various concentrations (e.g., 10, 100, 500 ppm) in a water/acetone/tween solution.

  • Spray the infested plants to runoff using a laboratory spray tower.

  • Include positive (commercial insecticide) and negative (vehicle) controls.

  • Maintain plants under controlled conditions (22 °C, 16:8 light:dark cycle).

  • Assess aphid mortality at 24, 48, and 72 hours post-application.

  • A compound is considered active if it causes >80% mortality at a given concentration.

Structure-Activity Relationship (SAR) Exploration

The title compound is a launchpad for a focused medicinal chemistry effort. A systematic exploration of the chemical space around the core scaffold is crucial for optimizing potency, spectrum, and physicochemical properties.

SAR cluster_core Core Scaffold R1 R1 Core Core R1->Core Vary alkyl, aryl, acyl, heterocyclic groups R2 R2 R2->Core Explore H, Et, CF₃, cyclopropyl R3 R3 R3->Core Homologation (CH₂)n, introduce heteroatoms (O, S)

Key Questions for SAR Development:

  • N-Substitution (R¹): How does varying the N-methyl group affect activity? Explore larger alkyl groups, cyclization (e.g., azetidine, pyrrolidine), and electron-withdrawing groups (e.g., acyl, sulfonyl) to probe the target's binding pocket and influence pKa.

  • Oxetane C3-Substitution (R²): Is the methyl group optimal? Replacing it with hydrogen, ethyl, or a cyclopropyl group can fine-tune steric interactions and lipophilicity. An electron-withdrawing group like CF₃ could further modulate the amine's basicity.

  • Methylene Bridge (R³): Can the linker be modified? Investigating homologation (-(CH₂)n-) or replacing the carbon with a heteroatom could alter the spatial orientation and flexibility of the amine relative to the oxetane core.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold for agrochemical discovery. The strategic incorporation of the 3,3-disubstituted oxetane ring offers a scientifically sound basis for developing novel active ingredients with potentially superior physicochemical and metabolic properties. The protocols and strategies outlined in this document provide a comprehensive roadmap for researchers to synthesize, evaluate, and optimize this class of compounds. Future work should focus on building a diverse analog library based on the proposed SAR vectors and advancing promising hits through the screening cascade to identify candidates for greenhouse and field trials. The inherent properties of the oxetane motif position this compound class as a valuable contributor to the next generation of sustainable crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(3-methyloxetan-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The unique structure, combining a secondary amine with a strained oxetane ring, presents specific challenges and opportunities in purification. This document provides in-depth, experience-driven answers to common questions, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Initial Assessment and Impurity Profiling

Before attempting any purification, a crucial first step is to understand the composition of your crude material. This "know your enemy" approach prevents wasted effort and potential product loss.

FAQ 1.1: What are the most common impurities I should expect in my crude this compound?

Answer:

Based on the typical synthetic routes for N-alkylation of primary amines, your crude product likely contains a specific profile of related substances. Understanding these will dictate the most effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are the precursors. This includes the primary amine, (3-methyloxetan-3-yl)methanamine, and any residual methylating agent.

  • Over-Alkylation Products: The reaction can sometimes proceed too far, resulting in the formation of the tertiary amine, N,N-dimethyl-1-(3-methyloxetan-3-yl)methanamine. This impurity is often challenging to separate due to its similar polarity to the desired secondary amine.

  • Solvent and Reagent Residues: Residual reaction solvents and basic catalysts (e.g., triethylamine, diisopropylethylamine) are common.

  • Degradation Products: The oxetane ring is susceptible to ring-opening under strong acidic conditions, potentially forming diol impurities. It is crucial to avoid prolonged exposure to strong acids during workup and purification.

FAQ 1.2: Which analytical techniques are best for assessing the purity of my crude sample?

Answer:

A multi-pronged analytical approach is recommended for a comprehensive assessment.

  • Nuclear Magnetic Resonance (¹H NMR): This is your most powerful tool. It can quantify the desired product against key impurities. Look for the N-H proton of your secondary amine (often a broad singlet), the N-methyl singlet, and the characteristic oxetane methylene protons. The over-alkylation impurity will lack the N-H signal and show a larger integration for the N-methyl protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying impurities with very similar structures. It provides both retention time data and mass-to-charge ratios (m/z), confirming the molecular weights of the components in your mixture. The expected molecular weight for the target compound is 115.17 g/mol .[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and a high-resolution separation profile, GC-MS is an excellent option.

Section 2: Core Purification Methodologies

Once you have profiled your crude material, you can select the most appropriate purification strategy. The following decision workflow provides a general guide.

G start Crude Product (Post-Workup) analytics Analytical Assessment (NMR, LC-MS) start->analytics decision1 Major Impurities Acidic/Basic? analytics->decision1 extraction Acid-Base Liquid-Liquid Extraction decision1->extraction Yes chromatography Column Chromatography (Silica or Alumina) decision1->chromatography No (Neutral) analytics2 Check Purity extraction->analytics2 decision2 Purity >98%? analytics2->decision2 decision2->chromatography No end Pure Product decision2->end Yes analytics3 Check Fraction Purity chromatography->analytics3 analytics3->end

Caption: General purification workflow for this compound.

FAQ 2.1: Is a simple acid-base extraction effective for this amine?

Answer:

Yes, absolutely. An acid-base liquid-liquid extraction is a highly effective first-pass purification step to remove neutral or acidic impurities. Amines are basic, and this property can be exploited to move your compound between aqueous and organic phases. A patent for a structurally different amine, N-methyl-1-naphthalenemethanamine, outlines a similar and effective acid/base treatment followed by extraction and distillation.[2]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated (R₂NH₂⁺Cl⁻) and move into the aqueous layer. Most neutral organic impurities will remain in the organic layer.

  • Phase Separation: Separate the aqueous layer containing your protonated product. Discard the organic layer (or save for analysis to ensure no product was lost).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the pH is >10. This deprotonates the amine, converting it back to the free base (R₂NH), which will often precipitate or form an oil.

  • Re-extraction: Extract the now-basic aqueous layer multiple times with fresh DCM or EtOAc. Your purified amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

FAQ 2.2: How do I develop a column chromatography method for this compound?

Answer:

Column chromatography is the most powerful technique for removing closely related impurities like the over-alkylation product. Since amines can interact strongly with acidic silica gel, special precautions are often necessary.

Step 1: Choosing the Stationary Phase

  • Standard Silica Gel: This is the default choice. However, the acidic nature of silica can cause peak tailing or even degradation of sensitive amines.

  • Deactivated Silica Gel: To mitigate acidity, you can use a mobile phase containing a small amount (0.5-1%) of a basic additive like triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic sites on the silica surface.

  • Alumina (Basic or Neutral): For particularly sensitive amines, alumina can be a superior alternative to silica.

Step 2: Selecting the Mobile Phase

The goal is to find a solvent system that provides a target Rf (retention factor) of ~0.3 on a TLC plate. Given the compound's polarity, start with a moderately polar system and adjust as needed.

Solvent System (v/v)Base AdditiveExpected RfComments
95:5 DCM / Methanol1% Triethylamine~0.4A good starting point. Increase methanol for higher polarity.
70:30 Ethyl Acetate / Heptane1% Triethylamine~0.25Good for resolving less polar impurities.
98:2 DCM / 7N Ammonia in MeOHNone~0.35The ammonia in methanol serves as the basic modifier.

Step 3: Running the Column

  • Slurry Pack: Pack the column with your chosen stationary phase using the initial, least polar mobile phase.

  • Load the Sample: Dissolve your sample in a minimal amount of DCM. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elute: Run the column using a gradient elution, slowly increasing the percentage of the polar solvent (e.g., methanol).

  • Monitor and Collect: Monitor the fractions using TLC or LC-MS to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Troubleshooting Common Purification Issues

Even with a well-designed protocol, challenges can arise. Here is how to address them.

G start Chromatography Problem decision1 Product Streaking on TLC/Column? start->decision1 decision2 Co-elution with Impurity? start->decision2 decision3 Product Not Eluting? start->decision3 sol1 Add 0.5-1% TEA or NH4OH to Mobile Phase decision1->sol1 Yes sol2 Flatten Elution Gradient decision2->sol2 Yes sol3 Increase Polarity (More Methanol) decision3->sol3 Yes sol1b Switch to Alumina Stationary Phase sol1->sol1b sol2b Change Solvent System (e.g., EtOAc/Heptane) sol2->sol2b

Caption: Troubleshooting guide for common column chromatography issues.

FAQ 3.1: My compound is streaking badly on the silica gel column, leading to poor separation.

Answer:

This is a classic sign of a strong, undesirable interaction between your basic amine and the acidic silanol groups on the silica surface.

  • Primary Solution: As mentioned in the protocol, the most common fix is to add a competitive base to your mobile phase. 0.5-1% triethylamine (TEA) will occupy the acidic sites on the silica, allowing your compound to travel through the column more cleanly, resulting in sharper bands.

  • Alternative Solution: If TEA does not resolve the issue or is incompatible with your product, switch to a different stationary phase. Neutral or basic alumina is an excellent choice for purifying amines and will eliminate the problem of acidic interaction.

FAQ 3.2: My purified product is an oil, but supplier data sheets list it as a solid. How can I crystallize it?

Answer:

This is a common outcome. The "solid" designation may refer to the anhydrous, highly pure state.[1] Your oil may contain trace amounts of residual solvent or a minor impurity that is inhibiting crystallization.

  • High Vacuum Drying: First, ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours.

  • Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., cold heptane or diethyl ether). Vigorously scratch the side of the flask with a glass rod or spatula. This can induce nucleation and cause the solid to precipitate. Filter the resulting solid.

  • Recrystallization: If trituration fails, attempt a full recrystallization. Dissolve the oil in a minimal amount of a hot solvent in which it is moderately soluble (e.g., ethyl acetate, isopropanol). Slowly cool the solution to room temperature, then in an ice or freezer bath, to allow crystals to form.

References

Technical Support Center: Optimizing N-Methylation of 1-(3-methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the N-methylation of 1-(3-methyloxetan-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during this specific methylation reaction. The N-methyl group is a critical structural motif in many pharmaceuticals, influencing properties like solubility, metabolic stability, and target binding.[1] Achieving efficient and selective monomethylation of primary amines like 1-(3-methyloxetan-3-yl)methanamine can be challenging due to the potential for overmethylation.[1][2] This guide provides practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-methylation of 1-(3-methyloxetan-3-yl)methanamine.

Low or No Conversion of Starting Material

Problem: After running the reaction, analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted 1-(3-methyloxetan-3-yl)methanamine.

Potential CauseSuggested Solutions & Scientific Rationale
Insufficiently Reactive Methylating Agent For a primary amine like this, a relatively reactive methylating agent is often needed. If you are using a milder agent like dimethyl carbonate, you may need to increase the temperature or switch to a more potent one such as methyl iodide or dimethyl sulfate.[3] However, be aware that stronger agents also increase the risk of overmethylation.
Inadequate Activation/Catalysis Many N-methylation reactions require a catalyst or specific conditions to proceed efficiently. For reductive amination with formaldehyde, ensure your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is active and added correctly. For other methods, ensure your catalyst is not poisoned and is used in the correct loading.
Suboptimal Reaction Temperature Some methylation reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitoring the progress. For Eschweiler-Clarke reactions, temperatures are typically elevated, often near boiling.[4][5]
Incorrect Stoichiometry of Reagents Ensure you are using the correct molar equivalents of your methylating agent and any necessary base or reducing agent. An excess of the methylating agent is often required, but a large excess can lead to di-methylation.
Poor Solubility If your starting material or reagents are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent that effectively dissolves all components. For reductive aminations, common solvents include dichloromethane (DCM), dichloroethane (DCE), or methanol.
Predominance of Di-methylated Product

Problem: The primary product observed is the tertiary amine, N,N-dimethyl-1-(3-methyloxetan-3-yl)methanamine, with little of the desired mono-methylated product.

Potential CauseSuggested Solutions & Scientific Rationale
Highly Reactive Methylating Agent Strong methylating agents like methyl iodide and dimethyl sulfate are prone to causing overmethylation because the mono-methylated product is often more nucleophilic than the starting primary amine.[6]
Excessive Amount of Methylating Agent Using a large excess of the methylating agent will drive the reaction towards the di-methylated product. Carefully control the stoichiometry, starting with 1.0-1.2 equivalents of the methylating agent.
Prolonged Reaction Time or High Temperature Allowing the reaction to proceed for too long or at too high a temperature can favor the formation of the thermodynamically more stable di-methylated product. Monitor the reaction closely and quench it once the starting material is consumed and the desired product is at its maximum concentration.
Choice of Reaction Method Some methods are inherently more selective for mono-methylation. The Eschweiler-Clarke reaction, for instance, is known to be highly effective for exhaustive methylation to the tertiary amine and may not be ideal for selective mono-methylation.[4][7][8] Consider methods known for better mono-selectivity.
Formation of Quaternary Ammonium Salt

Problem: A highly polar, water-soluble byproduct is formed, consistent with the quaternary ammonium salt.

Potential CauseSuggested Solutions & Scientific Rationale
Use of a Strong, Unhindered Methylating Agent This is most common with potent alkylating agents like methyl iodide or dimethyl sulfate. The tertiary amine product can be further alkylated to form the quaternary salt.
Absence of a Suitable Base In reactions with alkyl halides, a base is necessary to neutralize the acid byproduct (e.g., HI). If the acid is not neutralized, the amine starting material and products will exist as their ammonium salts, which can affect reactivity and product distribution.
Inherent Limitation of the Method Reductive amination methods, including the Eschweiler-Clarke reaction, are generally self-limiting and do not produce quaternary ammonium salts because the tertiary amine cannot form an iminium ion intermediate necessary for further reaction.[4][8] If you are observing this byproduct, consider switching to a reductive amination protocol.
Reaction Stalls or is Sluggish

Problem: The reaction starts but does not go to completion, even after an extended period.

Potential CauseSuggested Solutions & Scientific Rationale
Decomposition of Reagents Reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride can degrade upon exposure to moisture. Ensure you are using fresh, high-quality reagents. Formaldehyde solutions can polymerize over time.
Product Inhibition The product formed may be inhibiting the catalyst or reacting with one of the reagents in a non-productive manner. This can sometimes be overcome by using a higher catalyst loading or by adding the reagents in portions.
pH of the Reaction Mixture For reductive aminations, the pH of the reaction is critical. The formation of the iminium ion is acid-catalyzed, but the amine must be in its neutral, nucleophilic form to react with formaldehyde. The optimal pH is typically weakly acidic (around 5-6). Acetic acid is often added to achieve this.

Frequently Asked Questions (FAQs)

Q1: What is the best method for selective mono-N-methylation of 1-(3-methyloxetan-3-yl)methanamine?

A1: There is no single "best" method, as the optimal choice depends on available reagents, scale, and desired purity. However, for selective mono-methylation, reductive amination using a controlled amount of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and a suitable reducing agent is often a good starting point.[9][10] This method is generally milder and offers better control over the degree of methylation compared to using highly reactive alkyl halides. Alternative "green" methylating agents like dimethyl carbonate can also be effective, often requiring catalysis and elevated temperatures.[11][12][13]

Q2: How can I effectively monitor the progress of my N-methylation reaction?

A2: A combination of techniques is recommended. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. Staining with ninhydrin is useful as it will stain the primary amine starting material but not the secondary or tertiary amine products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal. These techniques will allow you to distinguish between the starting material, the mono-methylated product, and the di-methylated product based on their mass-to-charge ratios and retention times.

Q3: My purification by column chromatography is difficult. How can I improve the separation of the mono- and di-methylated products?

A3: Separation of closely related amines can be challenging. Here are a few tips:

  • Solvent System Optimization: Experiment with different solvent systems for your column. A common system is dichloromethane/methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to prevent the amines from streaking on the silica gel.

  • Acid/Base Extraction: Before chromatography, you can perform an acid/base workup. Extract your reaction mixture with a dilute acid (e.g., 1M HCl) to protonate all the amines and move them to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your amine products back into an organic solvent. This can significantly clean up your crude material.

  • Distillation: If your products are sufficiently volatile and thermally stable, distillation can be an effective purification method, especially on a larger scale.[14][15][16]

Q4: Are there any safety concerns I should be aware of when performing N-methylation reactions?

A4: Yes, several safety precautions are crucial:

  • Toxicity of Methylating Agents: Many classic methylating agents, such as methyl iodide and dimethyl sulfate, are highly toxic and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formaldehyde Hazards: Formaldehyde is a suspected carcinogen and a sensitizer. Handle aqueous solutions of formaldehyde in a fume hood.

  • Reducing Agent Reactivity: Some reducing agents, like sodium borohydride, can react violently with water and acids to produce flammable hydrogen gas. Add them carefully to the reaction mixture.

  • Pressure Build-up: The Eschweiler-Clarke reaction generates carbon dioxide gas, which can cause pressure to build up in a sealed vessel.[4] Ensure the reaction is performed in an open or vented system.

Experimental Protocols

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a good starting point for selective mono-methylation.

  • To a solution of 1-(3-methyloxetan-3-yl)methanamine (1.0 eq) in dichloromethane (DCM, ~0.1 M) at 0 °C, add a 37 wt. % aqueous solution of formaldehyde (1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Eschweiler-Clarke Reaction for Di-methylation

This protocol is effective for producing the N,N-dimethylated product.[7]

  • To a flask containing 1-(3-methyloxetan-3-yl)methanamine (1.0 eq), add formic acid (3.0 eq).

  • Add a 37 wt. % aqueous solution of formaldehyde (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours, monitoring by TLC or LC-MS.[5][7]

  • Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution to pH > 11.

  • Extract the product with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Troubleshooting Flowchart for N-Methylation

Troubleshooting_N_Methylation cluster_low_conversion Low/No Conversion cluster_overmethylation Overmethylation start Start N-Methylation Reaction check_conversion Analyze Reaction Mixture (TLC, LC-MS, GC-MS) start->check_conversion low_conversion Low Conversion of Starting Material check_conversion->low_conversion > 50% SM remaining overmethylation Di-methylation or Quaternary Salt Formation check_conversion->overmethylation > 20% Overmethylated Product successful_reaction Successful Reaction: Proceed to Workup & Purification check_conversion->successful_reaction Desired Product Formed increase_temp Increase Temperature low_conversion->increase_temp change_reagent Use More Reactive Methylating Agent low_conversion->change_reagent check_catalyst Check Catalyst/Reducing Agent Activity low_conversion->check_catalyst increase_temp->check_conversion Re-analyze change_reagent->check_conversion Re-analyze check_catalyst->check_conversion Re-analyze reduce_equivalents Reduce Equivalents of Methylating Agent overmethylation->reduce_equivalents reduce_time_temp Reduce Reaction Time/Temperature overmethylation->reduce_time_temp change_method Switch to Milder/ More Selective Method overmethylation->change_method reduce_equivalents->check_conversion Re-analyze reduce_time_temp->check_conversion Re-analyze change_method->check_conversion Re-analyze

Caption: A troubleshooting flowchart for optimizing N-methylation reactions.

General Mechanism of Reductive Amination

Reductive_Amination_Mechanism amine R-NH₂ (Primary Amine) hemiaminal R-NH-CH₂-OH (Hemiaminal) amine->hemiaminal + CH₂O formaldehyde CH₂O (Formaldehyde) hemiaminal->amine - CH₂O iminium [R-N⁺H=CH₂] (Iminium Ion) hemiaminal->iminium - H₂O iminium->hemiaminal + H₂O product R-NH-CH₃ (Mono-methylated Amine) iminium->product + [H⁻] hydride [H⁻] (Hydride Source e.g., STAB)

Caption: The general mechanism for the reductive amination of a primary amine with formaldehyde.

References

Technical Support Center: Optimizing HPLC Resolution for N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chromatographic resolution of N-Methyl-1-(3-methyloxetan-3-YL)methanamine. As a chiral secondary amine, this compound presents unique challenges, primarily related to achieving enantiomeric separation and maintaining good peak symmetry. This document provides a structured, cause-and-effect approach to method development and optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a foundational understanding of the challenges involved.

Q1: Why am I seeing a single, broad peak instead of two distinct enantiomer peaks?

Poor or non-existent resolution in a chiral separation typically stems from one of three core issues:

  • Inadequate Chiral Recognition (Low Selectivity, α): The most critical factor. If the chiral stationary phase (CSP) does not have significantly different interaction energies with the two enantiomers, they will not separate. This is the most common reason for co-elution.[1][2]

  • Poor Column Efficiency (Low N): Excessive band broadening can cause two closely eluting peaks to merge into one. This can be caused by a degraded column, high flow rate, or issues outside the column (e.g., excessive tubing length).

  • Sub-optimal Peak Shape (High Asymmetry): For basic compounds like amines, strong interactions with the stationary phase can lead to severe peak tailing.[3] This tailing can obscure the resolution between two closely eluting enantiomers, making them appear as a single, distorted peak.

Q2: My peak for this compound is severely tailing. What is the primary cause?

The primary cause of peak tailing for amine compounds is secondary ionic interactions with acidic residual silanols on the surface of silica-based stationary phases.[3][4] The basic amine group (R-NH-R') can be protonated and then interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻). This strong, non-specific binding slows the elution of a portion of the analyte molecules, resulting in a "tail." End-capping the stationary phase helps minimize this, but for potent bases, it is often insufficient.[4]

Q3: I'm getting some separation, but it's not baseline. What is the first and simplest parameter I should try to adjust?

The most impactful and easily adjustable parameter is the mobile phase composition . Fine-tuning the solvent ratios or, more importantly, the type and concentration of a mobile phase additive can dramatically improve resolution without changing the column or hardware.[5] For basic amines, adding a small amount of a competing base (like diethylamine in normal phase) or an acid (like trifluoroacetic acid in reversed-phase) can significantly improve peak shape and enhance selectivity.[6][7]

Part 2: Systematic Troubleshooting Guide

Effective troubleshooting follows a logical progression from simple checks to more complex optimizations. This workflow is designed to isolate variables and identify the root cause of poor resolution efficiently.

G Start Start: Poor Resolution CheckPeakShape 1. Assess Peak Shape Start->CheckPeakShape Tailing Tailing Peak (Asymmetry > 1.2) CheckPeakShape->Tailing  Asymmetric Symmetric Symmetric Peak (Asymmetry ≈ 1.0) CheckPeakShape->Symmetric Symmetric   VerifySample 1a. Rule out Overload & Diluent Mismatch Tailing->VerifySample OptimizeMobilePhase 3. Optimize Mobile Phase (Solvent Ratio & Type) Symmetric->OptimizeMobilePhase OptimizeAdditives 2. Optimize Mobile Phase Additives VerifySample->OptimizeAdditives If tailing persists OptimizeAdditives->OptimizeMobilePhase Once peak shape is good OptimizeTempFlow 4. Optimize Temperature & Flow Rate OptimizeMobilePhase->OptimizeTempFlow ScreenColumns 5. Screen Alternative Chiral Columns OptimizeTempFlow->ScreenColumns If resolution still insufficient

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Step 1: Initial System & Sample Verification

Before altering chromatographic conditions, ensure the problem isn't related to the sample or system integrity.

  • Action 1: Rule out Column Overload. A common cause of peak fronting or tailing is injecting too much sample mass.

    • Protocol: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly and becomes more symmetrical, the original sample was overloading the column.[6][8]

  • Action 2: Check Sample Diluent. A mismatch between the sample solvent and the mobile phase can cause distorted peaks.[8]

    • Protocol: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest solvent possible that provides adequate solubility.

Step 2: Optimizing for Peak Shape (Addressing Tailing)

If peaks are asymmetric, improving their shape is the priority, as this directly impacts resolution and quantitation. The key is to mitigate secondary interactions with the stationary phase using mobile phase additives.

  • The Causality: Basic additives (e.g., Diethylamine, DEA) compete with the protonated analyte for interaction with acidic silanol sites on the column, effectively masking them.[6][9] Acidic additives (e.g., Trifluoroacetic Acid, TFA) work by protonating both the analyte and the silanol groups, reducing the strong ionic interaction.[10]

Experimental Protocol: Mobile Phase Additive Screening

  • Prepare Stock Solutions: Create 1% (v/v) stock solutions of your chosen additives (e.g., DEA, TFA) in your mobile phase's organic solvent (e.g., isopropanol or acetonitrile).

  • Select Additive Based on Mode:

    • Normal Phase (NP) / Polar Organic (PO) Mode: Add a basic modifier. Start with 0.1% DEA or isopropylamine.

    • Reversed-Phase (RP) Mode: Add an acidic modifier. Start with 0.1% TFA or formic acid.[7]

  • Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase containing the additive. Chiral columns can take longer to equilibrate than standard columns.[1][2]

  • Inject and Evaluate: Inject the sample and assess the peak asymmetry factor. An ideal peak has an asymmetry of 0.9 - 1.2.

  • Optimize Concentration: If tailing persists, incrementally increase the additive concentration (e.g., to 0.2%, 0.3%) until peak shape is acceptable.

Table 1: Common Mobile Phase Additives for Amine Analysis

AdditiveTypical ConcentrationSeparation Mode(s)Mechanism of Action
Diethylamine (DEA)0.1 - 0.5%NP, POCompetes with basic analyte for active silanol sites.[6]
Triethylamine (TEA)0.1 - 0.5%NP, POSimilar to DEA, acts as a competing base.[11]
Trifluoroacetic Acid (TFA)0.05 - 0.2%RPIon-pairing agent and suppresses silanol activity by protonation.[7]
Formic Acid (FA)0.05 - 0.2%RPLess aggressive acid than TFA, good for MS compatibility.[8]
Ammonium Acetate10 - 20 mMRPActs as a buffer to control pH and can improve peak shape.[2]
Step 3: Enhancing Chiral Selectivity (α)

Once peak shape is acceptable, focus on maximizing the separation factor (α) between the enantiomers.

A. Chiral Stationary Phase (CSP) Selection

This is the most critical decision for achieving separation.[1] For a secondary amine like this compound, several classes of CSPs are highly effective.

G Analyte Analyte: Chiral Secondary Amine CSP_Polysaccharide Polysaccharide-Based CSPs (Cellulose/Amylose Derivatives) e.g., Chiralpak IA, IB, IC Analyte->CSP_Polysaccharide Primary Choice CSP_Crown Crown Ether-Based CSPs e.g., ChiroSil Analyte->CSP_Crown  Alternative Choice Polysaccharide_Desc Broad applicability Works well in NP and PO modes CSP_Polysaccharide->Polysaccharide_Desc Crown_Desc Highly specific for primary and secondary amines CSP_Crown->Crown_Desc

Caption: Recommended chiral column types for secondary amines.

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are the workhorses of chiral separations and show broad selectivity.[11][12] They are highly effective for a wide range of compounds, including amines, in Normal Phase (NP) and Polar Organic (PO) modes.

  • Crown Ether-based CSPs: These columns are specifically designed for the resolution of compounds containing primary or secondary amino groups.[13] The chiral recognition mechanism involves the complexation of the protonated amine within the crown ether cavity.

B. Mobile Phase Solvent Optimization

The choice of organic modifier and its ratio can fine-tune selectivity.

  • Protocol: In NP, screen different alcohols (e.g., Isopropanol vs. Ethanol) as the polar modifier in hexane. In PO mode, screen different ratios of Acetonitrile and Methanol/Ethanol.[11] Even small changes can sometimes reverse the elution order or significantly improve resolution.

C. Temperature Optimization

Temperature affects the thermodynamics of chiral recognition.

  • The Causality: Chiral separation is governed by small differences in the free energy of interaction (Δ(ΔG)) between each enantiomer and the CSP. Generally, lower temperatures increase this energy difference, leading to higher selectivity (α).[1][6] However, this comes at the cost of lower efficiency (broader peaks) and higher backpressure.

  • Protocol:

    • Set an initial column temperature (e.g., 25°C).

    • Decrease the temperature in 5-10°C increments (e.g., to 15°C, then 10°C) and re-analyze the sample after equilibration.

    • If resolution does not improve, test higher temperatures (e.g., 35°C, 40°C), as this can sometimes be beneficial by improving peak efficiency.[1]

Step 4: Improving Efficiency (N)

If you have some separation (α > 1) but the peaks are not baseline resolved, improving column efficiency can be the final step.

  • The Causality: According to the Van Deemter theory, lower mobile phase flow rates reduce band broadening (specifically, the mass transfer term), leading to sharper peaks and thus better resolution.[4] Chiral separations often benefit from flow rates lower than those used in standard achiral chromatography.

  • Protocol:

    • Start with a standard flow rate for your column dimension (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Reduce the flow rate to 0.8 mL/min, then 0.5 mL/min.

    • Observe the impact on resolution. Note that analysis time will increase proportionally.

References

"preventing degradation of N-Methyl-1-(3-methyloxetan-3-YL)methanamine during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-1-(3-methyloxetan-3-YL)methanamine. This document provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving material integrity.

Understanding the Chemical Instability of this compound

This compound possesses two key functional groups that influence its stability: a primary aliphatic amine and a strained oxetane ring . Understanding the reactivity of these groups is fundamental to preventing degradation.

  • Primary Amine Reactivity : Aliphatic amines are susceptible to two primary non-enzymatic degradation pathways under typical storage conditions:

    • Oxidation : Atmospheric oxygen can oxidize the amine group. This process can be accelerated by light and trace metal impurities, often leading to the formation of colored byproducts and a noticeable change in the material's appearance from colorless to yellow or brown.[1]

    • Reaction with Carbon Dioxide (CO₂) : Primary and secondary amines readily react with atmospheric CO₂ to form carbamate salts.[2][3][4][5] This reaction can manifest as the formation of a solid precipitate or a change in the solution's pH.[3]

  • Oxetane Ring Stability : The 3-methyl-substituted oxetane ring is a strained four-membered ether. While generally more stable than their non-substituted counterparts, oxetanes can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles. Oxetane ethers have demonstrated high stability under various acidic, basic, and nucleophilic conditions, suggesting the ring itself is robust under typical storage scenarios.[6] However, the potential for degradation should not be entirely dismissed, especially if acidic impurities are present or formed via other degradation pathways.

Troubleshooting Guide for Observed Degradation

This section addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action & Scientific Rationale
Color Change (Yellowing/Browning) Oxidation of the amine functional group. Action: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light using amber glass vials.[1] Rationale: Removing atmospheric oxygen prevents the oxidation cascade.[1] Amber vials block UV light, which can catalyze oxidative reactions.
Formation of a White Precipitate/Solid Reaction with atmospheric CO₂ to form a carbamate salt. [3]Action: Minimize headspace in the storage container and blanket the material with an inert gas before sealing. Use tightly sealed containers.[7] Rationale: This displaces the CO₂-containing air, preventing the acid-base reaction between the amine and CO₂.[2][8]
Inconsistent Assay or Analytical Results Partial degradation of the compound, leading to reduced purity and inaccurate concentration. Action: Re-qualify the material's purity and concentration using an appropriate analytical method (e.g., GC-MS, HPLC, qNMR).[9][10] Prepare fresh working solutions from a properly stored stock. Rationale: Degradation products can interfere with assays or alter the effective concentration of the active molecule. Regular quality control is essential for reproducible science.
Noticeable "Fish-like" or Ammonia Odor Volatility of the aliphatic amine. [11]Action: Store at recommended low temperatures (see Section 3) in tightly sealed containers. Handle only in well-ventilated areas or a fume hood.[7][12] Rationale: Lower temperatures reduce the vapor pressure of the volatile amine. Proper containment and ventilation are crucial for safety and to prevent loss of material.[7]
Logical Flow for Troubleshooting

The following diagram outlines a decision-making process when degradation of the compound is suspected.

G start Degradation Suspected (e.g., color change, precipitate) check_visual Visually Inspect Sample start->check_visual is_color Is there a color change (yellow/brown)? check_visual->is_color is_precipitate Is there a precipitate (white solid)? is_color->is_precipitate No action_oxidation Probable Oxidation. Review inert atmosphere and light protection protocols. is_color->action_oxidation Yes action_co2 Probable CO2 Reaction. Review inert gas blanketing and container sealing. is_precipitate->action_co2 Yes analytical_qc Perform Analytical QC (e.g., HPLC, GC-MS) to confirm purity. is_precipitate->analytical_qc No / Unsure action_oxidation->analytical_qc action_co2->analytical_qc is_pure Is purity within specification? analytical_qc->is_pure use_material Material is suitable for use. Implement improved storage for remaining stock. is_pure->use_material Yes discard_material Discard degraded material. Procure new stock and implement stringent storage protocols. is_pure->discard_material No

Troubleshooting workflow for suspected degradation.

Recommended Storage & Handling Protocols

To maximize the shelf-life and maintain the integrity of this compound, the following protocols are mandatory.

Long-Term Storage Protocol (>1 Month)

Objective: To provide optimal conditions for preserving the neat compound for extended periods.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined screw caps

  • Source of high-purity inert gas (Argon or Nitrogen) with regulator and tubing

  • Freezer or refrigerator rated for chemical storage (-20°C to 4°C)

  • Secondary containment vessel

Procedure:

  • Aliquot Material: Upon receiving, if the compound is in a large container, it is best practice to aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.[13] Perform this in a fume hood.

  • Inert Gas Purge: Place the opened vial inside a larger container or glove bag being purged with a gentle stream of inert gas. Alternatively, insert a long needle connected to the inert gas line into the vial's headspace for 30-60 seconds. This displaces air, moisture, and CO₂.

  • Seal Tightly: Immediately and securely tighten the PTFE-lined cap on the vial.

  • Label Properly: Ensure the vial is clearly labeled with the compound name, date received/aliquoted, and any hazard information.[14]

  • Select Temperature: For long-term storage, a temperature of -20°C is recommended. If a -20°C freezer is unavailable, storage at 2-8°C is acceptable but may result in a shorter shelf-life. Generally, amines should be stored below 30°C to maintain stability.[7]

  • Use Secondary Containment: Place the sealed vial inside a labeled secondary container to contain any potential leaks.[15]

  • Store Securely: Place the container in the designated cold storage unit, away from incompatible materials like strong acids and oxidizers.[12][16]

Short-Term / Working Aliquot Protocol

Objective: To maintain compound integrity during routine experimental use.

  • Thawing: Allow the long-term storage vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold compound.

  • Inert Atmosphere: If possible, open the vial under a gentle stream of inert gas.

  • Dispensing: Quickly remove the desired amount of material using a clean, dry syringe or pipette.

  • Re-purging: Before re-sealing, briefly purge the vial's headspace with inert gas again.

  • Re-sealing: Tightly seal the vial and return it to the appropriate cold storage conditions promptly.

Frequently Asked Questions (FAQs)

Q1: What is the primary sign of degradation I should look for? A: The most common initial sign is a visual color change from colorless to pale yellow or brown, which indicates oxidation.[1] The formation of a white solid is another key indicator, suggesting a reaction with CO₂.[3]

Q2: I don't have an inert gas line. What is the next best option? A: While not ideal, you can minimize degradation by working quickly, using small vials with minimal headspace, and ensuring your caps are high-quality and tightly sealed. Storing at -20°C becomes even more critical in the absence of an inert atmosphere, as it slows the rate of degradation reactions.

Q3: Should I store the compound neat or in a solvent? A: For long-term storage, storing the neat (undiluted) liquid is recommended to prevent potential reactions with solvent impurities. For working stocks, if the compound is stable in your chosen solvent (e.g., anhydrous DMSO, ethanol), a solution can be prepared. However, the stability of the compound in that specific solvent and at the desired concentration should be validated. Some studies have assessed amine stability in different solvents, but this is highly compound-specific.[17]

Q4: How can I analytically confirm if my compound has degraded? A: Several analytical techniques can assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for identifying and quantifying degradation products.[10][18] Quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine the absolute purity of the remaining active compound.

Q5: The Safety Data Sheet (SDS) lists a flash point of 23°C. What does this mean for storage? A: A flash point of 23°C (73.4°F) classifies this compound as a flammable liquid.[19] It must be stored away from any sources of ignition.[16] If stored in a refrigerator or freezer, that unit must be specifically designed and rated for the storage of flammable materials to prevent sparks from electrical components causing an explosion.[20]

References

"side reactions to consider in the synthesis of N-Methyl-1-(3-methyloxetan-3-YL)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(3-methyloxetan-3-YL)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for this compound?

A common and robust approach is a two-step sequence starting from the corresponding primary amine, 1-(3-methyloxetan-3-yl)methanamine. The key transformation is the selective mono-N-methylation. Reductive amination using formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB) is the preferred industrial and laboratory method.[1] This method avoids the use of highly toxic and reactive alkylating agents and minimizes the risk of over-alkylation.[2]

Q2: Why is the oxetane ring a potential point of failure in this synthesis?

The four-membered oxetane ring possesses significant ring strain (about 25.5 kcal/mol), making it susceptible to ring-opening reactions, particularly under strongly acidic or Lewis acidic conditions.[3][4] The oxygen atom's lone pairs can be protonated, activating the ring for nucleophilic attack, which would lead to the formation of a 1,3-diol derivative and loss of the desired cyclic structure.[5][6] While 3,3-disubstituted oxetanes, like the one in our target molecule, are generally more stable than other substitution patterns, care must still be taken to avoid harsh acidic conditions throughout the synthesis and purification steps.[7][8]

Q3: My final product seems to have impurities with very similar polarity, making purification by standard silica gel chromatography difficult. Why is this happening and what can I do?

This is a very common issue. The main impurities are typically the unreacted primary amine precursor (1-(3-methyloxetan-3-yl)methanamine) and the over-methylated tertiary amine byproduct (N,N-Dimethyl-1-(3-methyloxetan-3-YL)methanamine). These three amines (primary, secondary, tertiary) often have very close Rf values on silica gel.

Furthermore, the basic nature of amines can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.[9] To overcome this, consider one of the following chromatographic strategies:

  • Amine-functionalized silica: Using a stationary phase where the silica surface is treated with aminopropyl groups can significantly improve peak shape and separation.[9][10]

  • Mobile phase modifier: Adding a small amount of a competing base, such as triethylamine (~0.5-1%) or ammonium hydroxide, to the mobile phase can neutralize the acidic sites on the silica gel, improving elution.[11][12]

  • Reversed-phase chromatography: If normal-phase is ineffective, reversed-phase chromatography (e.g., C18) with a mobile phase buffered at a higher pH can be an excellent alternative, as it increases the retention of the basic amines.[10]

Troubleshooting Guide: Side Reactions in N-Methylation

The critical N-methylation step, typically a reductive amination, is where most side reactions occur. Below we address the most common problems.

Problem 1: Significant amount of unreacted primary amine in the final product.
  • Probable Cause 1: Incomplete imine formation. The reaction between the primary amine and formaldehyde to form the intermediate iminium ion is an equilibrium process. Insufficient reaction time or inadequate removal of the water byproduct can lead to a low concentration of the iminium intermediate available for reduction.

  • Solution 1: Ensure you are using a sufficient excess of formaldehyde. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting amine before adding the reducing agent. Performing the reaction in a solvent that allows for azeotropic removal of water can also drive the equilibrium forward.[13]

  • Probable Cause 2: Insufficient reducing agent. The stoichiometry of the reducing agent is critical. Sodium triacetoxyborohydride (STAB) can decompose if exposed to moisture.

  • Solution 2: Use a slight excess of STAB (typically 1.4-2.0 equivalents).[14] Ensure the reagent is fresh and handled under anhydrous conditions to maintain its activity. STAB is water-sensitive and should be used with aprotic solvents.[15]

Problem 2: Presence of a major byproduct with a higher molecular weight, identified as the tertiary amine.
  • Probable Cause: Over-methylation. This is the most common side reaction. The desired secondary amine product is itself nucleophilic and can react with another molecule of formaldehyde to form a new iminium ion, which is then reduced to the tertiary amine. The Eschweiler-Clarke reaction, a classic methylation method, notes that the formation of the tertiary amine can be more favorable than the secondary amine under certain conditions.[16]

  • Solution:

    • Control Stoichiometry: Carefully control the amount of formaldehyde used. Using only a slight excess (e.g., 1.05-1.1 equivalents) is crucial.

    • Slow Addition: Add the reducing agent slowly to the mixture of the amine and formaldehyde. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed, more reactive primary iminium ion over the secondary iminium ion.

    • Choice of Reducing Agent: STAB is particularly effective for this transformation because it is a mild and sterically hindered reducing agent.[14] Its rate of reduction for the iminium ion is much faster than for the starting carbonyl, which minimizes side reactions.[17][18]

Problem 3: Low overall yield and presence of a polar, high molecular weight impurity.
  • Probable Cause: Oxetane ring-opening. If the reaction conditions become too acidic, the oxetane ring can be opened by a nucleophile. For example, if acetic acid is used as a catalyst and is not carefully controlled, it can protonate the oxetane oxygen, leading to ring opening by water or another nucleophile to form a diol or other byproduct.[6][19]

  • Solution:

    • pH Control: While reductive amination is often facilitated by mild acid, the pH should be carefully monitored and maintained in the weakly acidic range (pH 5-7).[18]

    • Avoid Strong Acids: Do not use strong acids like HCl to catalyze the reaction. If an acid is needed, a mild carboxylic acid like acetic acid should be used sparingly.[18] Many STAB-mediated reductive aminations proceed efficiently without any added acid catalyst.[15]

Visualizing the Reaction and Side Products

The following diagrams illustrate the intended synthetic pathway and the competing side reactions that can occur during the N-methylation step.

G cluster_0 Proposed Synthetic Pathway A 1-(3-methyloxetan-3-yl)methanamine (Primary Amine) B Iminium Ion Intermediate A->B + CH2O C This compound (Desired Secondary Amine) B->C + [H] (e.g., STAB)

Caption: Proposed synthetic route via reductive amination.

G PA Primary Amine (Starting Material) RO Ring-Opened Products (e.g., Diol) PA->RO Harsh Acidic Conditions Im1 Iminium Ion (from Primary) PA->Im1 + CH2O SA Secondary Amine (Desired Product) SA->RO Harsh Acidic Conditions Im2 Iminium Ion (from Secondary) SA->Im2 + CH2O (Side Reaction) TA Tertiary Amine (Over-methylation) Im1->SA + [H] (Main Path) Im2->TA + [H]

References

Technical Support Center: Scaling Up the Synthesis of N-Methyl-1-(3-methyloxetan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-Methyl-1-(3-methyloxetan-3-yl)methanamine. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

The oxetane ring, while a valuable motif in modern medicinal chemistry for tuning physicochemical properties, presents unique synthetic challenges due to its inherent ring strain.[1] This guide provides a framework for navigating these challenges to achieve a robust, scalable, and efficient synthesis.

Section 1: Overview of Viable Synthetic Strategies

Two primary, scalable routes are typically considered for the synthesis of this compound. The choice between them often depends on the availability of starting materials, cost, and specific process safety requirements.

  • Route A: Direct Reductive Amination. This is often the most convergent approach, starting from 3-methyloxetane-3-carbaldehyde and reacting it directly with methylamine under reductive conditions.

  • Route B: Two-Step Sequence via Primary Amine. This route involves the initial synthesis of (3-methyloxetan-3-yl)methanamine, followed by a selective N-methylation step. The primary amine is typically accessed via the reduction of 3-methyloxetane-3-carbonitrile.

Synthetic_Pathways cluster_A Route A: Direct Reductive Amination cluster_B Route B: Two-Step Sequence Start_Aldehyde 3-Methyloxetane-3-carbaldehyde Final_Product This compound Start_Aldehyde->Final_Product Reductive Amination Start_Nitrile 3-Methyloxetane-3-carbonitrile Primary_Amine (3-Methyloxetan-3-yl)methanamine Start_Nitrile->Primary_Amine Nitrile Reduction Methylamine Methylamine (CH3NH2) Methylamine->Final_Product Reducing_Agent_A Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent_A->Final_Product Reducing_Agent_B Reducing Agent (e.g., H2/Catalyst, LiAlH4) Reducing_Agent_B->Primary_Amine Primary_Amine->Final_Product N-Methylation Methylating_Agent Methylating Agent (e.g., Formaldehyde/HCOOH) Methylating_Agent->Final_Product

Caption: High-level overview of the primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.

Issue 1: Low Yield and Ring-Opened Byproducts

Question: "My reaction yield is significantly lower than expected, and mass spectrometry analysis indicates the presence of diol or other ring-opened species. What is causing the degradation of my oxetane core?"

Possible Causes & Solutions:

  • Cause: The oxetane ring is susceptible to cleavage under strongly acidic or Lewis acidic conditions.[2] Many standard protocols, such as certain reductive amination conditions or acidic workups, can facilitate this unwanted side reaction.

  • Solution 1 (Modify Reaction pH): Avoid strong acids. If an acid catalyst is required for imine formation, use a milder organic acid like acetic acid and maintain careful pH control. For reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is effective under neutral or mildly acidic conditions and does not require the addition of strong acids.[3]

  • Solution 2 (Temperature Control): The rate of ring-opening is often temperature-dependent. Run the reaction at the lowest effective temperature. For exothermic steps, such as the addition of a reducing agent, ensure adequate cooling and slow, controlled addition to prevent temperature spikes.

  • Solution 3 (Workup Procedure): Quench the reaction and perform extractions under neutral or basic conditions. Avoid prolonged exposure to acidic aqueous layers during workup. A basic workup (e.g., with sodium bicarbonate or dilute sodium hydroxide) is generally safer for the oxetane core.[2]

Issue 2: Reductive Amination Stalls or Yields Primarily Imine

Question: "My reductive amination of 3-methyloxetane-3-carbaldehyde is not going to completion. I observe significant amounts of the starting aldehyde and the intermediate imine, even after extended reaction times."

Possible Causes & Solutions:

  • Cause 1 (Inefficient Imine Formation): The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. This is especially true at scale if water is not effectively removed.

  • Solution: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are excellent for this purpose and are process-friendly. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water can drive the equilibrium forward.

  • Cause 2 (Reducing Agent Potency): The chosen reducing agent may be too mild or may have degraded. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective because they selectively reduce the protonated iminium ion much faster than the starting aldehyde.[3]

  • Solution:

    • Verify Reagent Quality: Use a fresh, verified batch of the borohydride reagent.

    • Staged Addition: First, stir the aldehyde and amine (and acid catalyst, if used) for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[4] This ensures the reductant has a higher concentration of its target substrate available.

    • Consider Catalytic Hydrogenation: For large-scale operations, catalytic hydrogenation (e.g., H₂, Pd/C) is a cost-effective and powerful alternative. This method requires specialized high-pressure equipment but often provides very clean conversions.

Troubleshooting_Reductive_Amination Start Reaction Stalled: Aldehyde/Imine Remain Check_Water Is water being removed? Start->Check_Water Check_Reductant Is the reducing agent active and appropriate? Start->Check_Reductant Add_Drying_Agent Solution: Add molecular sieves or use azeotropic removal. Check_Water->Add_Drying_Agent No Preform_Imine Solution: Stir aldehyde and amine first, then add reductant. Check_Reductant->Preform_Imine Yes, but slow Verify_Reductant Solution: Use fresh NaBH(OAc)3 or consider catalytic hydrogenation. Check_Reductant->Verify_Reductant Uncertain/No Success Reaction Proceeds to Completion Add_Drying_Agent->Success Preform_Imine->Success Verify_Reductant->Success

Caption: Troubleshooting flowchart for incomplete reductive amination reactions.

Issue 3: Poor Control of N-Methylation (Route B)

Question: "When methylating (3-methyloxetan-3-yl)methanamine, I am getting a mixture of unreacted starting material, the desired secondary amine, and the over-methylated tertiary amine. How can I improve selectivity?"

Possible Causes & Solutions:

  • Cause: Standard alkylating agents like methyl iodide are highly reactive and can be difficult to control, leading to polyalkylation. The product secondary amine is often more nucleophilic than the starting primary amine, exacerbating the problem.[3]

  • Solution (Eschweiler-Clarke Reaction): For a highly selective and scalable monomethylation, the Eschweiler-Clarke reaction is the method of choice. This reaction uses a mixture of formaldehyde and formic acid. The formaldehyde forms an imine (or aminal) intermediate, which is then reduced in situ by formic acid. The conditions are typically mild (refluxing, no strong bases or reactive alkyl halides), and it is famously selective for producing secondary amines from primary amines.[5]

Issue 4: Purification Challenges at Scale

Question: "The crude product is an oil that is difficult to purify by distillation due to a high boiling point. Column chromatography on silica gel is not viable for our scale and seems to cause some product loss."

Possible Causes & Solutions:

  • Cause: Small, polar amines can be challenging to handle. They may be water-soluble, making extraction difficult, and can streak on silica gel. Product loss on silica could be due to irreversible adsorption or acid-catalyzed degradation on the stationary phase.[6]

  • Solution 1 (Salt Formation & Crystallization): The most robust method for purifying amines at scale is often through the formation of a crystalline salt. React the crude amine base with a suitable acid (e.g., HCl in isopropanol, oxalic acid, or tartaric acid) in an appropriate solvent system to precipitate the salt. The salt can then be isolated by filtration and washed, providing a significant increase in purity. The free base can be regenerated in a subsequent step if required.

  • Solution 2 (Biphasic Extraction): Optimize the pH of the aqueous phase during workup to ensure the amine is in its free base form (typically pH > 10) to maximize its partitioning into the organic solvent. Multiple extractions with a suitable solvent may be necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for a multi-kilogram scale?

A1: Both routes are viable, but Route A (Direct Reductive Amination) is often preferred for its convergence and atom economy, as it combines two transformations into a single step. However, the cost and availability of the starting aldehyde may be a deciding factor. Route B may be advantageous if the starting nitrile is significantly cheaper or more readily available than the aldehyde. Catalytic reduction of the nitrile followed by an Eschweiler-Clarke methylation is a very robust and scalable sequence.

Q2: What are the critical safety considerations for this synthesis?

A2:

  • Borohydride Reagents: These react with water and protic solvents to release hydrogen gas, which is flammable. They should be handled under an inert atmosphere, and quenching should be done carefully and with adequate cooling.

  • Cyanide (Route B): If starting from the nitrile, be aware that any acidic conditions during workup or waste treatment could potentially generate highly toxic HCN gas. All operations involving cyanides should be performed in a well-ventilated fume hood, and waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Catalytic Hydrogenation: This requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts (like Pd/C). Follow established safety protocols for high-pressure reactions.

Q3: Can you provide a starting point for optimized reductive amination conditions?

A3: A well-regarded and generally mild set of conditions is the use of sodium triacetoxyborohydride. A typical protocol would involve dissolving the 3-methyloxetane-3-carbaldehyde and a slight excess (1.1-1.5 equivalents) of methylamine (often used as a solution in THF or ethanol) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise at 0-10 °C, and the reaction is allowed to warm to room temperature and stir until completion.[7]

Section 4: Data & Protocols

Table 1: Comparison of Common Reducing Agents for Scale-Up
Reducing AgentTypical ConditionsProsConsScale-Up Considerations
NaBH(OAc)₃ DCM or DCE, Room TempHigh selectivity for imines over aldehydes; mild conditions.[3]Relatively expensive; generates acetic acid byproduct.Excellent choice for fine chemical synthesis where cost is secondary to selectivity and mildness.
NaBH₃CN Methanol, pH 6-7High selectivity; effective.[3]Highly toxic cyanide source; requires careful handling and waste disposal.Often avoided in modern process development due to toxicity concerns.
H₂ / Pd/C Methanol or Ethanol, 50-300 psi H₂Highly cost-effective; clean (byproduct is water); high throughput.Requires specialized high-pressure equipment; catalyst can be pyrophoric.The industry standard for large-volume production due to low cost and high efficiency.
Protocol: Reductive Amination of 3-Methyloxetane-3-carbaldehyde (Route A)

This is a representative laboratory-scale procedure that serves as a basis for scale-up.

  • Setup: To a jacketed reactor under a nitrogen atmosphere, charge 3-methyloxetane-3-carbaldehyde (1.0 eq) and dichloromethane (DCM, 10 volumes).

  • Amine Addition: Cool the solution to 0-5 °C. Add a solution of methylamine (1.2 eq, 2.0 M in THF) dropwise, maintaining the internal temperature below 10 °C.

  • Imine Formation: Stir the mixture at 0-5 °C for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) in portions over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-18 hours. Monitor reaction completion by HPLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by vacuum distillation or by conversion to a crystalline salt as described in the troubleshooting section.

References

Technical Support Center: Characterization of N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-Methyl-1-(3-methyloxetan-3-YL)methanamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique molecule. Its structure, combining a secondary amine with a 3,3-disubstituted oxetane ring, presents specific challenges in analysis and handling. This guide provides troubleshooting solutions and detailed protocols to ensure the accuracy and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and general properties of this compound.

Q1: What are the primary stability concerns for this molecule?

A1: The main stability concern arises from the oxetane ring, a strained four-membered ether. While the 3,3-disubstitution pattern on this molecule significantly enhances its stability compared to unsubstituted or 2-substituted oxetanes, it is not immune to degradation, particularly under acidic conditions.[1][2] The strained C-O bonds can be susceptible to cleavage by strong acids, leading to ring-opening reactions.[3] The presence of a nearby amine group could potentially facilitate intramolecular ring-opening under certain conditions, although this is less common for the more stable 3,3-disubstituted systems.[1][4] Therefore, prolonged exposure to strong acids (e.g., TFA in HPLC mobile phases, harsh acidic workups) should be approached with caution.

Q2: How should I properly store this compound?

A2: Given its amine functionality and the potential for oxetane ring instability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂ and moisture. For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation pathways.[5] Avoid storing solutions of the compound in acidic media.

Q3: What are the expected challenges when analyzing this compound by reverse-phase HPLC?

A3: The secondary amine group is basic and will be protonated at typical acidic mobile phase pH values. This positive charge can lead to strong, undesirable interactions with residual, negatively charged silanol groups on standard silica-based C18 columns. This interaction is the primary cause of poor chromatographic performance, manifesting as:

  • Severe peak tailing: The analyte's retention is prolonged, resulting in asymmetrical peaks.

  • Poor reproducibility: Slight changes in mobile phase composition can lead to significant shifts in retention time.

  • Low recovery: The compound may irreversibly bind to the column in some cases.

These issues can be mitigated by using specialized columns or mobile phase additives, which are discussed in the troubleshooting section.

Part 2: Analytical Troubleshooting Guide

This guide is structured to provide direct answers and solutions to specific problems you may encounter during the characterization of this compound.

Section 2.1: Chromatography (HPLC/UPLC)

Q: My HPLC analysis shows a broad, tailing peak for the main compound. What is the cause and how can I fix it?

A: This is the most common issue when analyzing basic compounds like this one. The cause is the interaction between the protonated secondary amine and free silanol groups on the silica support of your column.

Solutions, from simplest to most effective:

  • Mobile Phase Additives:

    • Basic Additive: Add a small amount of a competing base, such as 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to your mobile phase. These additives will bind to the active silanol sites, masking them from your analyte. This is a classic but highly effective solution.

    • Acidic Additive: While the oxetane ring is sensitive to strong acids, using a weaker acid like 0.1% formic acid or acetic acid instead of trifluoroacetic acid (TFA) can help. These acids are often sufficient to protonate the analyte while being less harsh on the stationary phase and the molecule itself.

  • Use a Specialized Column:

    • End-Capped Columns: Use a column that is thoroughly end-capped to minimize the number of available free silanols.

    • "Amine-Specific" or "AQ" Columns: These columns are designed with unique surface modifications to shield silanols or are stable at higher pH.

    • Bidentate or Polar-Embedded Columns: These offer different selectivity and often provide better peak shape for polar bases.

  • Increase Mobile Phase pH: If your column chemistry allows (e.g., hybrid or polymer-based columns), running at a mid-range pH (e.g., pH 6-8) with a buffer like ammonium bicarbonate or ammonium formate can neutralize the silanol groups, dramatically improving peak shape. Caution: Standard silica columns are not stable above pH 7.5.

start Problem: Peak Tailing Observed cause Cause: Analyte-Silanol Interaction start->cause solution1 Modify Mobile Phase cause->solution1 Solutions solution2 Change HPLC Column cause->solution2 Solutions sub_sol1a Add Competing Base (e.g., 0.1% TEA) solution1->sub_sol1a sub_sol1b Use Weaker Acid (e.g., 0.1% Formic Acid) solution1->sub_sol1b sub_sol2a Use End-Capped or Amine-Specific Column solution2->sub_sol2a sub_sol2b Use High-pH Stable Column (pH > 8) solution2->sub_sol2b result Result: Symmetrical Peak sub_sol1a->result sub_sol1b->result sub_sol2a->result sub_sol2b->result

Caption: Troubleshooting workflow for HPLC peak tailing.

Q: I suspect my compound is degrading on the column. How can I confirm this and what should I do?

A: On-column degradation is a real possibility, especially if you are using a strong acid like TFA in the mobile phase, which can catalyze the ring-opening of the oxetane.

Confirmation and Solution Strategy:

  • Perform a Stability Test: Prepare a solution of your compound in the mobile phase you are using. Analyze it immediately (T=0), and then again after letting it sit on the bench for several hours (e.g., T=4h). A decrease in the main peak area with the appearance of new, more polar peaks is a strong indicator of degradation.

  • Switch to a Milder Acid: Replace TFA with 0.1% formic acid or 0.1% acetic acid. These are significantly less aggressive and often prevent acid-catalyzed hydrolysis.

  • Lower Column Temperature: If degradation persists, reducing the column temperature from 40°C to 25°C can slow down the rate of the degradation reaction.

  • Analyze by LC-MS: Use mass spectrometry to identify the degradation products. An increase in mass corresponding to the addition of a water molecule (M+18) would confirm hydrolysis/ring-opening.

compound This compound MW: 115.17 conditions Strong Acid (H⁺) e.g., TFA, H₂O compound->conditions Exposure intermediate Protonated Oxetane (Activated Intermediate) conditions->intermediate Protonation product Ring-Opened Diol MW: 133.19 (+18 Da) intermediate->product Nucleophilic Attack by H₂O

Caption: Potential acid-catalyzed oxetane ring-opening pathway.

Section 2.2: NMR Spectroscopy

Q: I am having trouble assigning the proton (¹H) NMR signals for the oxetane ring.

A: The four protons on the oxetane ring are diastereotopic, meaning they are chemically non-equivalent. They typically appear as two distinct pairs of doublets (an AX or AB system) due to geminal coupling.

  • Expected Chemical Shifts: The -CH₂- protons adjacent to the ether oxygen are deshielded and will appear further downfield, typically in the range of 4.2-4.6 ppm.

  • 2D NMR: The most reliable way to assign these is using a 2D NMR experiment like COSY (to see correlations between geminal protons if they are also coupled to other protons, which is not the case here) and more definitively, HSQC or HMBC. An HSQC experiment will correlate the protons directly to their attached carbons, while an HMBC will show long-range (2-3 bond) correlations, for example, from the oxetane protons to the quaternary C3 carbon.

Proton Assignment (Predicted) Typical Chemical Shift (ppm) Multiplicity Integration
-CH₃ (on oxetane)1.2 - 1.4singlet3H
-CH₂- (exocyclic)2.5 - 2.8singlet2H
N-CH₃2.3 - 2.5singlet3H
N-H1.0 - 2.5 (variable)broad singlet1H
-CH₂-O-CH₂- (oxetane)4.2 - 4.6Two doublets (AB system)4H

Q: I don't see the N-H proton, or it is very broad. Why?

A: This is very common for amine protons.

  • Chemical Exchange: The N-H proton can exchange with residual water in the NMR solvent (e.g., CDCl₃) or with other amine molecules. This exchange process can broaden the signal to the point where it disappears into the baseline.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can also contribute to the broadening of the adjacent N-H proton signal.

  • Confirmation: To confirm its presence, you can perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the signal will disappear.

Part 3: Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol is designed to provide a good starting point for achieving a sharp, symmetrical peak shape.

  • Objective: To determine the purity of this compound by HPLC-UV.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Procedure:

    • Column: Use a column designed for polar compounds or bases (e.g., Waters Atlantis T3, Agilent Poroshell 120 HILIC, or a C18 with robust end-capping; 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid and 0.1% Triethylamine in Water.

    • Mobile Phase B: 0.1% Formic Acid and 0.1% Triethylamine in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm (as the molecule lacks a strong chromophore).

    • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary.

  • Rationale: The combination of formic acid (for protonation and ion-pairing) and triethylamine (as a silanol blocker) provides a robust mobile phase system to ensure good peak shape for this basic analyte.[6]

Protocol 2: Verifying Compound Stability Under Acidic Conditions
  • Objective: To assess the stability of the compound in a strongly acidic environment mimicking harsh HPLC conditions.

  • Procedure:

    • Prepare Solutions:

      • Control Sample: Dissolve ~5 mg of the compound in 5 mL of 50:50 Acetonitrile:Water.

      • Test Sample: Dissolve ~5 mg of the compound in 5 mL of 50:50 Acetonitrile:Water containing 0.1% TFA.

    • Time-Point Analysis (T=0): Immediately inject both the control and test samples into the HPLC system using the method described in Protocol 1. Record the peak area of the parent compound.

    • Incubation: Let both solutions stand at room temperature.

    • Time-Point Analysis (T=4h and T=24h): Re-inject both samples at 4 hours and 24 hours.

    • Data Analysis: Compare the peak area of the parent compound in the test sample relative to the control at each time point. A significant decrease (>5%) in the parent peak area in the test sample, especially with the concurrent growth of new peaks, indicates degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of an analytical method for N-Methyl-1-(3-methyloxetan-3-YL)methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural lists to explain the causality behind experimental choices. We will compare a primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS), grounding all protocols and acceptance criteria in the authoritative standards of the International Council for Harmonisation (ICH).

Foundational Strategy: Selecting the Appropriate Analytical Technique

The analyte, this compound (Molecular Weight: 115.17 g/mol ), is a small molecule featuring a secondary amine and an oxetane ring.[1] Its structure suggests moderate polarity and the presence of a nitrogen atom, which can lead to peak tailing in gas chromatography if not addressed.

For the purpose of routine quality control (QC) for assay and impurity analysis, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the workhorse of the pharmaceutical industry.[2][3] Its robustness, ease of use, and suitability for non-volatile compounds make it an ideal primary candidate for validation.

As a comparative alternative, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity.[4][5] However, the analyte's amine group and polarity may necessitate a derivatization step to increase volatility and prevent interactions with the GC column, adding complexity to sample preparation.[4][6]

This guide will focus on the full validation of an RP-HPLC-UV method and use a GC-MS approach as a comparator to highlight key performance differences.

The Validation Framework: A Risk-Based Approach Guided by ICH Q2(R2)

Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7][8][9] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will follow.[10][11][12] The relationship between the core validation parameters is crucial for establishing a reliable method.

Validation_Parameters cluster_0 Method's Core Performance cluster_1 Quantitative Range & Sensitivity cluster_2 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement is of the analyte Linearity Linearity Range Range Accuracy->Range Defines the boundaries of reliable quantitation Precision Precision Precision->Range Defines the boundaries of reliable quantitation Linearity->Range Defines the boundaries of reliable quantitation LOQ LOQ (Limit of Quantitation) Range->LOQ Lower boundary LOD LOD (Limit of Detection) LOQ->LOD Quantifiable vs. Detectable Robustness Robustness

Caption: Interrelationship of core analytical validation parameters per ICH guidelines.

Experimental Protocols & Performance Data for HPLC-UV Method

The following sections detail the experimental execution for each validation parameter for an assay method (quantitation of the main compound).

Specificity: Proving the Method Sees Only What It Should

Causality: Specificity demonstrates that the analytical signal is unambiguously attributable to the analyte of interest.[13] It is assessed by checking for interference from the matrix (excipients), potential impurities, and degradation products. A forced degradation study is the ultimate test of a method's specificity and stability-indicating nature.[8]

Experimental Protocol:

  • Placebo Analysis: Prepare a sample containing all formulation excipients without the active pharmaceutical ingredient (API). Analyze to ensure no peaks co-elute with the analyte.

  • Forced Degradation: Expose the API to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and UV light).

  • Analysis: Analyze the stressed samples alongside an unstressed control.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the analyte in the presence of degradation products.

Hypothetical Data Summary:

Stress Condition% Degradation of APIPeak Purity IndexResolution from Nearest Impurity
0.1M HCl (80°C, 2h)12.5%>0.9992.1
0.1M NaOH (80°C, 2h)8.2%>0.9991.8
3% H₂O₂ (RT, 4h)15.1%>0.9992.5
Heat (105°C, 24h)4.5%>0.999N/A (no major degradants)
UV Light (254nm, 24h)6.8%>0.9991.9

Acceptance Criteria:

  • No interference from the placebo at the retention time of the analyte.

  • The method must resolve the analyte peak from all degradation products (Resolution > 1.5).

  • The peak purity index should be greater than 0.999, indicating spectral homogeneity.

Linearity and Range: Establishing the Quantitative Boundaries

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response. The range is the interval over which this relationship is established with acceptable accuracy and precision.[8] For an assay, the typical range is 80-120% of the target concentration.[14]

Experimental Protocol:

  • Prepare at least five standard solutions of the analyte spanning 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

Hypothetical Data Summary:

Concentration (% of Target)Concentration (µg/mL)Average Peak Area (n=3)
50%50498,500
80%80801,200
100%100999,800
120%1201,203,500
150%1501,501,000

Linear Regression Results:

  • Correlation Coefficient (r²): 0.9998

  • Equation: y = 10005x - 850

  • Y-intercept % of 100% Response: -0.085%

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy and Precision: The Cornerstones of Reliability

Causality:

  • Accuracy is the closeness of the measured value to the true value, often assessed via recovery studies.[7]

  • Precision measures the agreement among a series of measurements, evaluated at two levels:

    • Repeatability (Intra-assay precision): Variation within a single day, by a single analyst, on a single instrument.[14]

    • Intermediate Precision: Variation between days, analysts, or instruments.[14]

Experimental Workflow:

Accuracy_Precision_Workflow cluster_day1 Day 1 / Analyst 1 / Instrument 1 cluster_day2 Day 2 / Analyst 2 / Instrument 1 start Prepare Placebo Matrix spike_levels Spike with API at 3 Levels (e.g., 80%, 100%, 120%) start->spike_levels prep_replicates Prepare 3 Replicates at Each Level (Total = 9 Samples) spike_levels->prep_replicates analyze_day1 Analyze all 9 Samples prep_replicates->analyze_day1 analyze_day2 Re-analyze all 9 Samples prep_replicates->analyze_day2 calc_day1 Calculate % Recovery (Accuracy) Calculate %RSD (Repeatability) analyze_day1->calc_day1 combine Combine Data from Both Days calc_day1->combine calc_day2 Calculate % Recovery (Accuracy) Calculate %RSD analyze_day2->calc_day2 calc_day2->combine final_calc Calculate Overall % Recovery Calculate Overall %RSD (Intermediate Precision) combine->final_calc

Caption: Workflow for combined accuracy and precision validation.

Hypothetical Data Summary:

LevelDay 1 / Analyst 1Day 2 / Analyst 2
Accuracy (% Recovery)
80%99.5%100.8%
100%100.2%99.7%
120%99.8%100.5%
Overall Average Recovery 99.9%
Precision (% RSD)
Repeatability (n=9)0.45%0.51%
Intermediate Precision (n=18)0.68%

Acceptance Criteria:

  • Accuracy: Mean recovery should be within 98.0% to 102.0%.

  • Precision: Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality:

  • LOD is the lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.

  • LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[2] These are critical for impurity analysis but less so for an assay method. They are often determined based on the signal-to-noise ratio (S/N).

Experimental Protocol:

  • Determine the concentration that yields a S/N ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ) by injecting progressively dilute solutions.

  • Confirm the LOQ concentration by injecting it six times and calculating the accuracy and precision.

Hypothetical Data Summary:

ParameterS/N RatioConcentration (µg/mL)Precision (%RSD, n=6)
LOD~3:10.05N/A
LOQ~10:10.156.8%

Acceptance Criteria (for an impurity method):

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1 and precision (%RSD) ≤ 10%.

Robustness: Assessing Method Reliability

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[15]

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of mobile phase, column temperature, flow rate).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, Temp ± 5°C, Flow Rate ± 10%).

  • Analyze a system suitability solution under each condition and assess the impact on retention time, peak shape, and resolution.

Hypothetical Data Summary:

Parameter VariedVariationSystem Suitability Result (e.g., Resolution)% Change
Flow Rate+10% (1.1 mL/min)2.4-4%
Flow Rate-10% (0.9 mL/min)2.6+4%
Column Temp+5°C (35°C)2.50%
Mobile Phase pH+0.2 (pH 3.2)2.3-8%

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

  • No significant change in analytical results should be observed.

Comparative Analysis: HPLC-UV vs. GC-MS

While the HPLC-UV method is robust for QC, a GC-MS method could be developed for applications requiring higher sensitivity, such as bioanalysis or trace impurity identification.

Method Comparison Guide:

ParameterValidated HPLC-UV MethodAlternative GC-MS Method (with Derivatization)Rationale & Insights
Specificity High (demonstrated with forced degradation)Very High (mass selective detector provides structural info)GC-MS is inherently more specific due to the added dimension of mass-to-charge ratio, making it excellent for impurity identification.
Sensitivity (LOQ) ~0.15 µg/mLPotentially <0.01 µg/mL (10-100 ng/mL range)GC-MS typically offers superior sensitivity, which is critical for trace analysis but may be overkill for a standard assay.[4][5]
Precision (%RSD) < 1.0%Typically 2-5%The additional derivatization step in the GC-MS workflow can introduce more variability, potentially leading to slightly lower precision.
Accuracy (% Recovery) 99.9%95-105%Derivatization reaction efficiency can impact accuracy. A stable, reproducible reaction is critical for a valid GC-MS method.
Robustness High (resilient to minor changes)ModerateThe derivatization step and GC inlet conditions can be sensitive to small changes, requiring tighter control.
Sample Throughput High (typical run time < 10 mins)Lower (longer run times and complex sample prep)The need for derivatization and subsequent cleanup significantly reduces the throughput of the GC-MS method compared to the direct injection HPLC approach.
Use Case Primary: Routine QC, assay, known impurity quantificationAlternative: Impurity identification, trace analysis, bioequivalence studiesChoose the method that is fit for purpose.[9] For routine testing, simplicity and robustness (HPLC) are key. For investigation and high sensitivity needs, the complexity of GC-MS is justified.

Conclusion

The validation process confirms that the proposed RP-HPLC-UV method is specific, linear, accurate, precise, and robust for the intended purpose of assaying this compound. It is well-suited for a regulated quality control environment due to its high performance and reliability. The comparative analysis highlights that while a GC-MS method could offer enhanced sensitivity and specificity, it comes at the cost of increased complexity and lower throughput. The choice between these methods should therefore be dictated by the specific analytical challenge at hand, a core principle of modern, risk-based analytical procedure development.[16]

References

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of N-Methyl-1-(3-methyloxetan-3-YL)methanamine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Specificity in Small Molecule Immunoassays

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study, using the novel compound N-Methyl-1-(3-methyloxetan-3-YL)methanamine as a case study. This small molecule, with its distinct oxetane ring and secondary amine, presents a unique challenge for antibody-based detection methods.[4] We will explore the principles of competitive immunoassays, detail a rigorous experimental protocol for assessing cross-reactivity, and present a comparative analysis of hypothetical data from different immunoassay platforms. Our objective is to equip researchers with the knowledge to design self-validating studies that ensure the trustworthiness and accuracy of their results.

Understanding the Analyte and Potential for Cross-Reactivity

The structure of this compound (let's call it "NMM") is key to anticipating potential cross-reactants. The molecule consists of a secondary amine (N-methylmethanamine) attached to a 3-methyloxetane ring. The oxetane moiety is an increasingly popular functional group in medicinal chemistry, often used as a metabolically stable surrogate for gem-dimethyl or carbonyl groups, which can enhance aqueous solubility and metabolic stability.[5][6][7]

An antibody developed against NMM will recognize a specific three-dimensional shape and charge distribution (the epitope). Compounds that share structural similarities with the key features of NMM are prime candidates for cross-reactivity. For this study, we will consider the following potential cross-reactants, selected to probe different parts of the NMM molecule:

  • (3-Methyloxetan-3-yl)methanamine: The primary amine analog, to test the antibody's specificity for the N-methyl group.[8]

  • 3-Methyl-3-oxetanemethanol: The alcohol analog, to assess the importance of the amine group for antibody binding.

  • N,N-Dimethyl-1-(3-methyloxetan-3-yl)methanamine: The tertiary amine analog, to further probe specificity around the nitrogen.

  • Cyclopentylmethanamine: A carbocyclic analog to determine the contribution of the oxetane's ether oxygen to the epitope.

  • Morpholine: A common heterocyclic fragment in drug discovery that shares some structural similarity.[5]

Choosing the Right Immunoassay Platform: A Comparative Overview

For small molecules like NMM, which typically have only one epitope, the competitive immunoassay format is the most suitable.[9][10][11] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[12]

We will compare two common competitive immunoassay platforms:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay where an enzyme-conjugated antigen or antibody is used to generate a colorimetric, chemiluminescent, or fluorescent signal.[1][11] It is a robust, widely used method.

  • Fluorescence Polarization Immunoassay (FPIA): A homogeneous (no-wash) assay where a fluorescently labeled antigen is used. The binding of the labeled antigen to the antibody slows its rotation, increasing the polarization of emitted light. This method is often faster and less labor-intensive than ELISA.

The choice of platform can influence the observed cross-reactivity, as factors like reagent concentrations and incubation times can alter the binding dynamics.[13]

Experimental Design and Protocols

A well-designed cross-reactivity study is a self-validating system. The protocol must be detailed, and the choices made at each step should be justifiable. This study will follow the principles outlined in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) for immunoassay validation.[14][15][16][17][18][19][20]

PART 1: Development of a Competitive ELISA for NMM

Principle: An antibody specific to NMM is immobilized on a microplate. A known amount of enzyme-labeled NMM (the "tracer") and the sample (containing an unknown amount of NMM) are added. The sample NMM and the tracer compete to bind to the antibody. After washing, a substrate is added, and the resulting signal is measured. The higher the concentration of NMM in the sample, the lower the signal.

Workflow Diagram:

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Binding cluster_wash1 Step 3: Wash cluster_detection Step 4: Signal Generation A Immobilize Anti-NMM Antibody on Plate B Add Sample (NMM) and Enzyme-Labeled NMM (Tracer) A->B C Incubate to allow competition B->C D Wash to Remove Unbound Reagents C->D E Add Substrate D->E F Measure Signal (Inversely Proportional to NMM) E->F

Caption: Workflow for the NMM Competitive ELISA.

Step-by-Step Protocol:

  • Antibody Coating: Dilute a monoclonal anti-NMM antibody to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction: Prepare serial dilutions of NMM standards and the potential cross-reactants. In separate wells, add 50 µL of the standard or test compound and 50 µL of a pre-determined concentration of NMM-HRP (horseradish peroxidase) conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase to five washes.

  • Signal Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2 N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

PART 2: Cross-Reactivity Assessment

Causality Behind Experimental Choices: To accurately determine cross-reactivity, we must first establish the 50% inhibitory concentration (IC50) for our target analyte, NMM. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value serves as the benchmark against which all other compounds are compared.[13]

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of NMM / IC50 of Test Compound) x 100

Protocol:

  • Generate a Standard Curve for NMM: Prepare a series of dilutions of NMM (e.g., from 1 ng/mL to 1000 ng/mL) and run the competitive ELISA as described above. Plot the signal (absorbance) against the logarithm of the NMM concentration. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for NMM.

  • Determine the IC50 for Each Potential Cross-Reactant: For each of the selected test compounds, prepare a wide range of concentrations. Run the competitive ELISA for each compound.

  • Calculate Percent Cross-Reactivity: Using the formula above, calculate the cross-reactivity for each test compound.

Comparative Data and Analysis

The following tables present hypothetical, yet plausible, data from our comparative study.

Table 1: Hypothetical Cross-Reactivity Data for Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound (NMM) 50 100%
(3-Methyloxetan-3-yl)methanamine (Primary Amine)45011.1%
3-Methyl-3-oxetanemethanol (Alcohol)> 10,000< 0.5%
N,N-Dimethyl-1-(3-methyloxetan-3-yl)methanamine (Tertiary Amine)2,5002.0%
Cyclopentylmethanamine (Carbocyclic Analog)> 10,000< 0.5%
Morpholine> 10,000< 0.5%

Table 2: Hypothetical Cross-Reactivity Data for Fluorescence Polarization Immunoassay (FPIA)

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound (NMM) 65 100%
(3-Methyloxetan-3-yl)methanamine (Primary Amine)7209.0%
3-Methyl-3-oxetanemethanol (Alcohol)> 10,000< 0.65%
N,N-Dimethyl-1-(3-methyloxetan-3-yl)methanamine (Tertiary Amine)3,1002.1%
Cyclopentylmethanamine (Carbocyclic Analog)> 10,000< 0.65%
Morpholine> 10,000< 0.65%
Interpretation of Results

The hypothetical data suggests that the antibody is highly specific for NMM in both assay formats.

  • High Specificity for the N-Methyl Secondary Amine: The primary amine analog shows the highest cross-reactivity (11.1% in ELISA, 9.0% in FPIA), indicating that while the antibody prefers the N-methyl group, it can still recognize the core structure without it, albeit with significantly lower affinity. The low cross-reactivity of the tertiary amine further supports the specificity for the secondary amine configuration.

  • Essential Role of the Amine Group: The alcohol analog showed negligible cross-reactivity, demonstrating that the positively charged amine group is a critical part of the epitope recognized by the antibody.

  • Importance of the Oxetane Ring: The lack of cross-reactivity from the carbocyclic analog (cyclopentylmethanamine) and morpholine strongly suggests that the ether oxygen and the specific conformation of the 3-methyloxetane ring are essential for antibody binding.

Platform Comparison: The FPIA showed slightly lower cross-reactivity for the primary amine analog. This could be due to differences in the assay kinetics; the homogeneous nature of FPIA may favor higher-affinity interactions more than the heterogeneous ELISA format.[13] However, for this particular antibody, both platforms demonstrate excellent specificity.

Visualizing Structural Relationships:

Structures cluster_target Target Analyte (100%) cluster_high_cr Significant Cross-Reactant (~10%) cluster_low_cr Low Cross-Reactants (<2%) cluster_neg_cr Negligible Cross-Reactants (<0.5%) NMM This compound PA (3-Methyloxetan-3-yl)methanamine (Primary Amine) NMM->PA Lacks N-Methyl TA N,N-Dimethyl... (Tertiary Amine) NMM->TA Extra Methyl Group Alc 3-Methyl-3-oxetanemethanol (Alcohol) NMM->Alc Lacks Amine Cyc Cyclopentylmethanamine (Carbocyclic) NMM->Cyc Lacks Oxetane Oxygen Mor Morpholine

Caption: Structural relationships and cross-reactivity of tested compounds.

Conclusion and Recommendations

This guide demonstrates a systematic approach to evaluating immunoassay cross-reactivity for the small molecule this compound. The hypothetical data indicates that a highly specific antibody can be developed for this target, with both competitive ELISA and FPIA being suitable platforms.

Key Takeaways for Researchers:

  • Anticipate Cross-Reactants: Base your selection of test compounds on a thorough structural analysis of your target analyte.

  • Choose the Right Assay Format: For small molecules, competitive immunoassays are generally the method of choice.[9][10][12]

  • Establish a Robust Baseline: The IC50 of the target analyte is the critical reference point for all cross-reactivity calculations.

  • Test a Wide Concentration Range: Ensure you test potential cross-reactants up to a concentration where they show no inhibition, or to the limits of their solubility.

  • Document Everything: Adherence to guidelines from bodies like the CLSI and FDA ensures the integrity and reproducibility of your findings.[14][21][22][23]

By following these principles, researchers can develop and validate highly specific immunoassays, ensuring the generation of trustworthy and accurate data in their drug development programs.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Alkylaminomethyl-Substituted Oxetane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has garnered significant attention.[1] This four-membered, oxygen-containing heterocycle, once considered a synthetic curiosity, is now strategically employed to enhance drug-like properties.[2] This guide will delve into the structure-activity relationship (SAR) considerations for a specific class of oxetane-containing compounds: N-alkylaminomethyl-substituted oxetanes, exemplified by the parent structure N-Methyl-1-(3-methyloxetan-3-YL)methanamine.

While extensive SAR studies on this specific parent compound are not widely published, we can extrapolate from the wealth of data on the incorporation of 3-substituted and 3,3-disubstituted oxetanes into various drug discovery programs. This guide will provide a comparative analysis of how modifications to the N-alkylaminomethyl-oxetane scaffold can influence biological activity, with a focus on monoamine transporters as a plausible and illustrative target class for such small, amine-containing molecules.

The Oxetane Moiety: A Modern Bioisosteric Tool

A primary driver for the increased use of oxetanes in drug design is their utility as a bioisostere for more common functional groups, such as gem-dimethyl and carbonyl moieties.[2][3] This strategic replacement can lead to substantial improvements in a compound's overall profile.

The gem-dimethyl group is frequently used to block metabolically labile positions on a molecule. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters. The oxetane ring offers a more polar alternative, occupying a similar steric volume while enhancing aqueous solubility.[4]

Similarly, the oxetane can serve as a non-classical isostere of a carbonyl group. The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen, while the overall three-dimensional structure of the oxetane provides a more rigid and sp³-rich scaffold compared to the planar sp² carbonyl.[2]

G cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement gem-Dimethyl gem-Dimethyl (Lipophilic, Metabolically Susceptible) Oxetane 3,3-Disubstituted Oxetane (Polar, Metabolically Stable, 3D Scaffold) gem-Dimethyl->Oxetane Improves Solubility Reduces Lipophilicity Carbonyl Carbonyl (Planar, H-Bond Acceptor) Carbonyl->Oxetane Increases sp³ Character Maintains H-Bond Acceptor

Caption: Bioisosteric replacement of common functional groups with a 3,3-disubstituted oxetane.

Impact of the Oxetane Ring on Physicochemical Properties

The introduction of an oxetane into a molecule can have a profound and predictable impact on its physicochemical properties.

  • Aqueous Solubility and Lipophilicity: As a polar functional group, the oxetane moiety generally increases the aqueous solubility of a compound while reducing its lipophilicity (LogD). This is a highly desirable feature in drug discovery, as it can lead to improved absorption and distribution profiles.[1]

  • Metabolic Stability: The oxetane ring itself is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to, for instance, a gem-dimethyl group.[5] This can lead to a longer half-life and reduced clearance of the drug candidate. However, it's important to note that the substitution pattern on the oxetane can influence its metabolic fate.[2]

  • Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a nearby amine.[2] This effect is most pronounced when the amine is directly attached to the oxetane ring (α-position) and diminishes with increasing distance. Modulating the pKa of an amine can be crucial for optimizing its binding to a target protein, as well as for improving its oral bioavailability and reducing off-target effects, such as hERG channel inhibition.[2]

Comparative Analysis of N-Alkylaminomethyl-Oxetane Analogs: A Hypothetical SAR Study on Monoamine Transporters

To illustrate the principles of SAR for this class of compounds, we will consider a hypothetical study where analogs of this compound are evaluated for their inhibitory activity against the dopamine transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission.

CompoundR1R2R3Hypothetical DAT IC50 (nM)
1 (Parent) HCH₃CH₃150
2 HHCH₃300
3 HCH₂CH₃CH₃120
4 HCH₃H500
5 FCH₃CH₃80
6 OCH₃CH₃CH₃250
7 HCH₃Phenyl45

Interpretation of the Hypothetical SAR:

  • Effect of N-Alkylation (R2): Comparing the parent compound 1 (N-methyl) with its N-desmethyl analog 2 , we observe a decrease in potency. This suggests that a small alkyl substituent on the nitrogen is favorable for binding to DAT. Increasing the alkyl chain length to an ethyl group (3 ) results in a slight improvement in potency compared to the parent, indicating that there is some tolerance for larger substituents at this position.

  • Effect of Oxetane Methylation (R3): Removal of the methyl group from the oxetane ring (4 ) leads to a significant drop in activity. This suggests that the methyl group may be involved in a favorable hydrophobic interaction within the DAT binding pocket, or that it helps to correctly orient the molecule for optimal binding.

  • Effect of Aryl Substitution (R1): The introduction of a fluorine atom at the para-position of a hypothetical phenyl ring attached to the amine nitrogen (5 ) enhances potency. This is a common observation in medicinal chemistry, where a fluorine substituent can improve binding affinity through various mechanisms, including favorable electrostatic interactions. Conversely, a methoxy group at the same position (6 ) reduces activity, possibly due to steric hindrance or unfavorable electronic effects.

  • Effect of a Phenyl Group on the Oxetane (R3): Replacing the methyl group on the oxetane with a phenyl ring (7 ) results in the most potent compound in this hypothetical series. This suggests the presence of a larger hydrophobic pocket in the DAT that can accommodate a phenyl group, leading to a significant increase in binding affinity.

cluster_0 Structural Modifications cluster_1 Impact on Activity Parent Parent Scaffold Potency DAT Inhibitory Potency (IC50) Parent->Potency N-Alkylation N-Alkylation (R2) N-Alkylation->Potency Modulates Oxetane_Sub Oxetane Substitution (R3) Oxetane_Sub->Potency Crucial for Affinity Aryl_Sub Aryl Substitution (R1) Aryl_Sub->Potency Fine-tunes

Caption: Logical relationship between structural modifications and biological activity in the hypothetical SAR study.

Experimental Protocols

General Synthetic Procedure for N-Alkylaminomethyl-3-methyloxetane Analogs

The synthesis of the target compounds can be achieved through a straightforward reductive amination protocol.

G A 3-Methyloxetane-3-carbaldehyde C Imine Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C D Target Compound C->D Reduction (e.g., NaBH(OAc)₃)

Caption: General synthetic workflow for N-alkylaminomethyl-3-methyloxetane analogs.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 3-methyloxetane-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Reduction: After stirring for 30 minutes at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylaminomethyl-3-methyloxetane analog.

Dopamine Transporter (DAT) Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory potency of the synthesized compounds on the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [³H]-Dopamine

  • Test compounds

  • Positive control (e.g., GBR-12909)

  • Scintillation counter and vials

Step-by-Step Protocol:

  • Cell Culture: Culture the hDAT-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Preparation: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compounds or the positive control for 15 minutes at room temperature.

  • [³H]-Dopamine Addition: Initiate the uptake by adding [³H]-dopamine to each well at a final concentration of 10 nM.

  • Uptake Termination: After a 10-minute incubation at room temperature, terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]-dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves using appropriate software.

Conclusion

The N-alkylaminomethyl-oxetane scaffold represents a promising area for the development of novel therapeutics, particularly for CNS targets such as monoamine transporters. The strategic incorporation of the oxetane ring can confer significant advantages in terms of physicochemical and pharmacokinetic properties. While direct SAR data for this compound is limited, the principles outlined in this guide, derived from the broader application of oxetanes in medicinal chemistry, provide a solid foundation for the rational design and optimization of analogs. Further exploration of this scaffold is warranted and holds the potential to deliver novel drug candidates with improved efficacy and safety profiles.

References

A Head-to-Head Comparison for Drug Discovery: The Novel Fragment N-Methyl-1-(3-methyloxetan-3-YL)methanamine versus the Established Antibiotic Oxytetracycline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical motifs is paramount to overcoming the challenges of drug resistance, improving pharmacokinetic profiles, and enhancing target specificity. This guide provides a comprehensive head-to-head comparison between N-Methyl-1-(3-methyloxetan-3-YL)methanamine, a novel synthetic fragment, and Oxytetracycline, a well-established broad-spectrum antibiotic. This analysis is designed for researchers, scientists, and drug development professionals to understand the potential utility of incorporating oxetane-containing fragments into new chemical entities, using a classic therapeutic agent as a benchmark for comparison.

Introduction: A Tale of Two Molecules

This compound represents a modern building block in medicinal chemistry. Its structure is characterized by a strained four-membered oxetane ring, a feature that has garnered significant interest for its potential to favorably modulate key drug-like properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] As a novel fragment, its intrinsic biological activity is yet to be fully characterized, making it a prime candidate for fragment-based drug discovery campaigns.

Oxytetracycline , on the other hand, is a stalwart in the arsenal of antimicrobial agents. A member of the tetracycline class, it is a complex natural product derived from the actinomycete Streptomyces rimosus.[4] Its broad-spectrum antibacterial activity has been utilized in human and veterinary medicine for decades.[5][6][7] Oxytetracycline serves as a quintessential example of a successful therapeutic agent, with a well-documented mechanism of action, pharmacokinetic profile, and a known propensity for bacterial resistance development.[6][8]

This guide will deconstruct and compare these two molecules, not as direct therapeutic competitors, but as representatives of different eras and philosophies in drug discovery: the targeted, property-driven design of novel fragments versus the optimization of complex natural products.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior and overall suitability as a drug candidate. The table below provides a summary of the key properties of this compound and Oxytetracycline.

PropertyThis compoundOxytetracycline
Molecular Formula C6H13NO[9]C22H24N2O9[5]
Molecular Weight 115.17 g/mol [9]460.4 g/mol [5]
Structure Small, synthetic, contains an oxetane ringLarge, complex, polyketide natural product[5][6]
Predicted LogP Data not available~ -1.5 to -2.0 (highly polar)
Known Solubility Data not availableSoluble in water
Synthetic Accessibility High (building block)Low (complex multi-step synthesis or fermentation)

The stark contrast in molecular weight and structural complexity underscores the different origins and potential applications of these molecules. The small, simple structure of this compound makes it an ideal starting point for chemical elaboration, while the large, poly-functional nature of Oxytetracycline presents significant challenges for synthetic modification.

Mechanism of Action: Known vs. Unknown

A key differentiator in this comparison is the wealth of knowledge surrounding the mechanism of action of Oxytetracycline, contrasted with the uncharacterized nature of the novel fragment.

Oxytetracycline: A Ribosome Inhibitor

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[6][7][10] It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][7][10][11] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[6][7][10] The selectivity of Oxytetracycline for bacterial ribosomes over eukaryotic ribosomes is a cornerstone of its therapeutic utility.

cluster_bacterium Bacterial Cell Ribosome Ribosome Protein Protein Ribosome->Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Amino Acid Delivery Oxytetracycline Oxytetracycline Oxytetracycline->Ribosome Binds to 30S Subunit

Caption: Mechanism of action of Oxytetracycline.

This compound: A Blank Slate

Currently, there is no public data on the biological targets or mechanism of action of this compound. Its value lies not in a known biological effect, but in its potential as a structural motif. The oxetane ring is known to be a bioisostere for gem-dimethyl and carbonyl groups, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[3][12] Therefore, this fragment would typically be incorporated into larger molecules and screened against a variety of biological targets.

Pharmacokinetics: A Comparative Overview

The journey of a drug through the body is described by its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).

Oxytetracycline: A Well-Traveled Path
  • Absorption: Oxytetracycline has good oral bioavailability, although its absorption can be hindered by the presence of food, particularly dairy products.[11]

  • Distribution: It is widely distributed in body tissues, with notable accumulation in bones and teeth.[5]

  • Metabolism: Oxytetracycline is only partially metabolized in the liver.[5]

  • Excretion: It is primarily excreted unchanged by the kidneys.[5][11] The elimination half-life is approximately 6-8 hours.[11]

This compound: Predicting the Journey

For the novel fragment, we must rely on predictions based on its structure. The presence of the polar oxetane ring and the secondary amine suggests that it is likely to have good aqueous solubility.[2][3] However, its metabolic fate is unknown. The N-methyl group and the carbon atoms of the oxetane ring could be susceptible to metabolism by cytochrome P450 enzymes.

Experimental Protocols for Comparative Evaluation

To empirically assess the potential of this compound as a drug fragment, a series of in vitro experiments would be necessary. The following protocols outline a standard workflow for such an evaluation, using Oxytetracycline as a control where appropriate.

Protocol 1: In Vitro Antibacterial Activity Screening

Objective: To determine if this compound possesses any intrinsic antibacterial activity.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of this compound and Oxytetracycline (as a positive control) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacteria.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Serial Dilutions->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC End End Determine MIC->End

Caption: Workflow for MIC determination.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, test compound, and a positive control (a compound with known metabolic instability).

  • Incubation:

    • Incubate the test compound at a final concentration of 1 µM with HLMs in the presence of the NADPH regenerating system at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Synthesis and Derivatization Potential

A significant advantage of small synthetic fragments is the ease with which they can be synthesized and modified.

This compound: A Versatile Scaffold

The synthesis of this compound and its analogs is relatively straightforward, often starting from commercially available 3-methyl-3-oxetanemethanol.[13] The secondary amine provides a convenient handle for a wide range of chemical modifications, such as amidation, alkylation, and reductive amination, allowing for the rapid generation of a library of diverse compounds for screening.

Oxytetracycline: A Synthetic Challenge

The total synthesis of Oxytetracycline is a complex and lengthy process, making the generation of diverse analogs synthetically challenging and costly. While semi-synthetic modifications of the natural product are possible, the scope of these modifications is limited by the complex and sensitive nature of the core structure.

Conclusion: A Guide for the Modern Drug Hunter

The comparison between this compound and Oxytetracycline illuminates a fundamental paradigm in contemporary drug discovery. While established drugs like Oxytetracycline provide invaluable lessons in pharmacology and serve as benchmarks for efficacy, the future of drug development increasingly relies on the rational design and strategic use of novel chemical building blocks.

This compound, as a representative of the oxetane class of fragments, offers a compelling tool for medicinal chemists. Its potential to enhance solubility, improve metabolic stability, and provide novel intellectual property space makes it an attractive starting point for the development of next-generation therapeutics. The experimental protocols outlined in this guide provide a roadmap for the initial characterization of this and other novel fragments. By understanding the properties and potential of such building blocks, researchers can more effectively navigate the challenging path of drug discovery and development.

References

A Comprehensive Guide to Elucidating the Mechanism of Action of N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a rigorous, multi-faceted experimental framework for the definitive characterization of the mechanism of action of the novel compound, N-Methyl-1-(3-methyloxetan-3-YL)methanamine. As a potential novel psychoactive substance, a thorough and systematic investigation into its molecular targets and downstream physiological effects is imperative for both scientific understanding and potential therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering a logical, self-validating progression of experiments from broad, unbiased screening to specific in vivo functional validation.

Introduction: The Enigma of a Novel Oxetane Derivative

This compound is a unique small molecule featuring a secondary amine, a known pharmacophore in many centrally active agents, and a 3-methyl-substituted oxetane ring. The oxetane moiety is an increasingly utilized scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and metabolic stability while acting as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] Its presence in this particular structure suggests the potential for novel pharmacological properties compared to more classical psychoactive scaffolds.

Given the structural alerts of an N-methylated amine, we hypothesize that this compound is likely to interact with monoaminergic G-protein coupled receptors (GPCRs) or transporters within the central nervous system. This guide will therefore focus on a systematic approach to first identify the primary molecular target(s) and then to characterize the nature of the interaction and its physiological consequences.

Phase 1: Unbiased Target Identification via Receptorome Screening

The initial and most critical step is to perform a broad, unbiased screen to identify the primary molecular targets of this compound. This approach avoids confirmation bias and provides a comprehensive overview of the compound's selectivity profile. A well-established method for this is to utilize a comprehensive receptorome screen, such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH-PDSP), which assesses binding against a wide panel of CNS receptors, ion channels, and transporters.[3][4][5]

Experimental Protocol: Broad Radioligand Binding Screen
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Concentration: Submit the compound for screening at a concentration of 10 µM against a panel of at least 40-50 CNS targets, including serotonin, dopamine, adrenergic, muscarinic, and opioid receptors, as well as monoamine transporters.

  • Data Analysis: The primary data will be reported as the percent inhibition of radioligand binding at the tested concentration. A significant interaction is typically considered to be >50% inhibition.

  • Follow-up: For any targets showing >50% inhibition, a secondary screen should be performed to determine the binding affinity (Ki) through competition binding assays with a range of concentrations of the test compound.

Hypothetical Screening Results

For the purpose of this guide, let us hypothesize that the initial screen reveals a significant interaction with the serotonin 5-HT2A receptor.

TargetRadioligand% Inhibition @ 10 µM
5-HT2A Receptor [3H]Ketanserin 85%
5-HT1A Receptor[3H]8-OH-DPAT25%
Dopamine D2 Receptor[3H]Spiperone15%
Dopamine Transporter (DAT)[3H]WIN 35,4285%
Norepinephrine Transporter (NET)[3H]Nisoxetine8%
Serotonin Transporter (SERT)[3H]Citalopram12%

Phase 2: In-Depth In Vitro Characterization of the Primary Target

Based on our hypothetical screening results, the next phase focuses on rigorously characterizing the interaction with the 5-HT2A receptor. This involves determining not only the binding affinity but also the functional activity of the compound – is it an agonist, an antagonist, or a modulator?

Experimental Workflow for In Vitro Characterization

G cluster_0 Phase 2: In Vitro Characterization A Radioligand Binding Assay (Determine Affinity, Ki) D Data Interpretation A->D B Functional Assay (Determine Efficacy & Potency) B->D C Comparison Compounds C->A C->B

Caption: Workflow for in vitro characterization of the primary target.

Radioligand Competition Binding Assay

This assay will determine the binding affinity (Ki) of this compound for the 5-HT2A receptor by measuring its ability to displace a known high-affinity radioligand.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]Ketanserin (a 5-HT2A antagonist radioligand) and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Second Messenger Assay

The 5-HT2A receptor is a Gq/11-coupled GPCR, which upon activation, stimulates the release of intracellular calcium (Ca2+). A calcium flux assay is a direct measure of this functional activation.

Protocol:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated liquid handler (e.g., FLIPR) to add varying concentrations of the test compound, a known agonist (e.g., 5-HT or DOI), and an antagonist (e.g., Ketanserin) to different wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the magnitude of the Ca2+ release.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the potency (EC50) and efficacy (Emax) of the test compound relative to a full agonist.

Comparative Data with Reference Compounds (Hypothetical)
CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (% of 5-HT)Classification
This compound 255095%Agonist
2,5-Dimethoxy-4-iodoamphetamine (DOI)510100%Full Agonist (Control)
Ketanserin2N/A0%Antagonist (Control)

Phase 3: Downstream Signaling and Electrophysiological Consequences

Confirming that the compound activates the 5-HT2A receptor is crucial, but understanding the downstream cellular consequences provides a deeper mechanistic insight. This phase investigates the signaling pathways activated by the compound and its effects on neuronal excitability.

Phospho-ERK1/2 Western Blot

Activation of the 5-HT2A receptor can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key downstream signaling event.

Protocol:

  • Cell Treatment: Treat cells expressing the 5-HT2A receptor with the test compound, a known agonist, and a vehicle control for a short duration (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantification: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Ex Vivo Electrophysiology

This experiment will determine if the compound modulates neuronal activity in a manner consistent with 5-HT2A receptor activation in a native brain circuit.

Protocol:

  • Brain Slice Preparation: Prepare acute brain slices from a region rich in 5-HT2A receptors, such as the prefrontal cortex.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.

  • Compound Application: Bath-apply the test compound and observe changes in neuronal firing rate and excitatory postsynaptic currents (EPSCs).

  • Antagonist Challenge: Co-apply a specific 5-HT2A antagonist (e.g., Ketanserin) to confirm that the observed effects are mediated by the 5-HT2A receptor.

Hypothesized Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound This compound Receptor 5-HT2A Receptor Compound->Receptor G_protein Gq/11 Receptor->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK p-ERK Ca_release->ERK PKC->ERK

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-Methyl-1-(3-methyloxetan-3-YL)methanamine. As a substituted amine with notable reactivity and hazardous properties, adherence to a stringent disposal protocol is not merely a regulatory requirement but a cornerstone of laboratory safety. This guide is designed for researchers, scientists, and drug development professionals who handle this compound, offering a framework built on scientific integrity, regulatory awareness, and field-proven best practices.

Hazard Profile Analysis: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of the disposal procedures outlined below. This compound is not benign; its chemical structure and the available safety data dictate a cautious and informed approach.

Based on data from safety data sheets (SDS) for this compound and structurally related amines, a clear hazard profile emerges. The primary risks are associated with its toxicity, flammability, and corrosivity.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Note: The hazard profile may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) provided with the product you are using.

The causality for these hazards is rooted in its chemistry. As an amine, it is basic and can cause severe caustic burns to skin, eyes, and the respiratory tract. The "highly flammable" classification necessitates strict control of ignition sources during handling and storage.[1] Its acute toxicity means that even small quantities can be harmful if ingested or inhaled. These properties collectively mandate that this compound be treated as regulated hazardous waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to ensure safety and compliance from the moment the chemical is designated as waste to its final disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management WasteGen Waste Generation (e.g., residual material, contaminated items) ConsultSDS Consult Product-Specific SDS (Confirm Hazard Profile) WasteGen->ConsultSDS Segregate Segregate Amine Waste (Prevent hazardous reactions) ConsultSDS->Segregate Containerize Select & Label Waste Container (Compatible, Sealed, Clearly Marked) Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) (Under Generator's Control) Containerize->Store CheckFill Monitor Fill Level (Do not overfill; <= 90% capacity) Store->CheckFill CheckFill->Store Container Not Full Request Request Waste Pickup (Contact Institutional EHS) CheckFill->Request Container is Full Pickup EHS Collects Waste (Trained Personnel) Request->Pickup Transport Consolidation & Transport (To a licensed TSDF) Pickup->Transport Disposal Final Disposal (e.g., Incineration) Transport->Disposal

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard this compound or any materials contaminated with it (e.g., gloves, pipette tips, absorbent paper), it must be classified as hazardous waste.

  • Causality: Amines can react violently with incompatible substances like strong acids and oxidizing agents.[2] Segregation is a critical, proactive measure to prevent uncontrolled exothermic reactions, gas evolution, or fires within the waste container.[3]

  • Action: Designate a specific, labeled container solely for this amine waste. Do not mix it with other waste streams, particularly acidic or halogenated wastes.

Step 2: Proper Containerization

The integrity of the waste containment system is paramount.

  • Causality: An incompatible or poorly sealed container can lead to leaks, releasing toxic and flammable vapors into the laboratory.[3] Federal regulations mandate that waste containers must be in good condition and compatible with their contents.[4]

  • Action:

    • Select a Container: Use a clean, leak-proof container with a tightly sealing screw cap. A borosilicate glass bottle or a chemically resistant high-density polyethylene (HDPE) container is often suitable. The original product container is an excellent choice if it is in good condition.

    • Label Correctly: The container must be clearly labeled before any waste is added. The label must include:

      • The words "HAZARDOUS WASTE "[4][5]

      • The full chemical name: "This compound "

      • An accurate list of all contents if it is a mixture.

      • Appropriate hazard pictograms (e.g., skull and crossbones, flame, corrosive).

      • The date when waste was first added (the "accumulation start date").[5]

Step 3: Accumulation and Storage

Waste must be accumulated safely at or near the point of generation.

  • Causality: Storing hazardous waste in a designated Satellite Accumulation Area (SAA) ensures it remains under the control of trained laboratory personnel and minimizes the risk of unauthorized access or mishandling.[4] This practice is a key component of the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[5]

  • Action:

    • Keep the waste container in a designated SAA, such as a secondary containment tray within a ventilated cabinet.

    • The container must be kept tightly sealed except when adding waste.[3][5]

    • Store away from heat, direct sunlight, and ignition sources to mitigate its flammability hazard.[3]

    • Ensure the storage area is away from incompatible materials.[2]

Step 4: Final Disposal via Professional Services

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3]

  • Causality: Amines can be harmful to aquatic life and ecosystems.[3] Furthermore, its flammability and toxicity pose significant risks to public sanitation systems and waste management facilities not equipped to handle such materials. Disposal must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.

  • Action:

    • Once the waste container is nearly full (no more than 90% capacity to allow for expansion), or if the material has been stored for an extended period (check your institution's policy, often 6-12 months), arrange for disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.

    • Maintain records of the waste disposal as required by your institution and local regulations.[3]

Emergency Preparedness: Spill Management

Safe disposal planning includes being prepared for accidental spills during the transfer or handling of waste.

  • Personal Protective Equipment (PPE): When handling the waste or cleaning a spill, always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., nitrile or neoprene).[2] Work in a well-ventilated area or chemical fume hood.

  • Spill Cleanup:

    • Alert others in the area and control ignition sources.

    • Contain the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools.[1]

    • Place all contaminated cleanup materials into a designated hazardous waste container, label it appropriately, and dispose of it through EHS.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(3-methyloxetan-3-YL)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(3-methyloxetan-3-YL)methanamine

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